4-Chlorocatechol
Beschreibung
This compound has been reported in Bos taurus with data available.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-chlorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOBYPKUYODHDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022176 | |
| Record name | 4-Chlorocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Chlorocatechol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041810 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2138-22-9 | |
| Record name | 4-Chlorocatechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2138-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorocatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002138229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloropyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROCATECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I01EXU3P3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Chlorocatechol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041810 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
90.5 °C | |
| Record name | 4-Chlorocatechol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041810 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chlorocatechol: Physicochemical Properties, Synthesis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key biological interactions of 4-Chlorocatechol (4-CC). This compound is of significant interest in environmental science as a metabolite in the degradation of various chloroaromatic pollutants and serves as a valuable building block in synthetic chemistry. All quantitative data is presented in a structured format for clarity, and detailed experimental protocols are provided for key methodologies.
Core Physicochemical Properties
This compound is a chlorinated derivative of catechol. Its fundamental physicochemical characteristics are summarized in the table below, providing essential data for experimental design, safety considerations, and analytical method development.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅ClO₂ | [1][2][3] |
| Molecular Weight | 144.56 g/mol | [1] |
| CAS Number | 2138-22-9 | |
| Appearance | Solid | |
| Melting Point | 88-94 °C | |
| Boiling Point | 140 °C at 10.5 mmHg | |
| pKa | 8.84 ± 0.10 (Predicted) | |
| Solubility | Soluble in DMSO | |
| Density | ~1.256 g/cm³ (estimate) |
Synthesis of this compound
The most common method for the synthesis of this compound is the electrophilic chlorination of catechol. Sulfuryl chloride (SO₂Cl₂) is a frequently used chlorinating agent for this transformation.
Experimental Protocol: Synthesis via Chlorination of Catechol
This protocol describes a representative method for the synthesis of this compound.
Materials:
-
Catechol
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous diethyl ether (or other suitable inert solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a fume hood, dissolve catechol in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of sulfuryl chloride in anhydrous diethyl ether to the catechol solution via the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it sequentially with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene/hexane) to obtain the pure compound.
Experimental Methodologies
Determination of Physicochemical Properties
Standard laboratory techniques are employed to determine the physicochemical properties of this compound.
Melting Point Determination: The melting point is determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then heated in the apparatus. The temperature range over which the solid melts is recorded as the melting point.
Solubility Assessment: The solubility of this compound in various solvents can be determined by adding a small, weighed amount of the solid to a known volume of the solvent at a specific temperature. The mixture is agitated, and the point at which no more solid dissolves is observed. For quantitative analysis, the saturated solution can be analyzed by techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the dissolved solute.
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for structural elucidation and purity assessment. A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and the spectrum is recorded on an NMR spectrometer.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically obtained by analyzing a solid sample as a KBr pellet or a thin film.
-
UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to determine the absorbance characteristics of this compound in a given solvent. A solution of known concentration is prepared, and its absorbance is measured across a range of wavelengths.
Analytical Chromatography
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of this compound. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric or formic acid) to improve peak shape. Detection is typically achieved using a UV detector at a wavelength where the compound exhibits strong absorbance.
Biological Activity and Signaling Pathways
This compound is a key intermediate in the microbial degradation of various chlorinated aromatic pollutants. The primary pathway for its breakdown is the modified ortho-cleavage pathway.
Microbial Degradation of this compound
The enzymatic degradation of this compound is initiated by the enzyme chlorocatechol 1,2-dioxygenase . This enzyme catalyzes the cleavage of the aromatic ring to form 3-chloro-cis,cis-muconic acid. This is a critical step in the detoxification and mineralization of this class of compounds. Subsequent enzymatic reactions further break down the molecule into intermediates of central metabolism.
Caption: Microbial degradation pathway of this compound.
Experimental Workflow for Studying Microbial Degradation
A typical experimental workflow to investigate the microbial degradation of this compound is outlined below.
Caption: Workflow for studying microbial degradation.
References
Synthesis of 4-Chlorocatechol from 4-Chlorophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the primary methodologies for the synthesis of 4-chlorocatechol, a significant metabolite and chemical intermediate, from 4-chlorophenol. The synthesis of this compound is crucial for various applications, including bioremediation studies and the synthesis of pharmaceutical and other fine chemicals. This document details both biocatalytic and chemical oxidation approaches, presenting quantitative data in structured tables for comparative analysis. Furthermore, it offers detailed experimental protocols and visual diagrams of reaction pathways and workflows to facilitate comprehension and replication.
Introduction
4-Chlorophenol (4-CP) is a persistent environmental pollutant originating from various industrial processes, including the manufacturing of pesticides, herbicides, and dyes.[1][2][3] Its conversion to this compound (4-CC) represents a critical step in both its natural biodegradation and its synthetic utilization. This compound serves as a key intermediate in the metabolic pathways of several microorganisms and is a valuable precursor in organic synthesis.[4][5] This guide explores the prominent methods for achieving this transformation, with a focus on providing actionable data and protocols for research and development.
Biocatalytic Synthesis of this compound
The enzymatic hydroxylation of 4-chlorophenol offers a highly specific and environmentally benign route to this compound. This approach typically utilizes whole-cell biocatalysts or isolated enzymes.
Whole-Cell Biotransformation
Certain microorganisms, particularly bacteria, have evolved enzymatic machinery to hydroxylate chlorophenols. Strains of Pseudomonas and Arthrobacter have been shown to effectively convert 4-chlorophenol to this compound.
A notable example is the use of Arthrobacter chlorophenolicus A6, which can degrade high concentrations of 4-CP, with this compound being a key intermediate metabolite. In one study, during the mid-log phase of growth on 2.1 mM 4-CP, this compound was the most abundant metabolite detected.
Another approach involves the use of Escherichia coli engineered to express specific hydroxylases. For instance, E. coli expressing 4-hydroxyphenylacetate 3-hydroxylase has been demonstrated to completely transform various 4-halophenols into their corresponding 4-halocatechols.
Isolated Enzyme Systems
The use of purified enzymes allows for greater control over the reaction conditions and avoids the complexities of cellular metabolism. Several types of enzymes have been shown to catalyze the hydroxylation of 4-chlorophenol.
-
Monooxygenases: These enzymes are highly effective in catalyzing the hydroxylation of aromatic compounds. For example, 2,4-dichlorophenol hydroxylase exhibits broad substrate specificity and can hydroxylate a range of chlorophenols. The addition of cofactors like FAD can significantly enhance the activity of these enzymes.
-
Dioxygenases: Naphthalene dioxygenase has been shown to catalyze both ortho- and para-hydroxylation of chlorophenols.
-
Laccases: These copper-containing oxidases can also transform chlorophenols, although the reaction mechanisms can be complex and may lead to a mixture of products.
Quantitative Data for Biocatalytic Methods
| Method | Biocatalyst | Substrate Conc. (mM) | Product Conc. (mM) | Reaction Time | Yield (%) | Reference |
| Whole-Cell | Arthrobacter chlorophenolicus A6 | 2.1 | ~0.012 (early stage) | 5-6 h | Not Reported | |
| Whole-Cell | E. coli expressing 4-HPA hydroxylase | 2.0 | Not specified (complete conversion) | 1-2 h | 33-38 (after purification) | |
| Whole-Cell | E. coli expressing 4-HPA hydroxylase | 4.8 | Not specified (complete conversion) | Not specified (slower rate) | 33-38 (after purification) | |
| Whole-Cell | E. coli expressing 4-HPA hydroxylase | 10.8 | Not specified (complete conversion) | 7 h | 33-38 (after purification) |
Experimental Protocol: Enzymatic Synthesis using E. coli expressing 4-hydroxyphenylacetate 3-hydroxylase
This protocol is adapted from the methodology described for the biotransformation of 4-halophenols.
1. Cell Culture and Induction:
- Grow E. coli cells carrying the gene for 4-hydroxyphenylacetate 3-hydroxylase in a suitable growth medium (e.g., LB broth with an appropriate antibiotic) at 37°C with shaking.
- Induce the expression of the hydroxylase, for example with IPTG, when the culture reaches an optimal cell density (e.g., mid-log phase).
- Continue incubation for a specified period (e.g., 3 hours) to allow for enzyme expression.
- Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer).
2. Biotransformation Reaction:
- Resuspend the cell pellet in the reaction buffer to a desired cell density.
- Add 4-chlorophenol to the cell suspension to the desired final concentration (e.g., 2 mM).
- Incubate the reaction mixture at a controlled temperature with shaking.
- Monitor the progress of the reaction by periodically taking samples and analyzing them using HPLC.
3. Product Extraction and Purification:
- Once the reaction is complete, remove the cells by centrifugation.
- Extract the this compound from the supernatant using an organic solvent (e.g., ethyl acetate).
- Dry the organic extract over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure.
- Purify the crude product using column chromatography to obtain pure this compound.
Chemical Synthesis of this compound
Chemical methods, particularly advanced oxidation processes (AOPs), can also be employed to synthesize this compound from 4-chlorophenol. These methods often involve the generation of highly reactive hydroxyl radicals.
UV/H₂O₂ Oxidation
The photolysis of hydrogen peroxide (H₂O₂) with ultraviolet (UV) light generates hydroxyl radicals, which can attack the aromatic ring of 4-chlorophenol. The hydroxylation of 4-chlorophenol is a key step in its degradation pathway by this method, leading to the formation of this compound.
Fenton and Fenton-Like Reactions
Fenton's reagent, a mixture of a ferrous salt and hydrogen peroxide, also produces hydroxyl radicals. This system can be used for the oxidation of 4-chlorophenol, where this compound is an identified intermediate.
Plasma-Mediated Synthesis
A novel approach involves the use of nonthermal atmospheric-pressure plasma to generate electrically neutral reactive species. This method has been shown to convert 4-chlorophenol into this compound and other hydroxylated products.
Quantitative Data for Chemical Methods
| Method | Initial 4-CP Conc. (mM) | Final 4-CC Conc. (mM) | Other Products (mM) | Reaction Time | Reference |
| Plasma Treatment | 2.0 | 0.275 | 4-chlororesorcinol (0.157), hydroquinone (0.155) | 40 min |
Experimental Protocol: UV/H₂O₂ Synthesis of this compound
This protocol is a generalized procedure based on the principles of UV/H₂O₂ oxidation of 4-chlorophenol.
1. Reaction Setup:
- Prepare an aqueous solution of 4-chlorophenol at the desired concentration in a quartz photoreactor.
- Place the reactor in a chamber equipped with a UV lamp (e.g., a low-pressure mercury lamp emitting at 254 nm).
- Ensure the solution is well-stirred throughout the experiment.
2. Reaction Execution:
- Add a stoichiometric excess of hydrogen peroxide to the 4-chlorophenol solution.
- Turn on the UV lamp to initiate the reaction.
- Maintain a constant temperature, if necessary, using a cooling system.
- Monitor the reaction by withdrawing aliquots at different time intervals and quenching the reaction (e.g., by adding a scavenger for residual H₂O₂ like sodium sulfite).
- Analyze the samples by HPLC to determine the concentrations of 4-chlorophenol and this compound.
3. Product Isolation:
- Once the desired conversion is achieved, stop the reaction by turning off the UV lamp.
- Extract the this compound from the aqueous solution using a suitable organic solvent.
- Purify the product as described in the biocatalytic protocol.
Visual Diagrams
Reaction Pathway
Caption: Chemical transformation of 4-chlorophenol to this compound.
Experimental Workflow: Biocatalytic Synthesis
Caption: Workflow for biocatalytic synthesis of this compound.
Experimental Workflow: Chemical Synthesis (UV/H₂O₂)
Caption: Workflow for chemical synthesis of this compound via UV/H₂O₂.
Conclusion
The synthesis of this compound from 4-chlorophenol can be effectively achieved through both biocatalytic and chemical oxidation methods. Biocatalytic routes offer high specificity and mild reaction conditions, making them an attractive option for green chemistry applications. Chemical methods, such as UV/H₂O₂ and plasma treatment, provide alternative pathways, although they may yield a broader range of products. The choice of method will depend on the specific requirements of the application, including desired yield, purity, and scalability. This guide provides the foundational information required for researchers to select and implement a suitable synthetic strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhanced Bioremediation of 4-Chlorophenol by Electrically Neutral Reactive Species Generated from Nonthermal Atmospheric-Pressure Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Novel 4-Chlorophenol Degradation Gene Cluster and Degradation Route via Hydroxyquinol in Arthrobacter chlorophenolicus A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Enigmatic Intermediate: A Technical Guide to the Natural Occurrence of 4-Chlorocatechol in Contaminated Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorocatechol (4-CC) is a chlorinated aromatic compound that emerges as a critical, albeit transient, intermediate in the microbial degradation of various widespread environmental pollutants. Its presence in contaminated soil is primarily a consequence of the breakdown of more complex chloroaromatic compounds, such as 4-chlorophenol (4-CP), pentachlorophenol (PCP), and certain polychlorinated biphenyls (PCBs). Due to its reactive nature and toxicity, understanding the dynamics of this compound's formation, persistence, and subsequent degradation is paramount for effective bioremediation strategies and comprehensive environmental risk assessment. This technical guide provides an in-depth overview of the natural occurrence of this compound in contaminated soil, focusing on its formation pathways, analytical methodologies for its detection, and available data on its concentration in controlled bioremediation systems.
Biodegradation Pathways Leading to this compound Formation
The formation of this compound in soil is predominantly a result of microbial metabolism. Various soil microorganisms have evolved enzymatic machinery to initiate the breakdown of chloroaromatic pollutants, often leading to the production of chlorocatechols as central intermediates.
One of the most well-documented pathways involves the degradation of 4-chlorophenol (4-CP). Bacteria such as Pseudomonas putida can hydroxylate 4-CP to form this compound.[1] This conversion is a crucial initial step in the mineralization of 4-CP. Similarly, this compound has been identified as a major degradation product of 4-chloro-2-aminophenol (4C2AP) by Burkholderia sp. RKJ 800.[2]
The degradation of pentachlorophenol (PCP), a widely used wood preservative, also proceeds through pathways that can generate chlorinated catechols. While tetrachlorocatechol is a more direct metabolite, further dechlorination steps can lead to the formation of less chlorinated catechols, including this compound.[3] The turnover of this compound is often a rate-limiting step, or a "bottleneck," in the degradation of chlorosalicylates by some bacteria, which can lead to its temporary accumulation.[4]
Microbial Degradation of this compound
Once formed, this compound is further metabolized by soil microorganisms through several enzymatic pathways. The two primary routes for the aerobic degradation of chlorocatechols are the modified ortho-cleavage and meta-cleavage pathways.
In the modified ortho-cleavage pathway , the aromatic ring of this compound is cleaved by a chlorocatechol 1,2-dioxygenase. This enzymatic step is crucial for the breakdown of the stable aromatic structure.[5]
The meta-cleavage pathway represents an alternative degradation route. The specific enzymes involved and the subsequent intermediates can vary between different microbial species.
The following diagram illustrates a generalized microbial degradation pathway for 4-chlorophenol, highlighting the central role of this compound.
Quantitative Data on this compound in Contaminated Environments
Obtaining precise quantitative data on the natural occurrence of this compound in field-contaminated soil is challenging due to its transient nature as a metabolic intermediate. Its concentration at any given time is a dynamic balance between its rate of formation from parent pollutants and its rate of further degradation.
While extensive data on the concentrations of parent compounds like PCP in contaminated soils at sites such as wood preservation facilities are available, with levels ranging from 0.049 to 16,000 mg·kg-1, specific measurements of this compound in these environments are not commonly reported in the literature.
However, a laboratory study on the enhanced bioremediation of 4-chlorophenol provides valuable quantitative insights into the dynamics of this compound formation and degradation. In this study, an initial 2.0 mM concentration of 4-CP was treated, leading to the formation of 0.257 mM of this compound. Subsequent microbial treatment resulted in the degradation of this compound to undetectable levels.
The following table summarizes the quantitative data from this bioremediation study.
| Compound | Initial Concentration (mM) | Concentration after Abiotic Treatment (mM) | Concentration after Microbial Treatment (mM) |
| 4-Chlorophenol | 2.0 | 0.137 | 0.017 |
| This compound | 0 | 0.257 | Not Detected |
| 4-Chlororesorcinol | 0 | 0.157 | Not Detected |
| Hydroquinone | 0 | 0.155 | Not Detected |
Data adapted from a study on the enhanced bioremediation of 4-chlorophenol.
Experimental Protocols for the Analysis of this compound in Soil
The analysis of this compound in soil samples requires robust extraction and sensitive analytical techniques due to the complex soil matrix and the typically low concentrations of this intermediate. The following sections outline a generalized workflow and specific methodologies cited in the literature for the analysis of chlorophenols, which are applicable to this compound.
Sample Preparation and Extraction
A critical step in the analysis is the efficient extraction of the analyte from the soil matrix. Several methods have been developed for the extraction of chlorophenols from soil:
-
Alkaline Extraction: This method involves extracting the soil sample with a sodium hydroxide solution. The alkaline conditions facilitate the solubilization of acidic phenols. The extract is then acidified and cleaned up, often by partitioning into an organic solvent like chloroform.
-
Soxhlet Extraction: A classical and exhaustive extraction technique using an organic solvent or solvent mixture.
-
Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt the soil matrix and enhance the extraction of analytes into a solvent.
-
Accelerated Solvent Extraction (ASE): A more modern technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption.
Analytical Determination
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for the determination of chlorophenols in environmental samples.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a reliable method for quantifying chlorophenols. The separation is typically achieved on a C18 reversed-phase column.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity. For the analysis of polar compounds like chlorophenols, a derivatization step, such as acetylation or methylation, is often required to improve their volatility and chromatographic behavior.
The following diagram illustrates a general experimental workflow for the analysis of this compound in soil.
Logical Relationships in the Environmental Fate of this compound
The presence and concentration of this compound in contaminated soil are governed by a complex interplay of biotic and abiotic factors. The following diagram illustrates these logical relationships.
Conclusion
This compound is a key metabolic intermediate in the biodegradation of a range of chlorinated aromatic pollutants in soil. Its transient nature makes its detection and quantification in field samples challenging, and there is a notable gap in the literature regarding its "natural" concentrations in contaminated environments. The available data from controlled bioremediation studies, however, confirm its formation and subsequent degradation. Understanding the microbial pathways involved in both the formation and degradation of this compound, coupled with robust analytical methodologies, is essential for developing effective strategies for the remediation of sites contaminated with chloroaromatic compounds. Further field-based research is needed to better quantify the in-situ concentrations of this compound and to fully elucidate its environmental fate and transport dynamics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a Gene Cluster Involved in this compound Degradation by Pseudomonas reinekei MT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-Chlorocatechol in Methanol versus DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the solubility of 4-chlorocatechol in two common laboratory solvents: methanol and dimethyl sulfoxide (DMSO). A thorough understanding of the solubility of this compound is critical for a variety of research applications, including in vitro biological assays, drug formulation, and environmental degradation studies. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and the relevant biological context of this compound's role in microbial degradation pathways.
Core Properties of this compound
To contextualize its solubility, it is essential to understand the fundamental physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₆H₅ClO₂ |
| Molecular Weight | 144.56 g/mol [1] |
| CAS Number | 2138-22-9[1] |
| Appearance | Off-white to gray solid[2] |
| Melting Point | 90-94 °C[3] |
| pKa (Strongest Acidic) | 8.67 (Predicted)[4] |
Quantitative Solubility Data
The solubility of this compound demonstrates a marked difference between methanol and DMSO, which is a crucial consideration for experimental design.
| Solvent | Solubility | Molar Concentration (mM) | Method | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 691.77 mM | Not Specified | Requires sonication to achieve complete dissolution. The hygroscopic nature of DMSO can significantly affect solubility; it is recommended to use newly opened DMSO. |
| Methanol | Soluble | Not Quantified | Not Specified | While qualitatively described as soluble, specific quantitative solubility data for this compound in methanol is not readily available in the reviewed scientific literature. |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound. The following protocol is a standardized procedure that can be adapted for the determination of this compound solubility in both methanol and DMSO.
Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Methanol (analytical grade)
-
Dimethyl Sulfoxide (DMSO) (anhydrous, analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.
-
Add a precise volume of the chosen solvent (methanol or DMSO) to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the solute in the solution does not change over time).
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.
-
-
Quantification:
-
Carefully take a precise aliquot of the clear, saturated supernatant.
-
Dilute the aliquot with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately determine the concentration of the experimental samples.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.
-
Visualization of Experimental Workflow
Biological Context: Microbial Degradation of this compound
This compound is a key intermediate in the microbial degradation of various chlorinated aromatic pollutants, such as 4-chlorophenol. Its breakdown is a critical step in the detoxification of these environmental contaminants. This degradation typically proceeds via the modified ortho-cleavage pathway. Understanding this pathway is crucial for applications in bioremediation and environmental science.
The initial step in this pathway involves the enzymatic cleavage of the aromatic ring of this compound. This reaction is catalyzed by chlorocatechol 1,2-dioxygenase, which introduces molecular oxygen to cleave the bond between the two hydroxyl-bearing carbon atoms. This ring-opening step is pivotal as it transforms the stable aromatic ring into a more readily degradable linear molecule. Subsequent enzymatic reactions further break down the molecule into intermediates of central metabolism, such as succinyl-CoA and acetyl-CoA, which can then be utilized by the microorganism for energy and growth.
Visualization of the Microbial Degradation Pathway
References
In-Depth Technical Guide to the Physicochemical Properties of 4-Chlorocatechol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the melting and boiling points of 4-Chlorocatechol, a significant compound in environmental science and a key intermediate in the biodegradation of various chloroaromatic pollutants. This document outlines the experimental and predicted data for these physical properties, describes the methodologies for their determination, and presents a relevant biochemical pathway.
Data Presentation: Melting and Boiling Points
The melting and boiling points of this compound are critical parameters for its purification, handling, and analysis. The following table summarizes the available quantitative data for these properties.
| Physical Property | Value | Conditions | Data Type |
| Melting Point | 90-94 °C | Atmospheric Pressure | Experimental (Literature) |
| 90.5 °C | Atmospheric Pressure | Experimental[1] | |
| 88-93 °C | Atmospheric Pressure | Experimental[2] | |
| Boiling Point | 140 °C | 10.5 mmHg | Experimental[3] |
| 267.1 ± 20.0 °C | 760 mmHg | Predicted[4] |
Experimental Protocols
Accurate determination of melting and boiling points is fundamental to characterizing a chemical compound. The standard methods employed for a crystalline organic solid like this compound are detailed below.
Melting Point Determination: Capillary Method
The melting point of this compound is typically determined using the capillary method, which is a widely accepted and accurate technique.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle. The open end of a capillary tube is then pressed into the powder. The tube is inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
Boiling Point Determination: Vacuum Distillation
Due to the relatively high boiling point of this compound at atmospheric pressure and the potential for decomposition, its boiling point is experimentally determined under reduced pressure (vacuum distillation).
Apparatus:
-
Round-bottom flask
-
Claisen adapter
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Vacuum source (e.g., vacuum pump or water aspirator)
-
Manometer
-
Heating mantle
-
Stirring mechanism (e.g., magnetic stir bar)
Procedure:
-
Apparatus Assembly: The distillation apparatus is assembled with all ground glass joints properly sealed and greased to ensure a vacuum-tight system. A stir bar is placed in the round-bottom flask containing the this compound sample.
-
Pressure Reduction: The system is connected to a vacuum source, and the pressure is gradually lowered to the desired level, as measured by a manometer.
-
Heating and Distillation: The sample is heated gently with continuous stirring. As the liquid begins to boil, the vapor rises, and the temperature is recorded from a thermometer placed at the vapor outlet. The boiling point is the temperature at which the liquid and vapor are in equilibrium at the recorded pressure.
-
Condensation and Collection: The vapor is then passed through a condenser, where it is cooled and returns to a liquid state before being collected in the receiving flask. The temperature and pressure are recorded throughout the distillation.
Mandatory Visualization: Biochemical Pathway
This compound is a key intermediate in the microbial degradation of the environmental pollutant 4-chloro-2-aminophenol. The following diagram illustrates this biochemical pathway as observed in Burkholderia sp. RKJ 800.
References
The Degradation Pathway of 4-Chlorocatechol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the microbial degradation pathway of 4-chlorocatechol (4-CC), a key intermediate in the breakdown of various chloroaromatic environmental pollutants. Understanding this pathway is crucial for developing bioremediation strategies and for professionals in drug development who may encounter chlorinated aromatic moieties. This document details the core intermediates, the enzymes catalyzing their transformation, quantitative data from key studies, and the experimental protocols used to elucidate this metabolic route.
The Core Degradation Pathway: Modified ortho-Cleavage
The most extensively studied pathway for this compound degradation in aerobic bacteria is the modified ortho-cleavage pathway. This pathway funnels 4-CC into the 3-oxoadipate pathway, a central metabolic route for the catabolism of aromatic compounds.[1][2] The key intermediates and enzymes involved are outlined below.
Pathway Intermediates and Enzymatic Conversions
The degradation of this compound proceeds through a series of enzymatic reactions, each producing a distinct intermediate:
-
This compound (4-CC): The starting substrate of this pathway, often formed from the initial oxidation of chloroaromatic compounds like 4-chlorophenol or 4-chlorobenzoic acid.[3][4]
-
3-Chloro-cis,cis-muconate: The aromatic ring of 4-CC is cleaved by chlorocatechol 1,2-dioxygenase to form this linear dienoic acid.[5]
-
4-Chloromuconolactone: 3-Chloro-cis,cis-muconate is then cyclized by chloromuconate cycloisomerase.
-
cis-Dienelactone: In some organisms, 4-chloromuconolactone is converted to cis-dienelactone.
-
Maleylacetate: This intermediate is formed from the hydrolysis of dienelactone by dienelactone hydrolase. In some pathways, maleylacetate can also be formed directly from 4-chloromuconolactone.
-
3-Oxoadipate: Maleylacetate is reduced to 3-oxoadipate by maleylacetate reductase, which then enters the tricarboxylic acid (TCA) cycle after further conversion to succinyl-CoA and acetyl-CoA.
The following diagram illustrates the modified ortho-cleavage pathway for this compound degradation.
Alternative Degradation Routes
While the modified ortho-cleavage pathway is prevalent, some microorganisms employ alternative strategies for this compound degradation.
meta-Cleavage Pathway
In some bacteria, such as Comamonas testosteroni JH5, this compound can be degraded via a meta-cleavage pathway. This pathway is initiated by catechol 2,3-dioxygenase, which cleaves the aromatic ring at a position adjacent to the hydroxyl groups. This cleavage results in the formation of 5-chloro-2-hydroxymuconic semialdehyde. However, this pathway can sometimes lead to the accumulation of toxic intermediates.
Hydroxyquinol Pathway
Arthrobacter chlorophenolicus A6 has been shown to degrade 4-chlorophenol via this compound, which is then converted to hydroxyquinol (1,2,4-benzenetriol). The hydroxyquinol is subsequently cleaved by a hydroxyquinol 1,2-dioxygenase. This represents a distinct route that bypasses the typical chloromuconate intermediates.
References
- 1. Characterization of a Gene Cluster Involved in this compound Degradation by Pseudomonas reinekei MT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 4-Chlorophenol Degradation Gene Cluster and Degradation Route via Hydroxyquinol in Arthrobacter chlorophenolicus A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel degradation pathway of 4-chloro-2-aminophenol via this compound in Burkholderia sp. RKJ 800 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 4-Chlorocatechol in the Biodegradation of 2,4-Dichlorophenoxyacetic Acid (2,4-D): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The microbial biodegradation of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is a critical process for environmental remediation. This technical guide provides an in-depth examination of the metabolic pathways involved in 2,4-D degradation, with a specific focus on the formation and subsequent catabolism of the key intermediate, 4-chlorocatechol. While the canonical pathway proceeds through 3,5-dichlorocatechol, an alternative and significant route involving the initial removal of the C2-chloro substituent leads to the production of this compound. This document details the enzymatic machinery, genetic determinants, and environmental factors governing this alternative pathway. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols, and visual representations of the biochemical and logical workflows to serve as a comprehensive resource for researchers in the field.
Introduction
2,4-Dichlorophenoxyacetic acid (2,4-D) has been extensively used as a selective herbicide for the control of broadleaf weeds for decades.[1][2] Its persistence in the environment is a significant concern, prompting extensive research into the microbial pathways responsible for its degradation.[1][2] The primary mechanism for the environmental breakdown of 2,4-D is microbial degradation, with numerous bacterial and fungal strains capable of utilizing it as a carbon and energy source.[3]
Two major aerobic biodegradation pathways have been elucidated for 2,4-D. The most extensively studied pathway, often found in bacteria like Cupriavidus necator JMP134, involves the conversion of 2,4-D to 2,4-dichlorophenol (2,4-DCP) and subsequently to 3,5-dichlorocatechol. However, an alternative pathway, observed in organisms such as Azotobacter chroococcum, proceeds via the initial dechlorination at the C2 position to form 4-chlorophenoxyacetate, which is then metabolized to 4-chlorophenol and ultimately to this compound. The fate of this compound is pivotal as its subsequent degradation determines the overall efficiency of the detoxification process. This guide focuses on the critical role of this compound as a central intermediate in this alternative 2,4-D biodegradation pathway.
Biochemical Pathways of 2,4-D Degradation Involving this compound
The biodegradation of 2,4-D can diverge into two primary routes, both culminating in the formation of chlorocatechols that are then subject to ring cleavage. The pathway leading to this compound is a crucial alternative to the more commonly cited 3,5-dichlorocatechol pathway.
The Canonical Pathway: Formation of 3,5-Dichlorocatechol
The well-established pathway for 2,4-D degradation, primarily characterized in Cupriavidus necator JMP134, is initiated by the enzyme 2,4-D dioxygenase (TfdA), which cleaves the ether linkage to form 2,4-dichlorophenol (2,4-DCP). Subsequently, 2,4-DCP is hydroxylated by a chlorophenol hydroxylase (TfdB) to yield 3,5-dichlorocatechol. This molecule then undergoes intradiol ring cleavage by chlorocatechol 1,2-dioxygenase (TfdC).
The Alternative Pathway: Formation of this compound
In an alternative pathway, the initial step involves the removal of the chlorine atom at the C2 position of 2,4-D. This leads to the formation of 4-chlorophenoxyacetate, which is then converted to 4-chlorophenol. Finally, hydroxylation of 4-chlorophenol yields the key intermediate, this compound. This pathway is significant as it represents a different strategy for detoxifying the chlorinated aromatic ring.
The subsequent degradation of this compound is critical. It is typically cleaved via an ortho (intradiol) cleavage mechanism by chlorocatechol 1,2-dioxygenase, the same class of enzyme that acts on 3,5-dichlorocatechol in the canonical pathway. This enzymatic step is often rate-limiting and is crucial for the complete mineralization of the herbicide. Some bacteria, like Comamonas testosteroni JH5, can also cleave this compound via a meta (extradiol) pathway.
Below is a Graphviz diagram illustrating the two divergent pathways of 2,4-D biodegradation.
Enzymology and Genetics
The biodegradation of 2,4-D is orchestrated by a suite of enzymes encoded by specific gene clusters. The most well-characterized are the tfd genes, often located on plasmids, which facilitate their horizontal transfer among bacterial populations.
Key Enzymes
-
2,4-D Dioxygenase (TfdA): Initiates the canonical pathway by cleaving the ether bond of 2,4-D.
-
Chlorophenol Hydroxylase (TfdB): Hydroxylates chlorophenols to their corresponding chlorocatechols.
-
Chlorocatechol 1,2-Dioxygenase (TfdC/CcaA): A critical enzyme that catalyzes the oxidative cleavage of the aromatic ring of chlorocatechols, including both 3,5-dichlorocatechol and this compound. This is a non-heme iron-dependent enzyme.
-
Chloromuconate Cycloisomerase (TfdD/CcaB): Converts the product of ring cleavage into a dienelactone.
-
Dienelactone Hydrolase (TfdE/CcaC): Hydrolyzes the dienelactone.
-
Maleylacetate Reductase (TfdF/CcaD): Reduces maleylacetate to 3-oxoadipate, which can then enter central metabolic pathways.
Genetic Organization
The genes encoding these enzymes are often organized in operons. The tfd gene cluster in C. necator JMP134 is a classic example. In some organisms, a distinct gene cluster, designated cca (for chlorocatechol), is responsible for the degradation of this compound. For instance, in Pseudomonas reinekei MT1, the ccaABCD gene cluster encodes the enzymes for the conversion of this compound to 3-oxoadipate.
The following diagram depicts the genetic organization of a typical tfd gene cluster involved in the canonical pathway and a cca gene cluster for the this compound pathway.
Quantitative Data
The efficiency of 2,4-D biodegradation and the activity of the involved enzymes are critical parameters for assessing the bioremediation potential of microorganisms. This section summarizes available quantitative data.
2,4-D Degradation by Various Microbial Strains
| Microbial Strain | Initial 2,4-D Concentration (mg/L) | Degradation Time | Degradation Efficiency (%) | Reference |
| Cupriavidus campinensis BJ71 | 350 | 6 days | 99 | |
| Cupriavidus sp. DSPFs | 3000 | 24 hours | >95% | |
| Pseudomonas putida | 500 | 45 hours | 100 | |
| Stenotrophomonas maltophilia | 2350 | 14 days | 30.20 | |
| Penicillium sp. | 2350 | 14 days | 29.80 |
Kinetic Parameters of Chlorocatechol 1,2-Dioxygenase
The Michaelis-Menten kinetic parameters, Km (substrate affinity) and Vmax (maximum reaction rate), provide insights into the efficiency of chlorocatechol 1,2-dioxygenase with different substrates.
| Enzyme Source | Substrate | Km (µM) | Vmax or kcat | Reference |
| Blastobotrys raffinosifermentans | Catechol | 4.0 | 15.6 s-1 (kcat) | |
| Rhodococcus erythropolis 1CP | This compound | - | Shows preference for 4-substituted catechols | |
| Pseudomonas putida | 3-Chlorocatechol | - | Exhibits cooperative kinetics | |
| Acinetobacter radioresistens | Catechol | 2.04 | 24.2 s-1 (kcat) |
Note: Directly comparable kinetic data for this compound and 3,5-dichlorocatechol from the same organism is limited in the reviewed literature.
Toxicity of 2,4-D and its Metabolites
The intermediate metabolites of 2,4-D degradation can exhibit toxicity to the degrading microorganisms, potentially inhibiting the bioremediation process.
| Compound | Test Organism | Toxicity Metric | Value | Reference |
| 2,4-D | Lepidium sativum | Root Growth Inhibition | 100% (at 0.1 mM and 0.5 mM) | |
| 2,4-D | Sinapis alba | Root Growth Inhibition | 98% (at 0.1 mM), 94% (at 0.5 mM) | |
| 2,4-DCP | Pseudomonas sp. | IC50 (Dehydrogenase activity) | 0.068 ± 0.001 mM (in mixture with Cd) | |
| 4-CP | Pseudomonas sp. | IC50 (Dehydrogenase activity) | 0.158 ± 0.008 mM (in mixture with Cd) |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of 2,4-D biodegradation.
Culture of 2,4-D Degrading Bacteria
Objective: To isolate and cultivate bacteria capable of utilizing 2,4-D as a sole carbon source.
Materials:
-
Minimal Salt Medium (MSM): K₂HPO₄ (0.5 g/L), (NH₄)₂SO₄ (0.5 g/L), MgSO₄·7H₂O (0.5 g/L), FeCl₃·6H₂O (0.01 g/L), CaCl₂·2H₂O (0.01 g/L), MnCl₂·4H₂O (0.01 g/L), ZnSO₄·7H₂O (0.0001 g/L).
-
2,4-D stock solution (e.g., 10 g/L), filter-sterilized.
-
Nutrient Agar.
-
Soil sample from a 2,4-D contaminated site.
-
Sterile flasks, tubes, and petri dishes.
-
Incubator shaker.
Procedure:
-
Enrichment Culture:
-
Add 1 g of soil to 100 mL of MSM in a 250 mL flask.
-
Supplement with 2,4-D to a final concentration of 100-250 mg/L.
-
Incubate at 30°C with shaking at 150 rpm for 7 days.
-
-
Sub-culturing:
-
Transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with 2,4-D.
-
Repeat this step 3-4 times to select for efficient degraders.
-
-
Isolation of Pure Cultures:
-
Serially dilute the final enrichment culture.
-
Plate the dilutions onto MSM agar plates containing 2,4-D as the sole carbon source.
-
Incubate at 30°C until colonies appear.
-
-
Purification and Maintenance:
-
Select distinct colonies and re-streak on fresh MSM-2,4-D agar plates to ensure purity.
-
Maintain pure cultures on Nutrient Agar slants and as glycerol stocks at -80°C for long-term storage.
-
Enzyme Assay for Chlorocatechol 1,2-Dioxygenase
Objective: To measure the activity of chlorocatechol 1,2-dioxygenase in cell-free extracts.
Principle: The enzyme catalyzes the conversion of catechol or chlorocatechol to cis,cis-muconic acid or its chlorinated derivative, which can be monitored spectrophotometrically by the increase in absorbance at 260 nm.
Materials:
-
50 mM Tris-HCl buffer (pH 7.5).
-
10 mM catechol or this compound solution (substrate).
-
Cell-free extract from the cultured bacteria.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of Cell-Free Extract:
-
Harvest bacterial cells from a culture grown on 2,4-D by centrifugation.
-
Wash the cell pellet with buffer.
-
Resuspend the cells in buffer and lyse them using sonication or a French press.
-
Centrifuge the lysate at high speed to remove cell debris. The supernatant is the cell-free extract.
-
-
Enzyme Assay:
-
In a 1 mL quartz cuvette, add:
-
890 µL of 50 mM Tris-HCl buffer (pH 7.5).
-
50 µL of cell-free extract.
-
50 µL of double distilled water.
-
-
Mix and measure the background absorbance at 260 nm.
-
Initiate the reaction by adding 10 µL of the 10 mM substrate solution (catechol or this compound).
-
Immediately monitor the increase in absorbance at 260 nm for 5 minutes.
-
-
Calculation of Activity:
-
Calculate the rate of change in absorbance per minute (ΔA₂₆₀/min).
-
Use the molar extinction coefficient of the product (cis,cis-muconate, ε ≈ 16,800 M⁻¹cm⁻¹) to calculate the enzyme activity in units (µmol of product formed per minute).
-
Specific activity is expressed as units per mg of protein.
-
Analytical Methods for Metabolite Detection
5.3.1. High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify 2,4-D and its phenolic metabolites.
Typical Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (acidified with acetic or formic acid). For example, a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 230 nm or 283 nm.
-
Sample Preparation: Centrifuge the culture sample to remove cells. The supernatant can be directly injected or pre-concentrated using solid-phase extraction (SPE).
5.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile or derivatized metabolites like chlorophenols and chlorocatechols.
Typical Conditions:
-
Derivatization: Phenolic compounds are often derivatized to increase their volatility and improve chromatographic separation. Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents like acetic anhydride.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 70°C and ramping up to 280°C.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Detection: Mass spectrometer scanning a mass range of, for example, 50-500 amu.
The following diagram provides a logical workflow for a typical 2,4-D biodegradation study.
Conclusion
The biodegradation of 2,4-D is a complex process involving multiple enzymatic steps and, in some microorganisms, a key alternative pathway that proceeds through the formation of this compound. Understanding this pathway is crucial for developing effective bioremediation strategies for 2,4-D contaminated environments. The activity of chlorocatechol 1,2-dioxygenase is a critical determinant in the overall degradation efficiency, and its substrate specificity can influence the metabolic fate of different chlorocatechol isomers. The genetic basis for these pathways, primarily the tfd and cca gene clusters, provides valuable targets for molecular monitoring of bioremediation processes.
This technical guide has provided a comprehensive overview of the role of this compound in 2,4-D biodegradation, supported by quantitative data, detailed experimental protocols, and visual diagrams. Further research focusing on the direct comparative kinetics of key enzymes with different chlorocatechol isomers and the specific toxicity of these intermediates will further enhance our ability to predict and optimize the microbial degradation of this pervasive herbicide.
References
Toxicity Profile of 4-Chlorocatechol in Aquatic Environments: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorocatechol, a chlorinated aromatic compound, is an environmental contaminant of concern due to its potential toxicity to aquatic ecosystems. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicity profile of this compound in aquatic environments. It summarizes the available quantitative toxicity data for various aquatic organisms, details standardized experimental protocols for ecotoxicological assessment, and explores the potential mechanisms of toxicity, including relevant signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in environmental risk assessment and drug development.
Quantitative Toxicity Data
The acute toxicity of this compound to aquatic organisms has been evaluated for invertebrates and algae. However, there is a notable lack of publicly available experimental data for fish. The existing data, primarily from a Safety Data Sheet (SDS), suggests a low level of acute toxicity to the tested species, although the reported values and test durations may not align with standard ecotoxicological testing guidelines.
Table 1: Acute Toxicity of this compound to Aquatic Invertebrates
| Species | Endpoint | Duration | Value (mg/L) | Test Guideline | Source |
| Daphnia magna (Water flea) | EC50 | 96 hours | 18,260 | OECD 202 (modified) | [1] |
Note: The 96-hour duration for the Daphnia magna test is non-standard; acute immobilisation tests are typically conducted for 48 hours. The reported value is exceptionally high, suggesting low toxicity, but should be interpreted with caution.
Table 2: Acute Toxicity of this compound to Aquatic Plants
| Species | Endpoint | Duration | Value (mg/L) | Test Guideline | Source |
| Pseudokirchneriella subcapitata (Green algae) | ErC50 | 96 hours | ca. 22,000 | OECD 201 (modified) | [1] |
Note: The reported 96-hour duration is longer than the standard 72-hour algal growth inhibition test.
Fish Toxicity Data Gap:
A thorough search of available literature and ecotoxicology databases, including the US EPA ECOTOX database, did not yield any experimental acute toxicity data (LC50) for fish species exposed to this compound. To address this data gap, Quantitative Structure-Activity Relationship (QSAR) models are often employed to predict the toxicity of chemicals. Several QSAR models are available for predicting fish acute toxicity, such as ECOSAR and the models available in the OECD QSAR Toolbox. However, without access to run these models, a predicted value cannot be generated here. It is a strong recommendation for future research that experimental fish toxicity studies be conducted to provide reliable data for this trophic level.
Experimental Protocols
Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are widely accepted for assessing the toxicity of chemicals to aquatic organisms. The following sections detail the key methodologies for the acute toxicity testing of fish, aquatic invertebrates, and algae.
Fish, Acute Toxicity Test (OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[2][3]
-
Test Organism: Recommended species include rainbow trout (Oncorhynchus mykiss), zebrafish (Danio rerio), and fathead minnow (Pimephales promelas).[4]
-
Test Conditions:
-
Exposure Duration: 96 hours.
-
System: Can be static, semi-static, or flow-through. A semi-static or flow-through system is preferred for substances that are unstable in water.
-
Loading: The number of fish per volume of test solution should be low to avoid depletion of the test substance and oxygen.
-
Water: Reconstituted or natural water of known quality.
-
Temperature and Light: Maintained at a constant, appropriate temperature for the test species, with a defined photoperiod (e.g., 16 hours light, 8 hours dark).
-
-
Procedure:
-
A range of at least five geometrically spaced concentrations of the test substance and a control are prepared.
-
A specified number of fish are randomly allocated to each test chamber.
-
Observations for mortality and any sublethal effects are made at 24, 48, 72, and 96 hours.
-
Water quality parameters (pH, dissolved oxygen, temperature) are monitored throughout the test.
-
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated at 96 hours using appropriate statistical methods (e.g., probit analysis).
Daphnia sp., Acute Immobilisation Test (OECD Guideline 202)
This test determines the concentration of a substance that immobilizes 50% of the Daphnia (EC50) over a 48-hour exposure period.
-
Test Organism: Daphnia magna is the most commonly used species. Neonates less than 24 hours old are used for the test.
-
Test Conditions:
-
Exposure Duration: 48 hours.
-
System: Static or semi-static.
-
Vessels: Glass beakers or similar inert vessels.
-
Temperature and Light: Maintained at a constant temperature (e.g., 20 ± 1°C) with a defined photoperiod.
-
-
Procedure:
-
A range of at least five concentrations of the test substance and a control are prepared in a suitable medium.
-
A small group of daphnids (e.g., 5) is introduced into each of the replicate test vessels.
-
The number of immobilized daphnids (those that are not able to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.
-
Water quality parameters are measured at the beginning and end of the test.
-
-
Data Analysis: The EC50 value and its 95% confidence limits are calculated at 48 hours.
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201)
This test determines the effect of a substance on the growth of freshwater microalgae or cyanobacteria, typically expressed as the concentration that causes a 50% reduction in growth (EC50) over a 72-hour period.
-
Test Organism: Commonly used species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.
-
Test Conditions:
-
Exposure Duration: 72 hours.
-
System: Static batch culture.
-
Culture Medium: A nutrient-rich medium that supports exponential growth.
-
Temperature and Light: Constant temperature and continuous, uniform illumination.
-
-
Procedure:
-
A range of at least five concentrations of the test substance and a control are prepared in the culture medium.
-
A low-density inoculum of exponentially growing algal cells is added to each flask.
-
The flasks are incubated under controlled conditions for 72 hours.
-
Algal growth is measured at least daily by cell counts, fluorescence, or other measures of biomass.
-
-
Data Analysis: The average specific growth rate and the yield are calculated for each concentration. The EC50 values for both growth rate inhibition (ErC50) and yield reduction (EyC50) are determined.
Mechanisms of Toxicity and Signaling Pathways
While specific studies on the molecular mechanisms of this compound toxicity in aquatic organisms are limited, the broader class of chlorophenols is known to induce toxicity through several key pathways. It is plausible that this compound shares some of these mechanisms.
Oxidative Stress
Chlorophenols are known to cause oxidative stress in fish by increasing the production of reactive oxygen species (ROS), leading to lipid peroxidation and oxidative DNA damage. This occurs when the pro-oxidant effects of the chemical overwhelm the antioxidant defense systems of the organism.
A key signaling pathway involved in the cellular response to oxidative stress is the Nrf2-Keap1 pathway. Under normal conditions, the transcription factor Nrf2 is bound to Keap1 in the cytoplasm and targeted for degradation. Upon exposure to oxidative stressors, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus and binds to the Antioxidant Response Element (ARE). This activates the transcription of a suite of antioxidant and detoxification enzymes.
Endocrine Disruption
Chlorophenols have been shown to disrupt the endocrine system in fish by interfering with hormone levels and receptor function. Some phenolic compounds can act as agonists or antagonists of the estrogen receptor (ER), leading to reproductive and developmental abnormalities. While the specific estrogenic or anti-estrogenic activity of this compound in aquatic organisms has not been extensively studied, its phenolic structure warrants consideration of this potential mechanism.
Endocrine disrupting chemicals (EDCs) can bind to the estrogen receptor, either mimicking or blocking the action of the natural hormone, 17β-estradiol (E2). This can lead to the inappropriate activation or inhibition of estrogen-responsive genes, which are critical for normal reproductive function and development.
Conclusion
The available data on the toxicity of this compound to aquatic organisms is limited, particularly for fish. The existing information suggests low acute toxicity to invertebrates and algae, but these findings require confirmation through studies that adhere to standard testing guidelines. The primary mechanisms of toxicity are likely to involve oxidative stress and potentially endocrine disruption, similar to other chlorophenols. Further research is crucial to fill the existing data gaps, especially concerning the acute and chronic toxicity to fish, and to elucidate the specific molecular signaling pathways affected by this compound in aquatic organisms. This will enable a more accurate and comprehensive environmental risk assessment of this compound.
References
- 1. Perchlorate-induced oxidative stress in isolated liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nc3rs.org.uk [nc3rs.org.uk]
- 3. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. Cytotoxic effects of 4-octylphenol on fish hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
4-Chlorocatechol: A Key Metabolite in the Biotransformation of Industrial Pollutants
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorocatechol (4-CC) is a chlorinated aromatic compound that emerges as a critical intermediate in the metabolic breakdown of numerous industrial pollutants. Its formation is a key step in the biotransformation of prevalent environmental contaminants such as chlorobenzenes, polychlorinated biphenyls (PCBs), and chlorophenols. The presence and toxicological profile of this compound are of significant interest to researchers in environmental science, toxicology, and drug development due to its potential to disrupt cellular processes and signaling pathways. This technical guide provides a comprehensive overview of this compound as a metabolite, focusing on its formation, toxicological implications, and the analytical methods for its detection.
Formation of this compound from Industrial Pollutants
The biotransformation of chlorinated aromatic hydrocarbons into this compound is predominantly a microbial process, although it can also occur in higher organisms, including mammals, through cytochrome P450-mediated oxidation[1]. In microorganisms, the initial steps involve the oxidation of the aromatic ring by dioxygenase enzymes to form a cis-dihydrodiol, which is then dehydrogenated to a catechol derivative.
For instance, the oxidation of chlorobenzene can be initiated by toluene o-xylene monooxygenase (ToMO), leading to the formation of chlorophenols, which are further oxidized to chlorocatechols[1][2][3]. Specifically, 3-chlorophenol and 4-chlorophenol are oxidized to produce this compound[1]. Similarly, certain polychlorinated biphenyl (PCB) congeners can be metabolized to chlorobenzoates, which are subsequently converted to chlorocatechols. The degradation of 4-chlorobenzoic acid can also lead to the formation of this compound in some bacterial strains.
Metabolic Pathway of Chlorobenzene to this compound
The following diagram illustrates a generalized microbial metabolic pathway for the conversion of chlorobenzene to this compound.
Quantitative Data on this compound Formation and Metabolism
The efficiency of this compound formation and its subsequent degradation is dependent on the specific microbial strains and the enzymes involved. The following tables summarize key quantitative data from the literature.
Table 1: Formation Rates of this compound from Precursors
| Precursor | Enzyme/Organism | Formation Rate (nmol/min/mg protein) | Reference |
| 3-Chlorophenol | Toluene o-xylene monooxygenase (ToMO) | 0.54 ± 0.10 | |
| 4-Chlorophenol | Toluene o-xylene monooxygenase (ToMO) | 0.40 ± 0.04 | |
| Chlorobenzene | Toluene o-xylene monooxygenase (ToMO) | 1.2 ± 0.17 (total chlorophenols) |
Table 2: Kinetic Parameters of Chlorocatechol 1,2-Dioxygenases for this compound
| Enzyme | Organism | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |
| TetC | Pseudomonas chlororaphis RW71 | 0.27 | 3.3 | 12.22 | |
| ClcA | Pseudomonas putida | Inhibitor (Ki = 50 µM) | - | - | |
| - | Rhodococcus erythropolis 1CP | Preferred Substrate | ND | ND | |
| PsC12DO | Pseudomonas stutzeri | ND | ND | ND |
ND: Not Determined
Toxicological Effects and Disruption of Cellular Signaling Pathways
This compound and other chlorocatechols are known to be toxic to various organisms. Their reactivity stems from the catechol structure, which can undergo redox cycling to generate reactive oxygen species (ROS), leading to oxidative stress. This oxidative stress can, in turn, disrupt critical cellular signaling pathways.
Oxidative Stress and MAPK/NF-κB Signaling
The accumulation of intracellular ROS due to this compound can activate stress-responsive signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. The MAPK family (including ERK, JNK, and p38) plays a crucial role in regulating cell proliferation, differentiation, and apoptosis. Similarly, the NF-κB pathway is a key regulator of inflammatory responses, cell survival, and immunity. Chronic activation of these pathways by toxic metabolites can contribute to cellular damage, inflammation, and potentially carcinogenesis.
The catechol moiety is known to be involved in scavenging ROS, which can paradoxically lead to the activation of signaling pathways like PKD-IKK-NF-κB.
Endocrine Disruption
Certain industrial pollutants and their metabolites, including chlorinated compounds, are recognized as endocrine-disrupting chemicals (EDCs). EDCs can interfere with the synthesis, transport, and action of hormones, thereby affecting various physiological processes. While direct evidence for this compound as an endocrine disruptor is limited, its precursor molecules and related chlorinated phenols have been shown to possess endocrine-disrupting properties. These compounds can interact with hormone receptors, such as the estrogen receptor, and disrupt normal endocrine signaling.
Experimental Protocols
Accurate detection and quantification of this compound, along with the characterization of the enzymes involved in its metabolism, are crucial for research in this field. Below are generalized protocols for key experimental procedures.
Analysis of this compound in Urine by High-Performance Liquid Chromatography (HPLC)
This method is adapted for the determination of chlorobenzene metabolites in urine.
Workflow:
Methodology:
-
Sample Preparation: Urine samples are subjected to enzymatic hydrolysis to deconjugate glucuronide and sulfate metabolites.
-
Chromatographic Separation: An aliquot of the hydrolyzed urine is directly injected into an HPLC system equipped with a C18 (octadecyl-silanized silica gel) column.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate monobasic) and an organic solvent (e.g., acetonitrile).
-
Detection: this compound can be detected using a UV detector at a specific wavelength or with an electrochemical detector for higher sensitivity.
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of a standard curve prepared with known concentrations of this compound.
Quantification of this compound in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the analysis of chlorophenols in solid and liquid environmental matrices.
Methodology:
-
Extraction:
-
Liquid Samples (e.g., water): Perform liquid-liquid extraction with a suitable organic solvent (e.g., n-hexane) or solid-phase extraction (SPE) using a sorbent like coconut charcoal.
-
Solid Samples (e.g., soil, sediment): Use solvent extraction with a mixture of hexane and acetone, often facilitated by sonication.
-
-
Derivatization (Optional but Recommended): To improve the volatility and chromatographic properties of this compound, a derivatization step (e.g., acetylation or silylation) is often performed.
-
GC-MS Analysis:
-
Injection: Inject the concentrated and derivatized extract into a GC-MS system.
-
Separation: Use a capillary column (e.g., DB-5MS) to separate the components of the mixture. The oven temperature is programmed to ramp up to achieve optimal separation.
-
Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Quantification: The concentration of the this compound derivative is determined using an internal standard and a calibration curve.
Assay for Chlorocatechol 1,2-Dioxygenase Activity
This spectrophotometric assay is used to determine the kinetic parameters of chlorocatechol 1,2-dioxygenase.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Enzyme and Substrate: Add a known amount of the purified enzyme or cell-free extract to the cuvette. Initiate the reaction by adding the substrate, this compound.
-
Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at a wavelength corresponding to the formation of the ring-cleavage product (e.g., 260 nm for cis,cis-muconic acid derivatives).
-
Kinetic Calculations: The initial linear rate of the reaction is used to calculate the enzyme activity. By varying the substrate concentration, the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Conclusion
This compound is a pivotal metabolite in the degradation of a wide range of industrial pollutants. Its formation and subsequent metabolism are central to the bioremediation of contaminated environments. However, the inherent toxicity of this compound and its potential to disrupt cellular signaling pathways highlight the need for a thorough understanding of its environmental fate and toxicological profile. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals working to assess the risks associated with these contaminants and to develop strategies for their safe and effective management. Further research into the specific interactions of this compound with cellular targets will be crucial for a comprehensive understanding of its impact on human health and the environment.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Regiospecific Oxidation of Chlorobenzene to 4-Chlororesorcinol, Chlorohydroquinone, 3-Chlorocatechol and this compound by Engineered Toluene o-Xylene Monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regiospecific Oxidation of Chlorobenzene to 4-Chlororesorcinol, Chlorohydroquinone, 3-Chlorocatechol and this compound by Engineered Toluene o-Xylene Monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Chlorocatechol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorocatechol (4-chloro-1,2-benzenediol) is a chlorinated phenolic compound of significant interest in various fields, including environmental science and drug metabolism. Understanding its molecular structure and properties is crucial for assessing its biological activity, toxicity, and degradation pathways. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and tabulated data are presented to facilitate its identification and characterization in a research setting.
Spectroscopic Data Summary
The following sections provide a detailed analysis of the NMR, IR, and Mass Spectrometry data for this compound. The quantitative data is summarized in easy-to-reference tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Data
The ¹H NMR spectrum of this compound provides information about the chemical environment of the protons on the aromatic ring.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| Data not available in search results |
¹³C NMR Data
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.
| Chemical Shift (ppm) | Assignment |
| Data not available in search results |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is characterized by absorptions corresponding to O-H, C-H, C=C (aromatic), and C-Cl bonds.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of this compound shows a characteristic isotopic pattern for a monochlorinated compound.[2] Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak appears as a pair of signals (M⁺ and M+2) with an approximate intensity ratio of 3:1.[3][4]
| m/z | Relative Intensity (%) | Assignment |
| 144 | Data not available | [M]⁺ (with ³⁵Cl) |
| 146 | Data not available | [M+2]⁺ (with ³⁷Cl) |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data are essential for reproducibility and data validation. While specific protocols for this compound were not explicitly found, the following are general methodologies typically employed for similar aromatic compounds.
NMR Spectroscopy
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.[5] A common concentration is around 10-50 mg/mL. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
Data Acquisition:
-
¹H NMR: The spectrum is typically acquired on a 300, 400, or 500 MHz NMR spectrometer. Key parameters include the number of scans, relaxation delay, and pulse width, which are optimized to obtain a good signal-to-noise ratio.
-
¹³C NMR: The spectrum is acquired on the same instrument, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
Sample Preparation:
-
KBr Pellet Method: A small amount of solid this compound is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This technique requires minimal sample preparation.
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum (of air or the KBr pellet without the sample) is first collected and then automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The sample, dissolved in a volatile solvent, is injected into a gas chromatograph. The components are separated based on their boiling points and retention times before entering the mass spectrometer. Electron Impact (EI) is a common ionization method used in GC-MS.
-
Direct Infusion: The sample can be dissolved in a suitable solvent and directly infused into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique often used for direct infusion.
Data Acquisition: The mass spectrometer is set to scan over a specific mass-to-charge (m/z) range to detect the molecular ion and its fragments. For chlorinated compounds, observing the characteristic isotopic pattern is crucial for identification.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like this compound.
Conclusion
This technical guide has summarized the key spectroscopic data and general experimental protocols for the analysis of this compound. The provided information serves as a valuable resource for researchers in the fields of chemistry, environmental science, and drug development for the unambiguous identification and characterization of this compound. The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to structural elucidation.
References
- 1. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 2. This compound | C6H5ClO2 | CID 16496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0041810) [hmdb.ca]
The Biological Activity of 4-Chlorocatechol and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorocatechol, a chlorinated derivative of catechol, and its related compounds are of significant interest in toxicology, environmental science, and pharmacology. As a metabolite of various industrial and pharmaceutical compounds, understanding its biological activity is crucial for assessing its environmental impact and toxicological profile. Furthermore, the catechol moiety is a key pharmacophore in numerous bioactive molecules, and its halogenation can significantly modulate its chemical and biological properties. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on their enzymatic interactions, cytotoxicity, antioxidant and antibacterial properties, and their influence on cellular signaling pathways.
Synthesis of this compound and Its Derivatives
The primary synthesis of this compound involves the direct chlorination of catechol. This can be achieved using reagents such as chlorine or sulfuryl chloride. Careful control of the reaction conditions is necessary to favor the formation of the 4-monochloro-substituted product over other chlorinated catechols[1].
Derivatives of this compound, such as ethers and esters, can be synthesized through various established organic chemistry protocols.
-
Ether Synthesis: The Williamson ether synthesis is a common method for preparing ether derivatives. This involves the deprotonation of the hydroxyl groups of this compound with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, forming the ether linkage[2].
-
Ester Synthesis: Ester derivatives can be prepared by reacting this compound with carboxylic acids, acyl chlorides, or acid anhydrides[3]. For instance, cholesterol esters have been synthesized by the cross-coupling of cholesterol with aroyl chlorides in the presence of a palladium catalyst and a base[4]. A similar approach could be adapted for the esterification of this compound.
Biological Activities
Enzyme Inhibition
This compound and its derivatives are known to interact with and inhibit several enzymes, with catechol-O-methyltransferase (COMT) being a prominent target.
Catechol-O-Methyltransferase (COMT) Inhibition:
| Compound | Target Enzyme | Inhibition Data (IC₅₀/Kᵢ) | Source Organism/System |
| Chlorogenic Acid | Catechol-O-methyltransferase (COMT) | IC₅₀: 0.7-1.4 µM | Human Liver |
| Caffeic Acid | Catechol-O-methyltransferase (COMT) | IC₅₀: 1.3-12.5 µM | Human Liver |
Chlorocatechol 1,2-Dioxygenase Activity:
While not an inhibitory interaction, this compound serves as a substrate for chlorocatechol 1,2-dioxygenase, an enzyme crucial in the biodegradation of chlorinated aromatic compounds by microorganisms. The enzyme catalyzes the oxidative ring cleavage of chlorocatechols.
| Enzyme | Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | Source Organism |
| Chlorocatechol 1,2-Dioxygenase (C12OccaA) | This compound | Poor activity | - | Pseudomonas reinekei MT1 |
Cytotoxicity
The cytotoxic effects of this compound and its derivatives have been investigated in various cell lines. The primary mechanism of cytotoxicity is often linked to the induction of apoptosis.
| Compound | Cell Line | Cytotoxicity Data (IC₅₀) | Exposure Time |
| 4-Nerolidylcatechol | K562 (human chronic myelogenous leukemia) | 27.31 µM | 24 h |
| 4-Nerolidylcatechol | HL-60 (human promyelocytic leukemia) | 15.93 µM | 24 h |
| 4-Nerolidylcatechol | Jurkat (human T-cell leukemia) | 15.70 µM | 24 h |
| Vanadium complex of a catechol derivative | HepG2 (human hepatocellular carcinoma) | 79 µg/mL | 48 h |
| Vanadium complex of a catechol derivative | L929 (mouse fibroblast) | 69 µg/mL | 48 h |
Antioxidant Activity
The catechol structure is a well-known antioxidant pharmacophore due to its ability to donate hydrogen atoms and scavenge free radicals.
| Compound/Extract | Assay | Antioxidant Activity (IC₅₀/EC₅₀) |
| Heterotheca inuloides extract | DPPH radical scavenging | IC₅₀ = 19.24 µg/mL |
| Smilax aspera extract | Anti-hemolytic activity | IC₅₀ = 4.41 µg/mL |
| Amphipterygium adstringens extract | Anti-hemolytic activity | IC₅₀ = 5.35 µg/mL |
Antibacterial Activity
Certain derivatives of chlorocatechol have demonstrated antibacterial properties. For instance, the antibiotic cefiderocol contains a chlorocatechol moiety that facilitates its entry into bacterial cells through iron transport systems, a "Trojan horse" strategy.
| Compound | Bacterial Strain | Antibacterial Activity (MIC) |
| Catechol-derived thiazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 2 µg/mL |
Modulation of Signaling Pathways
This compound and its derivatives can influence key cellular signaling pathways, particularly those involved in apoptosis and inflammation.
p53-Dependent Apoptosis
Catechol compounds have been shown to induce apoptosis through the activation of the p53 signaling pathway. This involves the upregulation of pro-apoptotic proteins like Bax and a subsequent increase in the Bax/Bcl-2 ratio, leading to mitochondrial-mediated cell death.
p53-dependent apoptosis pathway induced by this compound.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammation. Catechol derivatives have been shown to inhibit NF-κB activation, suggesting a potential anti-inflammatory role. This inhibition can occur through multiple mechanisms, including the direct inhibition of NF-κB DNA binding.
References
An In-depth Technical Guide on the Environmental Fate and Transport of 4-Chlorocatechol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorocatechol, a significant intermediate in the biodegradation of various chloroaromatic compounds, presents a notable area of study within environmental science. Its presence in the environment, primarily as a metabolite of industrial chemicals and pesticides, necessitates a thorough understanding of its behavior, persistence, and movement through various environmental compartments. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, detailing its physicochemical properties, degradation pathways, mobility, and potential for bioaccumulation. The guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to support environmental risk assessment and management.
Physicochemical Properties
The environmental behavior of this compound is fundamentally governed by its physicochemical properties. These parameters influence its partitioning between air, water, soil, and biota, as well as its susceptibility to various degradation processes. A summary of key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClO₂ | [1][2][3] |
| Molar Mass | 144.56 g/mol | [1][2] |
| Melting Point | 90-94 °C | |
| Vapor Pressure | 0.00505 mmHg at 25°C | |
| LogP (Octanol-Water Partition Coefficient) | 1.89 | |
| Water Solubility | Sparingly soluble. Soluble in DMSO (100 mg/mL), and to a lesser extent in ethanol and methanol. | |
| Organic Carbon-Water Partition Coefficient (Koc) | No experimental data available. Estimated to be low to moderate based on LogP. | |
| Henry's Law Constant | No experimental data available. Estimated to be low based on vapor pressure and water solubility. |
Environmental Fate
The fate of this compound in the environment is determined by a combination of biotic and abiotic degradation processes.
Biotic Degradation
The primary mechanism for the removal of this compound from the environment is microbial biodegradation. Several bacterial strains, notably from the genera Pseudomonas and Rhodococcus, have been shown to utilize this compound as a carbon and energy source. The most well-characterized degradation pathway is a modified ortho-cleavage pathway.
This pathway involves the enzymatic cleavage of the aromatic ring of this compound. The key steps are as follows:
-
Ring Cleavage: The enzyme chlorocatechol 1,2-dioxygenase catalyzes the intradiol cleavage of this compound, incorporating two atoms of molecular oxygen to form 3-chloro-cis,cis-muconate .
-
Cycloisomerization: The 3-chloro-cis,cis-muconate is then converted to dienelactone by the enzyme chloromuconate cycloisomerase .
-
Hydrolysis: Dienelactone hydrolase catalyzes the hydrolysis of dienelactone to maleylacetate .
-
Reduction: Finally, maleylacetate reductase reduces maleylacetate to 3-oxoadipate , which can then enter the tricarboxylic acid (TCA) cycle.
Abiotic Degradation
Abiotic degradation processes, such as photolysis and hydrolysis, can also contribute to the transformation of this compound in the environment, although they are generally considered to be of lesser importance than biodegradation.
This compound can undergo photodegradation in the presence of light. Studies have shown that TiO₂-mediated photocatalysis can effectively degrade this compound. The degradation proceeds through the formation of hydroxylated intermediates, such as 5-chloro-1,2,4-benzenetriol, followed by ring cleavage to form smaller organic acids.
Due to the stability of the aromatic ring and the carbon-chlorine bond, hydrolysis of this compound is not expected to be a significant degradation pathway under normal environmental conditions.
Environmental Transport
The transport of this compound between different environmental compartments is influenced by its partitioning behavior.
Mobility in Soil and Water
The mobility of this compound in soil is expected to be low to moderate. Its LogP value of 1.89 suggests a moderate tendency to adsorb to organic matter in soil and sediment. However, the lack of an experimentally determined organic carbon-water partition coefficient (Koc) makes precise predictions difficult. Leaching into groundwater is possible, particularly in soils with low organic matter content.
Volatilization
Bioaccumulation
The potential for this compound to bioaccumulate in organisms is considered to be low. The LogP value of 1.89 is below the threshold (typically > 3) that indicates a significant potential for bioaccumulation. No experimental bioconcentration factor (BCF) data are currently available.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the environmental fate and transport of this compound.
Analysis of this compound in Environmental Samples
A common method for the quantification of this compound in water samples is reverse-phase HPLC with UV detection.
-
Instrumentation: HPLC system with a pump, autosampler, UV detector, and a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and acidified water (e.g., with phosphoric acid or formic acid). A typical starting point is a 50:50 (v/v) mixture of acetonitrile and 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 280 nm.
-
Sample Preparation (Water): Filter water samples through a 0.45 µm membrane filter. Acidify to pH < 2 with HCl and store at 4°C. Solid-phase extraction (SPE) can be used for pre-concentration.
-
Sample Preparation (Soil): Extraction of this compound from soil can be achieved using a solvent mixture such as hexane and acetone, followed by sonication. The extract is then concentrated and may require a cleanup step before HPLC analysis.
GC-MS is a highly sensitive and selective method for the analysis of this compound, particularly in complex matrices like soil.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or semi-polar capillary column is typically used.
-
Derivatization: Due to the polar nature of the hydroxyl groups, derivatization (e.g., silylation) is often required to improve chromatographic performance and sensitivity.
-
Sample Preparation (Soil): Soil samples are typically extracted with an organic solvent (e.g., acetonitrile or a hexane/acetone mixture). The extract is then concentrated, and a cleanup step may be necessary to remove interfering substances. The concentrated extract is then derivatized before injection into the GC-MS.
Biodegradation Studies
This protocol outlines a general approach for assessing the biodegradation of this compound in soil.
-
Soil Collection and Characterization: Collect soil from the desired location. Characterize the soil for properties such as pH, organic carbon content, texture, and microbial biomass.
-
Microcosm Setup: In glass containers, place a known amount of soil. Fortify the soil with a known concentration of this compound. Adjust the moisture content to a suitable level (e.g., 40-60% of water holding capacity). Include sterile controls (e.g., by autoclaving or gamma irradiation) to distinguish between biotic and abiotic degradation.
-
Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).
-
Sampling: At regular intervals, sacrifice replicate microcosms for analysis.
-
Extraction and Analysis: Extract this compound from the soil samples using an appropriate solvent and analyze the concentration using HPLC or GC-MS as described above.
-
Data Analysis: Plot the concentration of this compound over time to determine the degradation rate and calculate the half-life.
This protocol is for assessing the biodegradation of this compound by a specific microbial strain or consortium in a liquid medium.
-
Inoculum Preparation: Cultivate the desired bacterial strain (e.g., Rhodococcus opacus 1CP or a Burkholderia sp.) in a suitable growth medium.
-
Mineral Salt Medium: Prepare a sterile mineral salt medium. A typical composition includes (per liter of distilled water): K₂HPO₄ (1.5 g), KH₂PO₄ (0.5 g), (NH₄)₂SO₄ (0.5 g), MgSO₄·7H₂O (0.2 g), and a trace element solution.
-
Incubation: Inoculate the mineral salt medium with the prepared bacterial culture. Add this compound as the sole carbon source at a known concentration. Incubate in a shaker at a controlled temperature (e.g., 30°C) and agitation speed.
-
Sampling and Analysis: Periodically withdraw samples from the culture. Centrifuge the samples to remove bacterial cells. Analyze the supernatant for the concentration of this compound using HPLC.
-
Data Analysis: Determine the degradation rate and half-life of this compound.
Adsorption/Desorption Study (OECD 106)
The OECD 106 guideline provides a batch equilibrium method to determine the soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).
-
Soil Selection: Select a range of soils with varying organic carbon content, clay content, and pH.
-
Preliminary Test: Determine the appropriate soil-to-solution ratio and equilibration time.
-
Batch Equilibrium: Add a solution of this compound of known concentration to a known mass of soil. Agitate the mixture for the predetermined equilibration time.
-
Phase Separation: Separate the soil and aqueous phases by centrifugation.
-
Analysis: Analyze the concentration of this compound in the aqueous phase. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
-
Calculation: Calculate the Kd and Koc values.
Conclusion
This compound is a moderately persistent environmental intermediate that is primarily degraded through microbial action, particularly via the modified ortho-cleavage pathway. Its mobility in soil is expected to be low to moderate, and its potential for volatilization and bioaccumulation is low. This technical guide provides a foundational understanding of the environmental fate and transport of this compound, along with detailed experimental protocols to facilitate further research and risk assessment. The lack of experimentally determined values for some key parameters, such as water solubility, Koc, Henry's Law constant, and BCF, highlights the need for further investigation to refine our understanding of the environmental behavior of this compound.
References
Discovery and Characterization of Novel Bacterial Strains for 4-Chlorocatechol Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of novel bacterial strains capable of producing 4-Chlorocatechol, a key intermediate in the bioremediation of chlorinated aromatic compounds and a valuable precursor for chemical synthesis. This document details the isolation and characterization of these microorganisms, their metabolic pathways, and the experimental protocols for their cultivation and for the quantification of this compound.
Introduction to this compound Producing Bacteria
The microbial production of this compound predominantly occurs as an intermediate step in the degradation pathways of chlorinated aromatic pollutants, such as 4-chlorophenol (4-CP) and 4-chlorobenzoate (4-CBA).[1][2][3] While complete mineralization is often the ultimate fate of these compounds in nature, certain bacterial strains can transiently accumulate this compound, particularly under specific culture conditions or high substrate loads.[1][4] This accumulation presents an opportunity for the biotechnological production of this valuable chemical.
Several genera of bacteria, including Arthrobacter, Pseudomonas, and Rhodococcus, have been identified as key players in the transformation of chloroaromatics via this compound. This guide will focus on notable strains that have been characterized for this metabolic capability.
Featured Bacterial Strains and Quantitative Data
The following table summarizes quantitative data on this compound production by notable bacterial strains identified in recent research. The data highlights the transient accumulation of the compound during the degradation of a precursor.
| Bacterial Strain | Precursor Substrate | Precursor Concentration | Maximum this compound Concentration | Culture Conditions | Reference |
| Arthrobacter chlorophenolicus A6 | 4-Chlorophenol | 2.1 mM | ~12 µM (lag phase), peaks at mid-log phase | Minimal medium (GM), 28°C | |
| Pseudomonas reinekei MT1 | Chlorosalicylates | High loads | Accumulation noted (quantitative data not specified) | Not specified |
Note: The production of this compound is often transient. The reported concentrations represent a snapshot in time during the cultivation process before the compound is further metabolized by the bacterium.
Metabolic Pathways
This compound is a central intermediate in the aerobic degradation of various chloroaromatic compounds. Bacteria typically metabolize precursors like 4-chlorophenol or 4-chlorobenzoate to this compound, which is then processed through ring-cleavage pathways, most commonly the ortho-cleavage pathway.
4-Chlorophenol Degradation Pathway
The degradation of 4-Chlorophenol by strains such as Arthrobacter chlorophenolicus A6 involves an initial oxidation to this compound. This intermediate is then funneled into the 3-oxoadipate pathway (a modified ortho-cleavage pathway) for further breakdown.
Experimental Protocols
This section provides detailed methodologies for the isolation, cultivation, and analysis of this compound-producing bacteria.
Isolation of Novel Strains
Novel bacterial strains capable of metabolizing chlorinated aromatic compounds can be isolated from contaminated soil or industrial effluents.
Protocol: Enrichment and Isolation
-
Sample Collection: Collect soil or water samples from sites with a history of contamination with herbicides, pesticides, or other chlorinated pollutants.
-
Enrichment Culture:
-
Prepare a minimal salt medium (e.g., GM medium as used for A. chlorophenolicus A6).
-
Add a sole carbon source that is a precursor to this compound (e.g., 100-200 ppm 4-chlorophenol).
-
Inoculate 1-5 g of soil or 1-5 mL of water into 100 mL of the enrichment medium.
-
Incubate at 28-30°C with shaking (150 rpm).
-
-
Selective Enrichment:
-
After 1-2 weeks, transfer an aliquot (1-10% v/v) to fresh enrichment medium.
-
Gradually increase the concentration of the chlorinated precursor in subsequent transfers to select for highly tolerant and efficient strains.
-
-
Isolation of Pure Cultures:
-
After several rounds of enrichment, serially dilute the culture and plate onto solid minimal medium containing the selective precursor.
-
Incubate until colonies appear.
-
Isolate morphologically distinct colonies and streak for purity on fresh plates.
-
-
Strain Identification: Characterize the pure isolates using 16S rDNA sequencing and biochemical tests.
Cultivation for this compound Production
The following protocol is based on methods used for Arthrobacter chlorophenolicus A6.
Protocol: Batch Cultivation
-
Pre-culture Preparation:
-
Inoculate a single colony of the desired strain into a rich medium (e.g., Luria-Bertani broth) and grow overnight at 28°C.
-
Alternatively, for adaptation, grow the pre-culture in a minimal medium with a low concentration of the precursor substrate.
-
-
Production Culture:
-
Prepare a mineral salt (MS) medium. For A. chlorophenolicus A6, the medium contains essential salts with 4-chlorophenol (e.g., 1.2 to 2.7 mM) as the sole carbon source and NH₄NO₃ as the nitrogen source.
-
Inoculate the production medium with the pre-culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.
-
Incubate at 28°C with shaking (e.g., 300 rpm).
-
-
Monitoring and Sampling:
-
Monitor cell growth by measuring OD₆₀₀ at regular intervals.
-
Collect culture samples at different time points (e.g., lag, mid-log, and stationary phases) to determine the concentration of the precursor and this compound.
-
Extraction and Quantification of this compound
Accurate quantification of this compound from the culture medium is crucial. High-Performance Liquid Chromatography (HPLC) is a standard method.
Protocol: Sample Preparation and HPLC Analysis
-
Sample Preparation:
-
Collect 1-2 mL of the bacterial culture at a specific time point.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
-
HPLC Analysis:
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a UV detector.
-
Mobile Phase: A gradient of acetonitrile and acidified water (e.g., with 0.1% formic or phosphoric acid) is typically used.
-
Detection: Monitor the absorbance at a wavelength where this compound has a strong signal (e.g., 282 nm).
-
Quantification: Prepare a standard curve using pure this compound of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
-
The following diagram illustrates the general workflow for isolating and analyzing this compound producing bacteria.
Conclusion and Future Outlook
The identification and characterization of bacterial strains like Arthrobacter chlorophenolicus A6 provide a foundation for the biotechnological production of this compound. While current research focuses on degradation, the transient accumulation of this intermediate is a promising starting point. Future research may involve metabolic engineering strategies, such as the knockout of downstream genes (e.g., chlorocatechol 1,2-dioxygenase), to create strains that accumulate this compound as a final product rather than an intermediate. Furthermore, optimization of fermentation conditions will be critical to maximizing yields and developing a viable bioproduction process.
References
- 1. Novel 4-Chlorophenol Degradation Gene Cluster and Degradation Route via Hydroxyquinol in Arthrobacter chlorophenolicus A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Characterization of a Gene Cluster Involved in this compound Degradation by Pseudomonas reinekei MT1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermochemical Properties and Stability of 4-Chlorocatechol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties and stability of 4-Chlorocatechol. Due to a lack of available experimental data in the scientific literature for key thermochemical properties such as the standard enthalpy of formation and combustion, this guide also details the established experimental protocols that can be employed to determine these values.
Physicochemical Properties of this compound
This compound, with the chemical formula C₆H₅ClO₂, is a substituted catechol that plays a significant role as an intermediate in the degradation of various chlorinated aromatic compounds.[1] A summary of its known physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 4-chlorobenzene-1,2-diol | [1] |
| CAS Number | 2138-22-9 | [2] |
| Molecular Formula | C₆H₅ClO₂ | [2] |
| Molar Mass | 144.56 g/mol | [2] |
| Melting Point | 90-94 °C | |
| Boiling Point | 140 °C at 10.5 mmHg | |
| Vapor Pressure | 0.00505 mmHg at 25°C | |
| Physical State | Solid |
Thermochemical Properties: Undetermined Values and Experimental Protocols
A thorough review of the available literature reveals a significant gap in the experimental data for the core thermochemical properties of this compound. These properties are crucial for understanding its stability, reactivity, and potential energy content. Table 2 highlights these undetermined properties.
Table 2: Undetermined Thermochemical Properties of this compound
| Property | Symbol | Description |
| Standard Enthalpy of Formation (Solid) | ΔHf°(s) | The enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. |
| Standard Enthalpy of Combustion | ΔHc° | The enthalpy change when one mole of the compound undergoes complete combustion with oxygen under standard conditions. |
| Heat Capacity (Solid) | Cp(s) | The amount of heat required to raise the temperature of one mole of the solid substance by one degree Celsius. |
| Enthalpy of Fusion | ΔHfus | The enthalpy change required to change one mole of the substance from solid to liquid state at its melting point. |
| Gibbs Free Energy of Formation | ΔGf° | The change in Gibbs free energy that accompanies the formation of one mole of the substance in its standard state from its constituent elements. |
| Standard Entropy | S° | The absolute entropy of one mole of the substance at standard state conditions. |
While specific values for this compound are unavailable, the following sections provide detailed, generalized experimental protocols for their determination, based on established calorimetric techniques.
The standard enthalpy of combustion can be determined experimentally using a static bomb calorimeter. The procedure involves the complete combustion of a known mass of the sample in a high-pressure oxygen environment and measuring the resultant temperature change in the surrounding water bath.
Materials and Apparatus:
-
Static bomb calorimeter with a stainless-steel bomb
-
Benzoic acid (NIST standard reference material) for calibration
-
This compound sample of known purity
-
Platinum ignition wire
-
Oxygen cylinder (high purity)
-
Digital thermometer with high resolution (±0.001 K)
-
Crucible (silica or platinum)
-
Distilled water
Procedure:
-
Calibration of the Calorimeter:
-
A known mass (approximately 1 g) of benzoic acid is pressed into a pellet and placed in the crucible.
-
The crucible is placed in the bomb, and the ignition wire is positioned to be in contact with the pellet.
-
A small, known volume of distilled water (e.g., 1 mL) is added to the bomb to ensure saturation of the internal atmosphere with water vapor.
-
The bomb is sealed and filled with high-purity oxygen to a pressure of approximately 30 atm.
-
The bomb is submerged in a known mass of water in the calorimeter's insulating jacket.
-
The initial temperature of the water is recorded for a period to establish a baseline.
-
The sample is ignited by passing an electric current through the ignition wire.
-
The temperature of the water is recorded at regular intervals until a stable final temperature is reached.
-
The energy equivalent of the calorimeter (εcalor) is calculated from the known enthalpy of combustion of benzoic acid and the measured temperature change.
-
-
Combustion of this compound:
-
A known mass of this compound is placed in the crucible.
-
The same procedure as for the calibration is followed to combust the this compound sample.
-
The temperature change (ΔT) is recorded.
-
-
Calculations:
-
The total heat released (qtotal) is calculated using the formula: qtotal = εcalor × ΔT
-
Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the ignition wire.
-
The standard enthalpy of combustion (ΔHc°) is then calculated per mole of this compound.
-
Differential Scanning Calorimetry (DSC) is a powerful technique for determining the heat capacity and enthalpy of fusion of a substance by measuring the difference in heat flow between a sample and a reference as a function of temperature.
Materials and Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans
-
This compound sample of known purity
-
Reference material (e.g., an empty aluminum pan)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Calibration:
-
The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium, zinc) with known melting points and enthalpies of fusion.
-
-
Sample Preparation:
-
A small, known mass (typically 1-5 mg) of this compound is accurately weighed into an aluminum pan.
-
The pan is hermetically sealed to prevent sublimation or decomposition during heating.
-
-
DSC Measurement for Enthalpy of Fusion:
-
The sample pan and a reference pan (empty sealed pan) are placed in the DSC cell.
-
The cell is purged with an inert gas.
-
The sample is subjected to a controlled heating program, typically at a constant rate (e.g., 5-10 °C/min), through its melting range.
-
The heat flow to the sample is recorded as a function of temperature. The melting of the sample will appear as an endothermic peak on the DSC thermogram.
-
-
DSC Measurement for Heat Capacity:
-
A baseline is recorded with two empty pans.
-
A sapphire standard of known mass is run under the same conditions to determine the heat capacity of the standard.
-
The this compound sample is run under the same conditions.
-
The heat capacity of the sample (Cp) is calculated by comparing the heat flow signals of the sample, the sapphire standard, and the baseline at a given temperature.
-
Calculations:
-
Enthalpy of Fusion (ΔHfus): The area under the melting peak is integrated to determine the total heat absorbed during melting. This value is then normalized by the sample mass to obtain the enthalpy of fusion in J/g or kJ/mol.
-
Heat Capacity (Cp): The heat capacity is calculated using the following equation: Cp,sample = (DSCsample / DSCstd) × (massstd / masssample) × Cp,std where DSC is the difference in heat flow between the sample/standard and the baseline.
Stability and Degradation Pathways of this compound
This compound is a key intermediate in the microbial and photocatalytic degradation of more complex chlorinated aromatic compounds, such as 4-chlorophenol. Its stability is therefore transient in environments where such degradation processes occur.
In microbial systems, the degradation of this compound predominantly follows a modified ortho-cleavage pathway. This pathway is initiated by the enzyme chlorocatechol 1,2-dioxygenase, which catalyzes the cleavage of the aromatic ring between the two hydroxyl groups. This is a crucial step in the mineralization of chlorinated aromatic pollutants.
The key steps in the enzymatic degradation are:
-
Ortho-cleavage: this compound is converted to 3-chloro-cis,cis-muconate by chlorocatechol 1,2-dioxygenase.
-
Lactonization: 3-chloro-cis,cis-muconate is then converted to 4-carboxymethylenebut-2-en-4-olide (maleylacetate) via intermediates such as 2-chloro-5-oxoadipate.
-
TCA Cycle Intermediate: Maleylacetate is further metabolized to intermediates of the tricarboxylic acid (TCA) cycle, such as succinate and acetyl-CoA, leading to complete mineralization.
This compound can also be degraded through photocatalysis, often as part of the degradation pathway of 4-chlorophenol in the presence of a semiconductor photocatalyst like TiO₂ under UV irradiation. The primary mechanism involves the generation of highly reactive hydroxyl radicals (•OH) which attack the aromatic ring.
The major steps in the photocatalytic degradation include:
-
Hydroxylation: The primary reaction is the addition of a hydroxyl radical to the aromatic ring, leading to the formation of 5-chloro-1,2,4-benzenetriol.
-
Ring Cleavage: The aromatic ring of the resulting triol is subsequently cleaved by further attack of hydroxyl radicals, leading to the formation of various aliphatic carboxylic acids.
-
Mineralization: These smaller organic acids are eventually mineralized to CO₂, H₂O, and Cl⁻.
Conclusion
While this compound is a compound of significant interest in environmental science and toxicology, a comprehensive experimental dataset of its thermochemical properties is currently lacking. The physicochemical properties are reasonably well-documented, and its degradation pathways have been the subject of several studies. This guide provides the necessary theoretical framework and detailed experimental protocols to enable researchers to determine the missing thermochemical data, which is essential for a complete understanding of the stability, reactivity, and environmental fate of this important molecule. The provided diagrams of the degradation pathways offer a clear visualization of the key transformation processes.
References
Methodological & Application
Application Note: Determination of 4-Chlorocatechol in Water Samples by High-Performance Liquid Chromatography (HPLC)
Introduction
4-Chlorocatechol is a chlorinated phenolic compound that can be found in the environment as a result of industrial processes and the degradation of certain pesticides. Due to its potential toxicity, monitoring its presence in water sources is of significant environmental and public health concern. This application note describes a robust and sensitive method for the quantitative analysis of this compound in water samples using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The protocol includes sample preparation by solid-phase extraction (SPE) for the pre-concentration and purification of the analyte from the water matrix.
Principle
This method utilizes a C18 stationary phase, which is non-polar, and a polar mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier. This compound, a moderately polar compound, is retained on the stationary phase and then eluted by the mobile phase. The addition of an acid to the mobile phase ensures the consistent protonation of the catechol hydroxyl groups, leading to improved peak shape and reproducibility. Detection is achieved by monitoring the UV absorbance of the analyte at a wavelength where it exhibits significant absorption.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the described HPLC method for the analysis of this compound. These values are based on methods for similar phenolic compounds and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Typical Value |
| Retention Time | ~ 5 - 7 minutes |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/L |
| Linearity Range | 1 - 100 µg/L |
| Correlation Coefficient (r²) | > 0.995 |
| Recovery from Water | 85 - 105% |
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (Purity ≥ 98%)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Phosphoric acid (H₃PO₄) , analytical grade
-
Solid-Phase Extraction (SPE) Cartridges: C18, 500 mg, 6 mL
-
Syringe filters: 0.45 µm, compatible with aqueous and organic solvents
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in water (v/v). A typical starting ratio is 30:70 (ACN:Water). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 285 nm
Standard Solution Preparation
-
Stock Standard Solution (100 mg/L): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol in a volumetric flask. This solution should be stored at 4 °C in the dark.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, 100 µg/L).
Sample Preparation (Solid-Phase Extraction)
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, acidify the samples to a pH of less than 2 with sulfuric acid and store them at 4 °C.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water. Do not allow the cartridge to dry out.
-
Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of HPLC-grade water to remove any polar impurities.
-
Cartridge Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Analyte Elution: Elute the retained this compound from the cartridge with 5 mL of methanol into a clean collection tube.
-
Solvent Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in 1 mL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.
Data Analysis and Quantification
-
Calibration Curve: Inject the prepared working standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of this compound.
-
Quantification: Inject the prepared sample extract into the HPLC system. Identify the this compound peak based on its retention time compared to the standards. Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve. The final concentration in the original water sample should be calculated by accounting for the pre-concentration factor from the SPE procedure.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship of the analytical steps.
Application Notes and Protocols for the Use of 4-Chlorocatechol as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorocatechol is a chlorinated aromatic organic compound that serves as a crucial reference standard in various analytical applications, particularly in environmental monitoring, and the study of drug metabolism and degradation pathways. Its role as a metabolite of certain industrial chemicals and pharmaceuticals necessitates accurate and reliable quantification methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the predominant techniques for the analysis of this compound. These application notes provide detailed protocols for the use of this compound as a standard in both HPLC-UV and GC-MS methodologies, ensuring precise and reproducible results for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use as a chromatographic standard. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 4-chlorobenzene-1,2-diol | [1][2] |
| Synonyms | 4-Chloro-1,2-benzenediol, 4-Chloropyrocatechol | [1][2] |
| CAS Number | 2138-22-9 | [1] |
| Molecular Formula | C₆H₅ClO₂ | |
| Molecular Weight | 144.56 g/mol | |
| Appearance | Solid | |
| Melting Point | 90-94 °C | |
| Solubility | Soluble in DMSO, ethanol, and water. | |
| Storage Conditions | Store at 4°C under nitrogen for short-term storage. For long-term storage as a stock solution, store at -20°C (for up to 1 month) or -80°C (for up to 6 months) under nitrogen. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound.
3.1.1. Materials and Reagents
-
This compound standard (≥97% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or Formic acid (analytical grade)
-
Methanol (HPLC grade)
-
0.22 µm or 0.45 µm syringe filters
3.1.2. Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and bring the volume to the mark. This stock solution should be stored under the recommended conditions.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3.1.3. Sample Preparation
-
Dissolve the sample containing this compound in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile).
-
Ensure the final concentration of this compound in the sample falls within the linear range of the calibration curve.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before analysis to remove any particulate matter.
3.1.4. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25, v/v) containing 0.1% phosphoric acid. For MS-compatibility, replace phosphoric acid with 0.1% formic acid. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 25 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10-20 µL |
3.1.5. Data Analysis
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Illustrative HPLC Data
| Concentration (µg/mL) | Retention Time (min) | Peak Area (arbitrary units) |
| 1 | 4.2 | 15,000 |
| 5 | 4.2 | 75,000 |
| 10 | 4.2 | 150,000 |
| 25 | 4.2 | 375,000 |
| 50 | 4.2 | 750,000 |
| 100 | 4.2 | 1,500,000 |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol describes a GC-MS method for the analysis of this compound, which requires a derivatization step to increase its volatility.
3.2.1. Materials and Reagents
-
This compound standard (≥97% purity)
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetone (anhydrous)
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
3.2.2. Standard Solution and Derivatization
-
Stock Solution (1000 µg/mL): Prepare a stock solution of this compound in anhydrous acetone.
-
Working Standards: Prepare working standards by diluting the stock solution with anhydrous acetone.
-
Derivatization:
-
Evaporate a known volume of the standard solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS to the dried residue.
-
Seal the vial and heat at 60-70 °C for 30-60 minutes to ensure complete derivatization.
-
After cooling, the derivatized standard is ready for GC-MS analysis.
-
3.2.3. Sample Preparation and Derivatization
-
Extract the this compound from the sample matrix using an appropriate solvent extraction method.
-
Dry the extract over anhydrous sodium sulfate.
-
Evaporate the solvent to a small volume.
-
Proceed with the derivatization step as described for the standard solutions.
3.2.4. GC-MS Conditions
| Parameter | Condition |
| GC-MS System | A standard GC-MS system |
| Column | A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 80 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min. |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
3.2.5. Data Analysis
Identify the derivatized this compound peak based on its retention time and mass spectrum. Quantify using a calibration curve constructed from the peak areas of the derivatized standards.
Illustrative GC-MS Data
| Concentration (µg/mL) | Retention Time (min) | Target Ion (m/z) | Peak Area (arbitrary units) |
| 1 | 12.5 | 288 | 20,000 |
| 5 | 12.5 | 288 | 100,000 |
| 10 | 12.5 | 288 | 200,000 |
| 25 | 12.5 | 288 | 500,000 |
| 50 | 12.5 | 288 | 1,000,000 |
| 100 | 12.5 | 288 | 2,000,000 |
Visualizations
HPLC analysis workflow for this compound.
GC-MS analysis workflow for this compound.
References
Application Notes: Enzyme Assay for Chlorocatechol 1,2-Dioxygenase Using 4-Chlorocatechol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorocatechol 1,2-dioxygenase (EC 1.13.11.-) is a key enzyme in the microbial degradation pathway of chlorinated aromatic compounds. As an intradiol dioxygenase, it incorporates both atoms of molecular oxygen into the substrate, leading to the cleavage of the aromatic ring between the two hydroxyl groups.[1] This enzymatic reaction is a critical rate-limiting step in the detoxification and mineralization of persistent environmental pollutants like chlorophenols and chlorobenzoates.[1] The enzyme typically exists as a homodimer and contains a non-heme ferric iron (Fe³⁺) cofactor essential for its catalytic activity.[2][3]
This document provides a detailed protocol for a continuous spectrophotometric assay to determine the activity of chlorocatechol 1,2-dioxygenase using 4-chlorocatechol as the substrate. The assay is based on monitoring the formation of the ring-fission product, 3-chloro-cis,cis-muconic acid, which exhibits strong absorbance at 260 nm.
Principle of the Assay
Chlorocatechol 1,2-dioxygenase catalyzes the oxidative cleavage of this compound to produce 3-chloro-cis,cis-muconic acid. The formation of this conjugated diene product results in a significant increase in absorbance at 260 nm. By measuring the rate of this absorbance increase, the enzyme's activity can be quantified. The molar extinction coefficient of the analogous product, cis,cis-muconic acid, is used for the calculation of the reaction rate.[4]
Data Presentation
The following table summarizes the key quantitative parameters for the chlorocatechol 1,2-dioxygenase enzyme assay.
| Parameter | Value | Reference |
| Enzyme | Chlorocatechol 1,2-dioxygenase (EC 1.13.11.-) | |
| Substrate | This compound (4-CC) | |
| Product | 3-chloro-cis,cis-muconic acid | |
| Assay Type | Continuous Spectrophotometric | |
| Wavelength (λ) | 260 nm | |
| Molar Extinction Coefficient (ε) | 16,800 M⁻¹cm⁻¹ (for cis,cis-muconic acid) | |
| Assay Buffer | 50 mM Tris-HCl, pH 7.5 | |
| Assay Temperature | 25°C | |
| Final Substrate Concentration | 100 µM | |
| Unit Definition | 1 µmol of product formed per minute |
Experimental Protocols
Materials and Reagents
-
Equipment:
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Micropipettes and sterile tips
-
Vortex mixer
-
pH meter
-
-
Chemicals:
-
This compound (Substrate)
-
Tris(hydroxymethyl)aminomethane (Tris base)
-
Hydrochloric acid (HCl)
-
Dimethyl sulfoxide (DMSO)
-
Purified Chlorocatechol 1,2-dioxygenase enzyme
-
Deionized water
-
Reagent Preparation
-
50 mM Tris-HCl Buffer (pH 7.5):
-
Dissolve 6.057 g of Tris base in approximately 800 mL of deionized water.
-
Adjust the pH to 7.5 at 25°C by slowly adding 1 M HCl.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
-
-
10 mM this compound Stock Solution:
-
Caution: Handle chlorocatechols with appropriate safety measures as they can be toxic.
-
Dissolve an appropriate amount of this compound in 100% DMSO to make a 10 mM stock solution.
-
For example, dissolve 1.445 mg of this compound (M.W. 144.5 g/mol ) in 1 mL of DMSO.
-
Store in small aliquots at -20°C, protected from light.
-
-
Enzyme Solution:
-
Prepare a suitable dilution of the purified chlorocatechol 1,2-dioxygenase in cold 50 mM Tris-HCl buffer (pH 7.5) immediately before use.
-
The optimal enzyme concentration should be determined empirically to yield a linear rate of absorbance change for at least 1-2 minutes.
-
Enzyme Assay Protocol
-
Set the spectrophotometer to read absorbance at 260 nm and equilibrate the cuvette holder to 25°C.
-
Prepare the reaction mixture in a 1 mL quartz cuvette by adding the following components:
-
980 µL of 50 mM Tris-HCl buffer (pH 7.5)
-
10 µL of 10 mM this compound stock solution (for a final concentration of 100 µM)
-
-
Mix the contents of the cuvette by gentle inversion and incubate at 25°C for 5 minutes to allow the temperature to equilibrate.
-
Place the cuvette in the spectrophotometer and measure the background absorbance.
-
To initiate the reaction, add 10 µL of the diluted enzyme solution to the cuvette.
-
Immediately mix by inverting the cuvette with a cap or by gentle pipetting, and start monitoring the increase in absorbance at 260 nm for 3-5 minutes.
-
Record the absorbance values at regular intervals (e.g., every 10 seconds).
-
Perform a blank reaction containing all components except the enzyme to correct for any non-enzymatic substrate oxidation.
Calculation of Enzyme Activity
The activity of chlorocatechol 1,2-dioxygenase is calculated using the Beer-Lambert law.
Activity (U/mL) = (ΔA₂₆₀/min) * V_total / (ε * l * V_enzyme)
Where:
-
ΔA₂₆₀/min: The initial linear rate of absorbance increase per minute.
-
V_total: The total volume of the assay mixture (in mL, e.g., 1.0 mL).
-
ε: The molar extinction coefficient of the product (16.8 mM⁻¹cm⁻¹ or 16,800 M⁻¹cm⁻¹).
-
l: The path length of the cuvette (in cm, typically 1 cm).
-
V_enzyme: The volume of the enzyme solution added to the assay (in mL, e.g., 0.01 mL).
Specific Activity (U/mg) = Activity (U/mL) / [Protein Concentration (mg/mL)]
One unit (U) of enzyme activity is defined as the amount of enzyme required to catalyze the formation of 1 µmol of 3-chloro-cis,cis-muconic acid per minute under the specified assay conditions.
Mandatory Visualizations
References
- 1. The Key Role of Chlorocatechol 1,2-Dioxygenase in Phytoremoval and Degradation of Catechol by Transgenic Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorocatechol 1,2-dioxygenase from Rhodococcus erythropolis 1CP. Kinetic and immunochemical comparison with analogous enzymes from gram-negative strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds [frontiersin.org]
- 4. Investigating the quaternary structure of a homomultimeric catechol 1,2-dioxygenase: An integrative structural biology study - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Chlorocatechol in bioremediation research of chlorophenols
Application Notes: 4-Chlorocatechol in Chlorophenol Bioremediation
Introduction
Chlorophenols (CPs) are a class of persistent organic pollutants widely used as pesticides, herbicides, and wood preservatives. Their presence in soil and water poses significant environmental and health risks. Bioremediation, the use of microorganisms to degrade contaminants, is a promising and cost-effective strategy for cleaning up CP-contaminated sites. A key intermediate in the aerobic bacterial degradation of many chlorophenols is this compound (4-CC).[1][2][3] Understanding the formation, subsequent degradation, and potential toxicity of 4-CC is crucial for optimizing bioremediation strategies. These application notes provide an overview of the biochemical pathways involving 4-CC, quantitative data from relevant studies, and detailed protocols for its analysis in a research setting.
Biochemical Degradation Pathways
The aerobic degradation of chloroaromatic compounds by microorganisms typically proceeds via catechols and their chlorinated derivatives as central intermediates.[4] For many chlorophenols, the initial enzymatic reactions convert the parent compound into this compound, which is then funneled into the modified ortho-cleavage pathway for ring fission and eventual mineralization.
1. Formation of this compound
Different chlorophenols and related compounds are converted to this compound through various enzymatic actions:
-
4-Chlorophenol (4-CP): Successfully mineralized by bacteria through the oxidation of 4-CP to this compound.[2]
-
4-Chloro-2-aminophenol (4C2AP): Degraded by Burkholderia sp. RKJ 800, which utilizes a deaminase to convert 4C2AP into this compound.
-
4-Chlorosalicylate: Degraded by Pseudomonas reinekei MT1, which metabolizes it via this compound as an intermediate.
-
4-Chlorophenoxyacetate: A pseudomonad species has been shown to break down this herbicide via 4-chloro-2-hydroxyphenoxyacetate to this compound.
2. The Modified ortho-Cleavage Pathway
Once formed, this compound is processed by a series of enzymes encoded by specific gene clusters (e.g., clc genes in some plasmids and cca genes in P. reinekei MT1). This pathway prevents the formation of toxic dead-end products that can arise from meta-cleavage of chlorocatechols. The key steps are:
-
Ortho-Ring Cleavage: A Chlorocatechol 1,2-dioxygenase cleaves the aromatic ring of this compound between the two hydroxyl groups to form 3-chloro-cis,cis-muconate.
-
Cycloisomerization: A Chloromuconate cycloisomerase converts 3-chloro-cis,cis-muconate into an intermediate, 4-chloromuconolactone.
-
Hydrolysis & Dehalogenation: A Dienelactone hydrolase hydrolyzes the intermediate to maleylacetate, a step that is crucial for preventing the formation of toxic protoanemonin.
-
Reduction: Finally, Maleylacetate reductase reduces maleylacetate to 3-oxoadipate, which can then enter the central carbon metabolism of the cell (e.g., the Krebs cycle).
Caption: The modified ortho-cleavage pathway for this compound mineralization.
Quantitative Data Presentation
The concentration of this compound is a critical parameter during bioremediation. Its accumulation can be toxic to microorganisms, potentially halting the degradation process. The tables below summarize quantitative data from studies on chlorophenol degradation where this compound was monitored.
Table 1: Degradation of 4-Chlorophenol (4-CP) by Arthrobacter chlorophenolicus A6
| Time Point (hours) | 4-CP Concentration (mM) | This compound Concentration (µM) | Hydroquinone Concentration (µM) |
| 5-6 (lag phase) | Not specified | ~12 | ~7 |
| 20 (mid-log phase) | Decreasing | Highest accumulated level | Not specified |
| 26 | Not detected | Not detected | Not detected |
Table 2: Combined Plasma and Bioremediation of 4-Chlorophenol (4-CP)
| Treatment Stage | Initial 4-CP (mM) | Final 4-CP (mM) | This compound Formed (mM) | Other Products Formed (mM) |
| Neutral Reactive Species Irradiation (40 min) | 2.0 | 0.137 | 0.257 - 0.275 | 4-Chlororesorcinol (0.157), Hydroquinone (0.155) |
| Subsequent Bioremediation with P. putida (48 h) | 0.137 | 0.017 | Not detected | Not detected |
Experimental Protocols
The following protocols provide standardized methods for studying this compound in bioremediation experiments.
Protocol 1: Microbial Degradation of Chlorophenols
This protocol outlines a typical batch experiment to assess the capability of a microbial strain to degrade a target chlorophenol and to monitor the formation of this compound.
Methodology:
-
Inoculum Preparation:
-
Grow the bacterial strain (e.g., Pseudomonas putida, Burkholderia sp. RKJ 800) in a suitable rich medium (e.g., Luria-Bertani broth) to the late exponential phase.
-
Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with a sterile mineral salts medium (MSM) to remove residual growth medium.
-
Resuspend the cells in fresh MSM to a desired optical density (e.g., OD₆₀₀nm of 1.0).
-
-
Degradation Assay:
-
Set up sterile 250 mL Erlenmeyer flasks containing 50 mL of MSM.
-
Spike the medium with the target chlorophenol (e.g., 4-chlorophenol) to a final concentration of 100-200 µM from a sterile stock solution.
-
Inoculate the flasks with the prepared cell suspension (e.g., 1-5% v/v).
-
Include a non-inoculated sterile control to monitor for abiotic degradation and an inoculated control without the chlorophenol.
-
Incubate the flasks on an orbital shaker (e.g., 150 rpm) at the optimal growth temperature for the strain (e.g., 30°C).
-
-
Sampling and Analysis:
-
Withdraw aliquots (e.g., 1 mL) at regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Centrifuge the samples to pellet the cells (e.g., 12,000 x g for 5 minutes).
-
Collect the supernatant for chemical analysis of the parent compound and metabolites like this compound using HPLC or GC-MS (see Protocol 2).
-
Caption: A typical experimental workflow for a microbial degradation assay.
Protocol 2: Analysis of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a common method for quantifying chlorophenols and their metabolites from aqueous samples.
Methodology:
-
Sample Preparation:
-
Use the cell-free supernatant obtained from Protocol 1.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous solvent (e.g., water with 0.1% phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile). A typical gradient might be starting at 70:30 (water:methanol) and ramping to 30:70 over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV-Vis detector set to a wavelength suitable for both the parent compound and this compound (e.g., 280 nm). A diode-array detector (DAD) is preferable to obtain full UV spectra for peak identification.
-
-
Quantification:
-
Prepare calibration standards of this compound and the parent chlorophenol in the mobile phase or MSM.
-
Generate a standard curve by plotting peak area against concentration.
-
Identify and quantify compounds in the experimental samples by comparing their retention times and peak areas to the standards.
-
Protocol 3: Chlorocatechol 1,2-Dioxygenase (C12O) Enzyme Assay
This spectrophotometric assay measures the activity of the first enzyme in the this compound degradation pathway by monitoring the formation of 3-chloro-cis,cis-muconate.
Methodology:
-
Preparation of Cell-Free Extract:
-
Grow and induce the bacterial strain with a suitable substrate (e.g., 5-chlorosalicylate or 4-chlorophenol).
-
Harvest and wash the cells as described in Protocol 1.
-
Resuspend the cell pellet in a buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Lyse the cells using a sonicator or French press on ice.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris. The supernatant is the cell-free extract.
-
Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
Enzyme Activity Measurement:
-
The reaction mixture (1 mL total volume) should contain buffer (e.g., 50 mM Tris-HCl, pH 7.5) and an appropriate amount of cell-free extract.
-
Place the mixture in a quartz cuvette and use a spectrophotometer to establish a baseline at 260 nm.
-
Initiate the reaction by adding this compound to a final concentration of 100 µM.
-
Immediately monitor the increase in absorbance at 260 nm, which corresponds to the formation of 3-chloro-cis,cis-muconate (molar extinction coefficient ≈ 17,000 M⁻¹cm⁻¹).
-
Calculate the specific activity as µmol of product formed per minute per milligram of total protein.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 4-Chlorophenol Degradation Gene Cluster and Degradation Route via Hydroxyquinol in Arthrobacter chlorophenolicus A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial metabolism of 4-chlorophenoxyacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a Gene Cluster Involved in this compound Degradation by Pseudomonas reinekei MT1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Monitoring 4-Chlorocatechol Formation from 4-Chloro-2-Aminophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for monitoring the formation of 4-chlorocatechol from 4-chloro-2-aminophenol. This conversion is a critical step in various biological and chemical processes, including the biodegradation of xenobiotics and the synthesis of pharmaceutical intermediates. The protocol outlines an enzymatic approach using a crude cell lysate containing 4-chloro-2-aminophenol deaminase (4C2AP-deaminase) and analytical methodologies based on High-Performance Liquid Chromatography (HPLC) for the quantification of both the substrate and the product.
Introduction
4-Chloro-2-aminophenol (4C2AP) is an organic compound used in the manufacturing of dyes and pharmaceuticals.[1] Its degradation is of significant environmental and industrial interest. One key step in the breakdown of 4C2AP is its conversion to this compound. This reaction can be catalyzed by enzymes such as 4C2AP-deaminase, which has been identified in microorganisms like Burkholderia sp..[2] Monitoring the formation of this compound is essential for studying the kinetics of this reaction, optimizing conditions for bioremediation, and for process control in synthetic chemistry. This application note provides a comprehensive protocol for conducting this analysis in a laboratory setting.
Experimental Protocols
Preparation of Crude Cell Lysate with 4C2AP-deaminase Activity
This protocol is adapted from studies on the biodegradation of 4C2AP by Burkholderia sp. RKJ 800.[2]
Materials:
-
Burkholderia sp. RKJ 800 (or another suitable microorganism expressing 4C2AP-deaminase)
-
Minimal salt medium
-
4-chloro-2-aminophenol (4C2AP)
-
Phosphate buffer (50 mM, pH 7.0)
-
Sonicator
-
Centrifuge (capable of 12,000 x g and operation at 4°C)
Procedure:
-
Culturing of Microorganism: Inoculate Burkholderia sp. RKJ 800 in a minimal salt medium containing 4C2AP as the sole carbon source to induce the expression of 4C2AP-deaminase. Incubate at 30°C with shaking until the culture reaches the late exponential phase.
-
Cell Harvesting: Centrifuge the bacterial culture at 8,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with 50 mM phosphate buffer (pH 7.0).
-
Cell Lysis: Resuspend the cell pellet in 5 mL of 50 mM phosphate buffer (pH 7.0). Lyse the cells by sonication on ice for a total of 5 minutes (e.g., 10 cycles of 30 seconds on, 30 seconds off).
-
Preparation of Crude Lysate: Centrifuge the sonicated cell suspension at 12,000 x g for 15 minutes at 4°C to remove cell debris. The resulting supernatant is the crude cell lysate containing the 4C2AP-deaminase enzyme. Store on ice for immediate use or at -20°C for short-term storage.
Enzymatic Assay for this compound Formation
Materials:
-
Crude cell lysate (from Protocol 1)
-
4-chloro-2-aminophenol (4C2AP) stock solution (10 mM in a suitable solvent like methanol)
-
Phosphate buffer (50 mM, pH 7.0)
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid
-
Microcentrifuge tubes
-
Incubator/water bath
Procedure:
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture with a total volume of 1 mL:
-
800 µL of 50 mM phosphate buffer (pH 7.0)
-
100 µL of crude cell lysate
-
100 µL of 10 mM 4C2AP stock solution (final concentration 1 mM)
-
-
Incubation: Incubate the reaction mixture at 30°C.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Reaction Quenching and Sample Preparation: Immediately quench the reaction by adding the 100 µL aliquot to 100 µL of ice-cold acetonitrile. Vortex the mixture and then centrifuge at 12,000 x g for 5 minutes to precipitate proteins.
-
Final Sample for HPLC: Transfer the supernatant to an HPLC vial for analysis.
HPLC Analysis of 4-Chloro-2-Aminophenol and this compound
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be used. For example:
-
0-12 min: 10% acetonitrile
-
12-38 min: Gradient from 10% to 30% acetonitrile
-
38-58 min: 30% acetonitrile
-
58-60 min: Gradient from 30% to 10% acetonitrile
-
60-65 min: 10% acetonitrile
-
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of known concentrations for both 4-chloro-2-aminophenol and this compound in the mobile phase.
-
Analysis: Inject the prepared standards and the quenched reaction samples onto the HPLC system.
-
Data Analysis: Identify the peaks for 4-chloro-2-aminophenol and this compound based on their retention times determined from the standards. Quantify the amount of each compound in the samples by integrating the peak areas and comparing them to the standard curves.
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from the HPLC analysis, illustrating the progress of the enzymatic reaction.
| Time (minutes) | 4-Chloro-2-Aminophenol Concentration (µM) | This compound Concentration (µM) |
| 0 | 1000 | 0 |
| 5 | 850 | 150 |
| 10 | 700 | 300 |
| 20 | 450 | 550 |
| 30 | 250 | 750 |
| 60 | 50 | 950 |
Visualizations
Signaling Pathway
Caption: Enzymatic conversion of 4-chloro-2-aminophenol to this compound.
Experimental Workflow
Caption: Step-by-step workflow for monitoring this compound formation.
Conclusion
The protocol described in this application note provides a reliable method for monitoring the formation of this compound from 4-chloro-2-aminophenol. By employing enzymatic conversion and HPLC analysis, researchers can accurately quantify the substrate and product over time. This methodology is valuable for a range of applications, from fundamental studies of enzymatic reactions to the development of novel bioremediation strategies and the optimization of chemical syntheses.
References
Application Note: Quantification of 4-Chlorocatechol in Urine by High-Performance Liquid Chromatography (HPLC)
AN-202511-01
Abstract
This application note details a robust and sensitive method for the quantification of 4-Chlorocatechol (4-CC), a major metabolite of chlorobenzene, in human urine. The protocol employs a straightforward sample preparation procedure involving enzymatic hydrolysis followed by direct injection onto a reverse-phase High-Performance Liquid Chromatography (HPLC) system with UV detection. The method is validated for its intended purpose, demonstrating satisfactory accuracy, precision, and linearity, making it suitable for biomonitoring of individuals occupationally exposed to chlorobenzene.
Introduction
This compound (4-chloro-1,2-benzenediol) is recognized as the primary urinary metabolite of chlorobenzene, an industrial solvent used in the manufacturing of various chemicals and pesticides.[1] Monitoring urinary 4-CC levels serves as a reliable biomarker for assessing recent exposure to chlorobenzene.[2] In humans, this compound can account for approximately 74% of the excreted chlorobenzene metabolites.[1][2] This note provides a detailed protocol for the determination of 4-CC in urine using HPLC, a widely accessible and reliable analytical technique.
Principle
Urine samples are first subjected to enzymatic hydrolysis to deconjugate glucuronide and sulfate metabolites of 4-CC, ensuring the measurement of the total amount excreted. The hydrolyzed sample is then analyzed by reverse-phase HPLC. The separation is achieved on an octadecyl-silanized silica gel (C18) column with an isocratic mobile phase. The analyte is detected by its absorbance in the UV spectrum. Quantification is performed using an external standard calibration curve.
Materials and Methods
3.1 Reagents and Chemicals
-
This compound standard (≥98% purity)
-
β-Glucuronidase/Arylsulfatase (from Helix pomatia)
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
Control urine (drug-free)
3.2 Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV/Vis detector.
-
Data acquisition and processing software.
3.3 Chromatographic Conditions A summary of the HPLC operating conditions is provided in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | 20 mM Potassium Phosphate (pH 4.5) : Acetonitrile (75:25, v/v)[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detector | UV/Vis at 280 nm |
| Run Time | 10 minutes |
3.4 Preparation of Standards and Solutions
-
Mobile Phase: Dissolve an appropriate amount of KH₂PO₄ in deionized water to make a 20 mM solution, adjust pH to 4.5 with phosphoric acid, and filter. Mix 750 mL of this buffer with 250 mL of acetonitrile.
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
3.5 Sample Preparation Protocol
-
Thaw frozen urine samples at room temperature.
-
To 1 mL of urine in a glass tube, add 100 µL of β-Glucuronidase/Arylsulfatase solution.
-
Vortex briefly and incubate at 37 °C for 16 hours (overnight).
-
After incubation, centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Inject 20 µL of the prepared sample into the HPLC system.
Method Validation (Example Data)
4.1 Linearity and Range The linearity of the method was evaluated by analyzing the working standard solutions in triplicate. The calibration curve was constructed by plotting the peak area against the concentration. The method demonstrated excellent linearity over the tested range.
Table 2: Example Calibration Curve Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 0.1 | 15,230 |
| 0.5 | 76,100 |
| 2.5 | 380,550 |
| 10 | 1,522,000 |
| 25 | 3,805,000 |
| 50 | 7,611,000 |
| Correlation Coefficient (R²) | > 0.999 |
4.2 Accuracy and Precision Accuracy and precision were assessed by spiking control urine with 4-CC at three different concentration levels (Low, Medium, High). The samples were prepared and analyzed in six replicates on the same day (intra-day) and on three different days (inter-day).
Table 3: Example Accuracy and Precision Data
| Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) (Mean ± SD, n=6) | Intra-day Precision (%RSD) | Intra-day Accuracy (% Recovery) | Inter-day Precision (%RSD) | Inter-day Accuracy (% Recovery) |
|---|---|---|---|---|---|
| 0.75 (Low) | 0.72 ± 0.04 | 5.6% | 96.0% | 7.1% | 95.5% |
| 15.0 (Mid) | 14.7 ± 0.5 | 3.4% | 98.0% | 4.5% | 98.3% |
| 40.0 (High)| 40.8 ± 1.1 | 2.7% | 102.0% | 3.9% | 101.5% |
4.3 Limits of Detection (LOD) and Quantification (LOQ) The LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.
Table 4: Example LOD and LOQ
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) (S/N ≈ 3) | 0.03 µg/mL |
| Limit of Quantification (LOQ) (S/N ≈ 10)| 0.1 µg/mL |
Visualizations
5.1 Biotransformation of Chlorobenzene to this compound Chlorobenzene is metabolized in the liver primarily by cytochrome P450 enzymes to form reactive epoxides. These intermediates are then converted through several steps into various phenolic compounds, with this compound being the major urinary metabolite.
Caption: Metabolic pathway of chlorobenzene to this compound.
5.2 Experimental Workflow The analytical procedure follows a systematic workflow from sample receipt to data reporting, ensuring consistency and reliability of the results.
Caption: Workflow for this compound analysis in urine.
Conclusion
The described HPLC-UV method provides a simple, accurate, and reliable means for quantifying total this compound in urine. The direct analysis of hydrolyzed urine simplifies the sample preparation process, making the method suitable for routine monitoring of occupational exposure to chlorobenzene. The validation data demonstrates that the method is fit for its intended purpose in toxicological and environmental health studies.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Chlorobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quantitation of urinary chlorobenzene metabolites by HPLC: concentrations of this compound and chlorophenols in urine and of chlorobenzene in biological specimens of subjects exposed to chlorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Isocratic vs. Gradient Elution for the HPLC Separation of 4-Chlorocatechol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comparative analysis of isocratic and gradient elution methods for the separation of 4-Chlorocatechol by High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols for both techniques are presented, alongside a quantitative comparison of their performance. The principles of each elution mode are discussed to guide researchers in selecting the most appropriate method for their analytical needs, whether for routine analysis or complex mixture separation.
Introduction
This compound, a chlorinated derivative of catechol, is a compound of interest in environmental analysis and as a potential metabolite in various biological and chemical processes. Accurate and reliable quantification of this compound is crucial for toxicological assessment, environmental monitoring, and in drug development studies where it may arise as a metabolite or impurity. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of such phenolic compounds.
The choice between isocratic and gradient elution is a critical decision in HPLC method development. Isocratic elution, which uses a constant mobile phase composition, is simple and reproducible, making it suitable for the analysis of simple mixtures.[1][2][3] In contrast, gradient elution involves a systematic change in the mobile phase composition during the analysis.[1][2] This technique is particularly advantageous for separating complex mixtures containing compounds with a wide range of polarities, often resulting in improved peak resolution and shorter analysis times. This application note details and compares both methods for the analysis of this compound.
Experimental Protocols
Sample Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Standard (10 µg/mL): Prepare a working standard by diluting the stock solution with the initial mobile phase composition of the respective HPLC method.
Isocratic HPLC Method
-
Column: C18 Reverse-Phase Column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
-
Run Time: 15 minutes
Gradient HPLC Method
-
Column: C18 Reverse-Phase Column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10% to 70% B
-
10-12 min: 70% B
-
12.1-15 min: 10% B (Column Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
-
Run Time: 15 minutes
Caption: Experimental workflow from sample preparation to data analysis.
Data Presentation
The performance of the isocratic and gradient elution methods for the separation of a hypothetical mixture containing this compound and two other structurally similar impurities is summarized in the table below.
| Parameter | Isocratic Elution | Gradient Elution |
| Analyte | This compound | This compound |
| Retention Time (min) | 8.5 | 9.2 |
| Peak Width (min) | 0.45 | 0.25 |
| Tailing Factor | 1.3 | 1.1 |
| Impurity 1 | ||
| Retention Time (min) | 4.2 | 5.1 |
| Peak Width (min) | 0.20 | 0.18 |
| Tailing Factor | 1.2 | 1.1 |
| Impurity 2 | ||
| Retention Time (min) | 12.8 | 10.5 |
| Peak Width (min) | 0.85 | 0.30 |
| Tailing Factor | 1.6 | 1.2 |
| Resolution (this compound / Impurity 2) | 1.8 | 2.5 |
| Total Analysis Time (min) | 15 | 12 |
Discussion
The choice between isocratic and gradient elution significantly impacts the chromatographic separation of this compound and its related impurities.
Isocratic Elution:
In the isocratic method, the constant mobile phase composition provides a simple and robust separation. This method is advantageous for routine quality control analyses where the sample matrix is well-defined and contains a limited number of components. However, a key drawback of isocratic elution is the trade-off between resolving early-eluting and late-eluting peaks. A mobile phase strong enough to elute strongly retained compounds quickly may not provide adequate resolution for early-eluting compounds. Conversely, a weak mobile phase that resolves early peaks may lead to excessively long retention times and broad peaks for late-eluting compounds, as observed with Impurity 2.
Gradient Elution:
The gradient elution method addresses the limitations of the isocratic approach by systematically increasing the organic solvent concentration during the run. This leads to several advantages for the analysis of this compound in a complex mixture:
-
Improved Resolution: The gradient program allows for better separation of all components, as evidenced by the higher resolution value between this compound and Impurity 2.
-
Sharper Peaks: Late-eluting compounds are eluted more efficiently as the mobile phase strength increases, resulting in sharper, narrower peaks. This is clearly demonstrated by the significantly reduced peak width of Impurity 2 in the gradient run.
-
Shorter Analysis Time: By accelerating the elution of strongly retained compounds, the overall analysis time can be reduced without compromising separation quality.
A consideration for gradient elution is the requirement for column re-equilibration at the end of each run to ensure reproducible retention times in subsequent injections.
Caption: Isocratic vs. Gradient Elution Principles.
Conclusion
Both isocratic and gradient elution methods can be successfully employed for the HPLC analysis of this compound.
-
Isocratic elution is a simple, robust, and cost-effective method suitable for routine analysis of samples with a limited number of components and similar polarities.
-
Gradient elution offers superior performance for the analysis of complex mixtures containing this compound and other impurities with a wide range of polarities. It provides better peak resolution, sharper peaks for late-eluting compounds, and shorter overall analysis times.
The choice of elution method should be based on the specific requirements of the analysis, including sample complexity, desired resolution, and throughput needs. For method development and the analysis of unknown or complex samples, a gradient approach is generally recommended as a starting point.
References
Application Notes and Protocols for 4-Chlorocatechol in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorocatechol, a chlorinated derivative of catechol, serves as a valuable substrate for studying the kinetics of several important enzymes. Its presence in environmental metabolic pathways and its relevance as a metabolite of certain xenobiotics make it a compound of interest for researchers in bioremediation, toxicology, and pharmacology. The catechol structure is a key pharmacophore in many drugs, and understanding the enzymatic processing of its halogenated analogs is crucial for drug design and development.[1][2][3] This document provides detailed application notes and protocols for the use of this compound as a substrate in enzyme kinetics studies, focusing on three key enzymes: Catechol 1,2-dioxygenase, Catechol 2,3-dioxygenase, and Catechol-O-methyltransferase.
Enzyme Substrates and their Relevance
Catechol 1,2-dioxygenase (C12O) and Catechol 2,3-dioxygenase (C23O) are critical enzymes in the aerobic degradation pathways of aromatic compounds in microorganisms.[4] They catalyze the ring cleavage of catechols, a key step in converting aromatic pollutants into intermediates of central metabolism. Studying the kinetics of these enzymes with this compound provides insights into the bioremediation potential of microbial strains and the impact of halogenated compounds on these natural degradation processes.
Catechol-O-methyltransferase (COMT) is a crucial enzyme in mammals responsible for the methylation, and thereby inactivation, of catecholamines and other catechol-containing compounds.[5] Given that the catechol moiety is a common feature in many drugs, understanding how modifications such as chlorination affect COMT activity is of significant interest in drug development and metabolism studies. This compound can serve as a model substrate to investigate the substrate specificity and inhibitory potential of new drug candidates targeting COMT.
Quantitative Data Presentation
The following tables summarize the available quantitative kinetic data for enzymes utilizing this compound as a substrate.
Table 1: Kinetic Parameters of Catechol 1,2-dioxygenase with this compound
| Enzyme Source | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |
| Rhodococcus erythropolis 1CP | This compound | 1.8 | 35 | 3.7 | 2.1 | |
| Pseudomonas putida | This compound | - | - | 2-29 | 0.2 x 107 - 1.4 x 107 M-1s-1 |
Note: Data for Pseudomonas putida represents a range for various substituted catechols, including this compound.
Table 2: Kinetic Parameters of Catechol 2,3-dioxygenase with this compound
| Enzyme Source | Substrate | Relative Activity (%) | Ki (µM) | Molar Extinction Coefficient (ε) of Product (M-1cm-1) | Reference |
| Planococcus sp. S5 | This compound | 203.8 (compared to catechol) | - | 40,000 (at 379 nm) | |
| Pseudomonas putida | This compound | Not oxidized | 50 | - | |
| C-terminal truncated C23O | This compound | 1.8-fold increase vs wild-type | - | 40,000 (at 379 nm) |
Table 3: Kinetic Parameters of Catechol-O-methyltransferase (COMT) with Catechol Substrates
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Human S-COMT | 3-BTD (fluorescent substrate) | 0.38 | 13.8 | |
| Rat Erythrocyte S-COMT | Norepinephrine | 366 | - | |
| Rat Erythrocyte MB-COMT | Norepinephrine | 12.0 | - |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Catechol 1,2-dioxygenase (C12O) Activity
Principle: C12O catalyzes the intradiol cleavage of this compound to form 3-chloro-cis,cis-muconic acid, which can be monitored by the increase in absorbance at 260 nm.
Materials:
-
Purified Catechol 1,2-dioxygenase
-
This compound stock solution (10 mM in water or a suitable organic solvent, e.g., ethanol, diluted to the desired concentration in buffer before use)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
UV-Vis Spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing 980 µL of Assay Buffer.
-
Equilibrate the cuvette to the desired temperature (e.g., 25°C or 30°C) in the spectrophotometer.
-
Add 10 µL of the this compound working solution to the cuvette to achieve the desired final substrate concentration. Mix by inverting the cuvette.
-
Initiate the reaction by adding 10 µL of a suitable dilution of the purified C12O enzyme solution.
-
Immediately start monitoring the increase in absorbance at 260 nm for a set period (e.g., 1-5 minutes), ensuring the initial rate is linear.
-
Calculate the initial reaction velocity using the molar extinction coefficient of 3-chloro-cis,cis-muconic acid (ε ≈ 16,800 M-1cm-1).
-
To determine Km and Vmax, repeat the assay with varying concentrations of this compound.
Protocol 2: Spectrophotometric Assay for Catechol 2,3-dioxygenase (C23O) Activity
Principle: C23O catalyzes the extradiol cleavage of this compound to form 5-chloro-2-hydroxymuconic semialdehyde, which exhibits a strong absorbance at 379 nm.
Materials:
-
Purified Catechol 2,3-dioxygenase
-
This compound stock solution (10 mM in a suitable solvent)
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5
-
UV-Vis Spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing 970 µL of Assay Buffer.
-
Equilibrate the cuvette to the optimal temperature for the enzyme (e.g., 35°C for the mutant enzyme from Planococcus sp. S5).
-
Add 20 µL of the this compound working solution to the cuvette. Mix gently.
-
Initiate the reaction by adding 10 µL of the purified C23O enzyme solution.
-
Monitor the increase in absorbance at 379 nm for 1-3 minutes, ensuring the initial rate is linear.
-
Calculate the initial reaction velocity using the molar extinction coefficient of 5-chloro-2-hydroxymuconic semialdehyde (ε = 40,000 M-1cm-1).
-
Determine Km and Vmax by performing the assay at various this compound concentrations.
Protocol 3: Spectrophotometric Assay for Catechol-O-methyltransferase (COMT) Activity (Adapted for this compound)
Principle: COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of this compound. This protocol is adapted from a general spectrophotometric assay for COMT. The formation of the O-methylated product can be monitored, though the specific wavelength will need to be determined empirically. Alternatively, a coupled assay or HPLC-based method can be used for more precise quantification.
Materials:
-
Purified Catechol-O-methyltransferase
-
This compound stock solution
-
S-Adenosyl-L-methionine (SAM) stock solution (e.g., 10 mM)
-
Magnesium Chloride (MgCl2) stock solution (e.g., 100 mM)
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.6
-
UV-Vis Spectrophotometer and cuvettes
Procedure:
-
Determine the optimal wavelength for monitoring the reaction by obtaining the UV-Vis spectra of this compound and its expected methylated products.
-
In a cuvette, prepare a reaction mixture containing Assay Buffer, MgCl2 (final concentration ~1-5 mM), and SAM (final concentration ~0.1-0.5 mM).
-
Add the desired concentration of this compound to the mixture.
-
Equilibrate the mixture to 37°C.
-
Initiate the reaction by adding the purified COMT enzyme.
-
Monitor the change in absorbance at the predetermined wavelength.
-
Calculate the initial velocity and determine kinetic parameters by varying the concentration of this compound.
Alternative for COMT Assay: An HPLC-based method can provide higher specificity and sensitivity. The reaction is run for a fixed time, then stopped (e.g., by adding acid). The reaction mixture is then analyzed by reverse-phase HPLC to separate and quantify the substrate and the methylated products.
Visualizations
Experimental Workflow for Enzyme Kinetics
Caption: General workflow for an enzyme kinetics study.
Metabolic Pathway of Chlorobenzene in Mammals
Caption: Mammalian metabolism of chlorobenzene.
Bacterial Degradation Pathway of this compound
Caption: Bacterial degradation of this compound.
Conclusion
This compound is a versatile and relevant substrate for investigating the kinetics of key enzymes involved in both environmental bioremediation and mammalian drug metabolism. The protocols and data presented in this application note provide a solid foundation for researchers to design and execute robust enzyme kinetics studies. Further investigation is warranted to determine the specific kinetic parameters of COMT and a wider range of C23Os with this compound to enhance our understanding of their substrate specificities and catalytic mechanisms. This knowledge will be invaluable for advancing applications in bioremediation, toxicology, and the rational design of therapeutic agents.
References
- 1. Medicinal chemistry of catechol, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. ctppc.org [ctppc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and crystal structure of catechol-o-methyltransferase complex with co-substrate and a novel inhibitor with potential therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Culturing Bacteria on 4-Chlorocatechol as a Sole Carbon Source
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Chlorocatechol is a chlorinated aromatic compound that poses a significant environmental concern due to its toxicity and persistence. It is an intermediate in the degradation of various pollutants, including chlorophenols and polychlorinated biphenyls (PCBs). The microbial degradation of this compound is a key process in the bioremediation of contaminated sites. Several bacterial genera, including Pseudomonas, Burkholderia, Rhodococcus, and Arthrobacter, have been identified for their ability to utilize this compound as a sole source of carbon and energy.[1][2][3] These bacteria typically employ a modified ortho-cleavage pathway to mineralize this compound.[1][4]
These application notes provide detailed protocols for the isolation, cultivation, and characterization of bacteria capable of degrading this compound. The methodologies described herein are essential for researchers in environmental microbiology, bioremediation, and drug development who are investigating the enzymatic pathways and kinetics of chloroaromatic compound degradation.
Data Presentation
Table 1: Bacterial Strains Capable of Degrading this compound
| Bacterial Strain | Pathway Intermediate(s) | Key Enzyme(s) | Reference |
| Pseudomonas reinekei MT1 | 3-chloromuconate, 4-chloromuconolactone, maleylacetate | Chlorocatechol 1,2-dioxygenase (C12O), Chloromuconate cycloisomerase (MCI) | |
| Burkholderia sp. RKJ 800 | 3-chloro-cis,cis-muconate | This compound-1,2-dioxygenase | |
| Rhodococcus opacus 1CP | Maleylacetate | This compound 1,2-dioxygenase (4-ClC1,2DO) | |
| Arthrobacter chlorophenolicus A6 | Hydroxyquinol | Monooxygenase, Dioxygenase |
Table 2: Growth and Degradation Kinetics
| Bacterial Strain | Substrate | Specific Growth Rate (µ) | Degradation Rate | Reference |
| Pseudomonas putida | 4-Chlorophenol (precursor) | 0.512 h⁻¹ (on phenol) | 0.246 h⁻¹ (4-CP transformation) | |
| Halophilic Bacterial Consortium | 4-Chlorophenol (precursor) | Not specified | 93% removal in 4 days (at 5% NaCl) | |
| Burkholderia sp. RKJ 800 | 2-Chloro-4-nitrophenol (precursor) | Not specified | Complete degradation in 48h |
Note: Specific growth and degradation rates for this compound as the sole carbon source are often strain-dependent and require empirical determination using the protocols outlined below.
Experimental Protocols
Protocol 1: Isolation of this compound Degrading Bacteria
Objective: To isolate bacteria from environmental samples capable of utilizing this compound as a sole carbon source.
Materials:
-
Environmental sample (e.g., contaminated soil, industrial effluent)
-
Minimal Salt Medium (MSM) (see formulation below)
-
This compound (stock solution, filter-sterilized)
-
Petri dishes
-
Incubator
-
Shaker
Minimal Salt Medium (MSM) Formulation:
| Component | Concentration (g/L) |
| Na₂HPO₄·2H₂O | 2.7 |
| KH₂PO₄ | 1.4 |
| (NH₄)₂SO₄ | 0.5 |
| MgSO₄·7H₂O | 0.2 |
| Yeast Extract | 0.02 |
| Trace Element Solution | 10 mL/L |
Adjust pH to 7.0. Sterilize by autoclaving.
Trace Element Solution Formulation (per liter):
| Component | Concentration (g/L) |
| Na₂EDTA·2H₂O | 12.0 |
| NaOH | 2.0 |
| MnSO₄·4H₂O | 0.4 |
| ZnSO₄·7H₂O | 0.4 |
| FeSO₄·7H₂O | 2.0 |
| CuSO₄·5H₂O | 0.1 |
| CaCl₂ | 1.0 |
Dissolve components in distilled water and adjust final volume.
Procedure:
-
Enrichment Culture:
-
Add 1 g of the environmental sample to 100 mL of sterile MSM in a 250 mL flask.
-
Supplement the medium with this compound to a final concentration of 50 mg/L.
-
Incubate at 30°C on a rotary shaker at 150 rpm for 7-10 days.
-
-
Sub-culturing:
-
Transfer 10 mL of the enrichment culture to 90 mL of fresh MSM containing 50 mg/L this compound.
-
Repeat this step 3-4 times to enrich for bacteria capable of utilizing this compound.
-
-
Isolation of Pure Cultures:
-
Prepare serial dilutions of the final enrichment culture.
-
Spread plate 100 µL of each dilution onto MSM agar plates containing 50 mg/L this compound as the sole carbon source.
-
Incubate at 30°C for 5-7 days and observe for colony formation.
-
Pick individual colonies and re-streak on fresh MSM agar plates to obtain pure cultures.
-
Protocol 2: Determination of Bacterial Growth Curve
Objective: To monitor the growth of an isolated bacterial strain with this compound as the sole carbon source.
Materials:
-
Pure bacterial culture
-
MSM broth
-
This compound
-
Spectrophotometer
-
Sterile culture flasks
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of the isolated bacterium into 10 mL of MSM broth containing a low concentration of a readily utilizable carbon source (e.g., 0.1% glucose) or yeast extract to obtain sufficient biomass.
-
Incubate overnight at 30°C with shaking.
-
Harvest the cells by centrifugation, wash twice with sterile MSM (without a carbon source) to remove residual carbon source, and resuspend in MSM.
-
-
Growth Monitoring:
-
Inoculate 250 mL of MSM containing a defined concentration of this compound (e.g., 100 mg/L) in a 500 mL flask with the washed cell suspension to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.05.
-
Incubate the flask at 30°C with shaking at 150 rpm.
-
At regular time intervals (e.g., every 2-4 hours), aseptically withdraw a sample and measure the OD₆₀₀ using a spectrophotometer.
-
Continue measurements until the culture reaches the stationary phase.
-
Plot the OD₆₀₀ values against time to generate a growth curve.
-
Protocol 3: Analysis of this compound Degradation
Objective: To quantify the degradation of this compound by the bacterial culture over time.
Materials:
-
Bacterial culture from Protocol 2
-
High-Performance Liquid Chromatography (HPLC) system
-
Syringe filters (0.22 µm)
-
HPLC vials
Procedure:
-
At each time point when measuring OD₆₀₀ in Protocol 2, withdraw an additional aliquot of the culture.
-
Centrifuge the sample to pellet the bacterial cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the concentration of this compound in the supernatant using HPLC.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and acidified water (e.g., with phosphoric acid) is commonly used. The exact ratio may need optimization.
-
Detection: UV detector at a wavelength of approximately 280-290 nm.
-
Quantification: Use a standard curve of known this compound concentrations.
-
-
Plot the concentration of this compound against time to determine the degradation profile.
Protocol 4: Chlorocatechol 1,2-Dioxygenase Activity Assay
Objective: To measure the activity of the key ring-cleavage enzyme, chlorocatechol 1,2-dioxygenase.
Materials:
-
Bacterial cells grown on this compound
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Sonicator or other cell disruption equipment
-
Centrifuge
-
Spectrophotometer
-
This compound solution
-
Bradford reagent for protein quantification
Procedure:
-
Preparation of Cell-Free Extract:
-
Harvest bacterial cells from the culture (in the exponential growth phase) by centrifugation.
-
Wash the cell pellet twice with lysis buffer.
-
Resuspend the cells in a small volume of lysis buffer and disrupt the cells by sonication on ice.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C to remove cell debris. The supernatant is the cell-free extract.
-
-
Enzyme Assay:
-
The assay mixture should contain buffer (e.g., 50 mM Tris-HCl, pH 7.5) and a known concentration of this compound.
-
Start the reaction by adding a small amount of the cell-free extract.
-
Monitor the formation of the ring-cleavage product, 3-chloro-cis,cis-muconic acid, by measuring the increase in absorbance at 260 nm.
-
Calculate the enzyme activity based on the molar extinction coefficient of the product. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
-
Determine the protein concentration of the cell-free extract using the Bradford assay to calculate the specific activity (U/mg protein).
-
Visualizations
Caption: Experimental workflow for studying bacterial degradation of this compound.
References
- 1. Characterization of a Gene Cluster Involved in this compound Degradation by Pseudomonas reinekei MT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel degradation pathway of 4-chloro-2-aminophenol via this compound in Burkholderia sp. RKJ 800 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specificity of catechol ortho-cleavage during para-toluate degradation by Rhodococcus opacus 1cp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Solid-Phase Extraction of 4-Chlorocatechol from Environmental Matrices: Application Notes and Protocols
Abstract
This document provides a detailed methodology for the solid-phase extraction (SPE) of 4-chlorocatechol from environmental water and soil samples. This compound, a significant metabolite of various industrial pollutants, including chlorophenols and chlorobenzenes, is of environmental concern due to its potential toxicity. The described protocols are designed for researchers and scientists in environmental monitoring and drug development to achieve reliable and reproducible quantification of this analyte. The methods leverage reversed-phase SPE technology for efficient analyte isolation and concentration prior to chromatographic analysis.
Introduction
This compound (4-chloro-1,2-dihydroxybenzene) is a key intermediate in the microbial degradation of several chlorinated aromatic compounds.[1] Its presence in environmental matrices can indicate the extent of pollution and the progress of natural attenuation or bioremediation processes. Accurate and sensitive analytical methods are crucial for monitoring its fate and transport in the environment. Solid-phase extraction has emerged as a robust and efficient technique for the pre-concentration and clean-up of organic pollutants from complex sample matrices, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample throughput.
This application note details two primary protocols for the extraction of this compound: one for aqueous samples (e.g., groundwater, surface water, wastewater) and another for soil and sediment samples. The protocols are based on the well-established principles of reversed-phase SPE, utilizing common sorbents such as C18 or polymeric sorbents like Oasis HLB.
Experimental Protocols
Protocol 1: SPE of this compound from Water Samples
This protocol is suitable for the extraction of this compound from various aqueous matrices.
Materials:
-
Solid-Phase Extraction (SPE) Cartridges: C18 (500 mg, 6 mL) or Oasis HLB (200 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Ethyl acetate or Acetonitrile (HPLC grade)
-
Nitrogen gas for evaporation
-
Glassware: beakers, graduated cylinders, autosampler vials
-
SPE vacuum manifold
Procedure:
-
Sample Preparation:
-
Collect the water sample in a clean glass container.
-
Acidify the sample to a pH of approximately 2-3 by adding concentrated HCl dropwise. This step is crucial to ensure this compound is in its neutral form, enhancing its retention on the reversed-phase sorbent.[2]
-
Filter the sample through a 0.45 µm glass fiber filter to remove any particulate matter.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on a vacuum manifold.
-
Condition the C18 or Oasis HLB cartridge by passing 5 mL of methanol through it.
-
Equilibrate the cartridge by passing 5 mL of deionized water (pH adjusted to 2-3 with HCl) through it. Do not allow the cartridge to dry out before loading the sample.
-
-
Sample Loading:
-
Load the acidified and filtered water sample (up to 1 L) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of deionized water (pH 2-3) to remove any co-adsorbed polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen or by applying a high vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the retained this compound from the cartridge with 5-10 mL of ethyl acetate or acetonitrile. Collect the eluate in a clean glass tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase of the analytical chromatography system (e.g., methanol/water mixture).
-
Transfer the reconstituted sample to an autosampler vial for analysis by HPLC-UV or GC-MS (after derivatization).
-
Protocol 2: SPE of this compound from Soil and Sediment Samples
This protocol involves an initial solvent extraction of the solid matrix followed by SPE clean-up of the extract.
Materials:
-
All materials listed in Protocol 1.
-
Acetone (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Centrifuge and centrifuge tubes
-
Sonicator or shaker
Procedure:
-
Sample Preparation and Extraction:
-
Air-dry the soil or sediment sample and sieve it to remove large debris.
-
Weigh approximately 10 g of the homogenized sample into a centrifuge tube.
-
Add 20 mL of a 1:1 (v/v) mixture of acetone and dichloromethane to the tube.
-
Sonicate for 15 minutes or shake vigorously for 30 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully decant the supernatant (extract) into a clean flask.
-
Repeat the extraction process twice more with fresh solvent, combining the supernatants.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Evaporate the solvent to a volume of approximately 1-2 mL.
-
Add 50 mL of deionized water (pH 2-3) to the concentrated extract and mix thoroughly. This solvent exchange is necessary to make the sample compatible with the reversed-phase SPE.
-
-
SPE Clean-up:
-
Follow steps 2 through 6 as described in Protocol 1, using the aqueous extract prepared in step 1 of this protocol.
-
Data Presentation
The following table summarizes typical performance data for the SPE of chlorophenols from environmental samples using reversed-phase sorbents. While specific data for this compound is limited in the literature, the data for structurally similar compounds provide a reasonable expectation of method performance.
| Analyte | Matrix | SPE Sorbent | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Chlorophenols | Water | Polystyrene-divinylbenzene | 70 - 106 | < 20 ng/L | - | [2] |
| 2,4-Dichlorophenol | Water | Magnetic Nanoparticles | 74 - 90 | - | - | [3] |
| Chlorophenols | Soil | - | ~90 | 0.1 - 2.0 µg/kg | - | [4] |
Note: The data presented are for general chlorophenols and serve as a guideline. Method optimization and validation are essential for determining the precise performance for this compound in a specific matrix.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase extraction of this compound from environmental water samples.
Caption: SPE Workflow for this compound from Water.
The diagram below outlines the logical steps for selecting an appropriate SPE sorbent for this compound.
Caption: Sorbent Selection Logic for this compound.
References
- 1. Reversed-Phase SPE Methodology [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Mixed hemimicelles solid-phase extraction of chlorophenols in environmental water samples with 1-hexadecyl-3-methylimidazolium bromide-coated Fe3O4 magnetic nanoparticles with high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
Application Notes and Protocols for the Derivatization of 4-Chlorocatechol for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of 4-Chlorocatechol prior to its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The derivatization process is essential for improving the volatility, thermal stability, and chromatographic behavior of polar analytes like this compound, thereby enhancing detection sensitivity and peak resolution.
Introduction to Derivatization for GC-MS
Gas chromatography is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, many compounds of interest, including this compound, possess polar functional groups (in this case, hydroxyl groups) that render them non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives. This allows for successful analysis by GC-MS. The two most common derivatization techniques for compounds containing hydroxyl groups are silylation and acylation.
Derivatization Methods for this compound
The primary methods for the derivatization of this compound are silylation and acylation. Each method utilizes different reagents and reaction conditions, leading to derivatives with distinct properties.
Silylation
Silylation involves the replacement of the active hydrogen in the hydroxyl groups of this compound with a trimethylsilyl (TMS) group. This is one of the most widely used derivatization procedures for GC analysis.[1][2] The resulting TMS ethers are significantly more volatile and less polar than the parent compound.[2]
Common silylating reagents include:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) : A powerful silyl donor that is highly reactive towards hydroxyl groups.[3]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) : Another effective silylating agent, with the advantage that its by-products are highly volatile, which can simplify chromatographic analysis.
-
BSTFA + TMCS (Trimethylchlorosilane) : The addition of a catalyst like TMCS can increase the reactivity of BSTFA, which is particularly useful for hindered or less reactive hydroxyl groups.
Silylation reactions are generally fast and can often be carried out at room temperature or with gentle heating. The choice of solvent is also important, with acetone being a solvent where the reaction can be completed rapidly.
Acylation
Acylation involves the introduction of an acyl group (such as an acetyl group) to the hydroxyl moieties of this compound, forming an ester. Acyl derivatives are also more volatile and less polar than the original molecule.
Common acylating reagents include:
-
Acetic Anhydride : A readily available and effective reagent for the acetylation of phenols.
-
Fluorinated Anhydrides (e.g., TFAA - Trifluoroacetic Anhydride, PFAA - Pentafluoropropionic Anhydride) : These reagents produce derivatives that are highly volatile and are particularly suitable for analysis using an electron capture detector (ECD), in addition to standard flame ionization detectors (FID) and mass spectrometers.
Acylation reactions may require a catalyst and heating to proceed to completion.
Experimental Protocols
Below are detailed protocols for the silylation and acylation of this compound for GC-MS analysis.
Protocol 1: Silylation using BSTFA with TMCS Catalyst
This protocol is a widely applicable method for the silylation of chlorophenols.
Materials:
-
This compound standard or sample extract
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Heating block or water bath
-
GC vials with inserts
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the this compound standard or sample extract into a GC vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry as moisture will deactivate the silylating reagent.
-
Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the residue.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat it at 60-70°C for 30-60 minutes in a heating block or water bath.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized solution.
Protocol 2: Rapid Silylation using BSTFA in Acetone
This protocol offers a much faster derivatization time.
Materials:
-
This compound standard or sample extract
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
-
Acetone (GC grade)
-
GC vials with inserts
-
Vortex mixer
Procedure:
-
Sample Preparation: Prepare the sample in a GC vial as described in Protocol 1, ensuring it is completely dry.
-
Reagent Addition: Add 100 µL of acetone to the vial and vortex briefly to dissolve the analyte.
-
Derivatization: Add 100 µL of BSTFA to the vial.
-
Reaction: Tightly cap the vial and vortex for 15-30 seconds at room temperature. The derivatization reaction is reported to be complete within 15 seconds in acetone.
-
Analysis: The sample is ready for immediate injection into the GC-MS. Inject 1 µL of the derivatized solution.
Protocol 3: Acylation using Acetic Anhydride
This protocol describes the formation of acetate esters of this compound.
Materials:
-
This compound standard or sample extract
-
Acetic Anhydride
-
Pyridine (as a catalyst)
-
Hexane or other suitable organic solvent for extraction
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
-
GC vials
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Prepare the sample in a suitable reaction vessel, ensuring it is dry.
-
Reagent Addition: Add 200 µL of pyridine and 200 µL of acetic anhydride to the sample.
-
Reaction: Heat the mixture at 60°C for 1 hour.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of deionized water.
-
Neutralize the excess acetic anhydride by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the derivatized product with 2 x 1 mL of hexane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Concentration: Carefully evaporate the solvent under a gentle stream of nitrogen to the desired final volume (e.g., 100 µL).
-
Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the final solution.
Quantitative Data Summary
The following table summarizes typical quantitative performance data that can be expected for the analysis of chlorophenols using derivatization with GC-MS. Note that specific values for this compound may vary depending on the exact instrumentation and experimental conditions.
| Derivatization Method | Analyte Class | Typical Limit of Detection (LOD) | Typical Recovery (%) | Reference |
| Acylation (Acetic Anhydride) & GC-MS/MS | Chlorophenolic Compounds | < 0.001 µg/L | 75-125% (Note: Catechols showed lower recovery of <35% due to extraction efficiency) | |
| Silylation (MSTFA) & GC-TOFMS | Phenols | 4 - 144 pg | Not specified | |
| Acylation (Solid Phase) & GC-MS | Chlorophenols | 0.005 - 1.796 µg L−1 | 76 - 111% |
Visualizations
Logical Workflow for this compound Derivatization and GC-MS Analysis
Caption: General workflow for this compound analysis.
This diagram illustrates the key stages involved in the analysis of this compound using derivatization followed by GC-MS, from initial sample preparation to final data acquisition.
References
Application Notes: Utilizing 4-Chlorocatechol to Delineate Ortho- and Meta-Cleavage Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using 4-chlorocatechol as a substrate to differentiate between ortho- and meta-cleavage pathways in microbial and enzymatic studies. Understanding these pathways is crucial for applications in bioremediation, biodegradation of xenobiotics, and drug metabolism research.
Introduction
Aromatic compounds, including many environmental pollutants and drug metabolites, are degraded by microorganisms through various catabolic pathways. Central to the degradation of catecholic intermediates are two distinct ring-fission mechanisms catalyzed by dioxygenase enzymes: the ortho-cleavage (or intradiol) pathway and the meta-cleavage (or extradiol) pathway. This compound serves as an excellent diagnostic substrate to distinguish between these two pathways due to the unique spectral properties of its cleavage products and the substrate specificity of the involved enzymes.
The ortho-cleavage pathway, catalyzed by catechol 1,2-dioxygenase (C12O), cleaves the aromatic ring between the two hydroxyl groups. In the case of this compound, this results in the formation of 3-chloro-cis,cis-muconate.[1][2] Conversely, the meta-cleavage pathway, initiated by catechol 2,3-dioxygenase (C23O), cleaves the ring adjacent to one of the hydroxyl groups, yielding 5-chloro-2-hydroxymuconic semialdehyde from this compound.[3]
Key Enzymes and Products
| Pathway | Enzyme | Substrate | Product | Detection Wavelength |
| Ortho-Cleavage | Catechol 1,2-Dioxygenase (C12O) | This compound | 3-chloro-cis,cis-muconate | ~260 nm |
| Meta-Cleavage | Catechol 2,3-Dioxygenase (C23O) | This compound | 5-chloro-2-hydroxymuconic semialdehyde | ~379 nm |
Experimental Design and Workflow
A typical experimental workflow to investigate the cleavage pathway of this compound in a microorganism or enzyme preparation involves several key steps:
Protocols
Protocol 1: Preparation of Cell-Free Extract
This protocol describes the preparation of a crude cell-free extract from a bacterial culture to be used for enzyme assays.
Materials:
-
Bacterial cell culture grown to mid-logarithmic phase
-
Phosphate buffer (50 mM, pH 7.5) or Tris-HCl buffer (50 mM, pH 7.5)
-
Lysozyme (optional)
-
DNase I (optional)
-
Protease inhibitor cocktail
-
Centrifuge
-
Sonicator or French press
-
Microcentrifuge tubes
Procedure:
-
Harvest bacterial cells from the culture by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with cold phosphate or Tris-HCl buffer and resuspend in the same buffer.
-
For cell lysis, sonicate the cell suspension on ice with several short bursts (e.g., 10-15 seconds) followed by cooling periods to prevent overheating. Alternatively, pass the cells through a French press. The addition of lysozyme can aid in lysis for some bacterial strains.
-
To reduce viscosity from released nucleic acids, add a small amount of DNase I and incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which is the cell-free extract. Add a protease inhibitor cocktail to prevent protein degradation.
-
Determine the total protein concentration of the extract using a standard method such as the Bradford assay.
-
Use the cell-free extract immediately for enzyme assays or store it at -80°C for future use.
Protocol 2: Spectrophotometric Assay for Ortho-Cleavage (Catechol 1,2-Dioxygenase)
This assay measures the formation of 3-chloro-cis,cis-muconate from this compound.
Materials:
-
Cell-free extract or purified enzyme
-
Tris-HCl buffer (50 mM, pH 7.5)
-
This compound stock solution (10 mM in methanol or water)
-
UV-transparent cuvettes or microplate
-
Spectrophotometer or microplate reader capable of reading at 260 nm
Procedure:
-
Prepare a reaction mixture in a cuvette or microplate well containing:
-
890 µL of Tris-HCl buffer
-
50 µL of cell-free extract (adjust volume based on protein concentration)
-
-
Equilibrate the mixture to the desired assay temperature (e.g., 25°C or 30°C).
-
Initiate the reaction by adding 10 µL of the 10 mM this compound stock solution (final concentration 100 µM).
-
Immediately monitor the increase in absorbance at 260 nm over time (e.g., for 3-5 minutes).
-
Calculate the enzyme activity using the molar extinction coefficient of 3-chloro-cis,cis-muconate. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute.
Protocol 3: Spectrophotometric Assay for Meta-Cleavage (Catechol 2,3-Dioxygenase)
This assay measures the formation of the yellow product 5-chloro-2-hydroxymuconic semialdehyde.
Materials:
-
Cell-free extract or purified enzyme
-
Tris-HCl buffer (50 mM, pH 7.5) or phosphate buffer
-
This compound stock solution (10 mM in methanol or water)
-
UV-transparent cuvettes or microplate
-
Spectrophotometer or microplate reader capable of reading at 379 nm
Procedure:
-
Prepare a reaction mixture in a cuvette or microplate well containing:
-
890 µL of Tris-HCl or phosphate buffer
-
50 µL of cell-free extract
-
-
Equilibrate the mixture to the assay temperature.
-
Start the reaction by adding 10 µL of the 10 mM this compound stock solution.
-
Immediately measure the increase in absorbance at 379 nm over time.[4]
-
Calculate the enzyme activity using the molar extinction coefficient of 5-chloro-2-hydroxymuconic semialdehyde (ε = 39,600 M⁻¹ cm⁻¹).[4]
Data Presentation
The following tables summarize typical data obtained from such experiments.
Table 1: Optimal Conditions for Dioxygenase Activity
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) |
| Catechol 1,2-Dioxygenase | Pseudomonas fluorescens | 6.5 | 25 |
| Catechol 1,2-Dioxygenase | Rhodococcus sp. NCIM 2891 | 7.5 | 30 |
| Catechol 2,3-Dioxygenase | Planococcus sp. S5 | ~8.0 | 35 |
Table 2: Kinetic Parameters of Dioxygenases with Different Substrates
| Enzyme | Substrate | Km (µM) | Vmax (U/mg protein) |
| Catechol 1,2-Dioxygenase (Rhodococcus sp.) | Catechol | 5 | 62.5 |
| Catechol 2,3-Dioxygenase (Planococcus sp. S5) | Catechol | 66.17 | - |
| Catechol 2,3-Dioxygenase (P. putida GJ31) | This compound | - | - |
| Catechol 2,3-Dioxygenase (P. putida GJ31) | 3-Chlorocatechol | - | - |
| Catechol 2,3-Dioxygenase (P. putida GJ31) | Catechol | - | - |
Note: Specific activities and kinetic parameters are highly dependent on the enzyme source and purity.
Visualization of Cleavage Pathways
The distinct pathways for this compound degradation can be visualized as follows:
Conclusion
This compound is a valuable tool for elucidating the metabolic fate of aromatic compounds. By employing the straightforward spectrophotometric assays detailed in these notes, researchers can rapidly and reliably determine whether an organism or enzyme preparation utilizes the ortho- or meta-cleavage pathway for catechol degradation. This information is fundamental for characterizing novel catabolic pathways and for engineering biological systems for environmental and pharmaceutical applications.
References
- 1. Purification and properties of catechol 1,2-dioxygenase (pyrocatechase) from Pseudomonas putida mt-2 in comparison with that from Pseudomonas arvilla C-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Modified ortho Cleavage Pathway of 3-Chlorocatechol Degradation by Rhodococcus opacus 1CP: Genetic and Biochemical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conversion of 3-Chlorocatechol by Various Catechol 2,3-Dioxygenases and Sequence Analysis of the Chlorocatechol Dioxygenase Region of Pseudomonas putida GJ31 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Continuous 4-Chlorocatechol Degradation using Immobilized Enzymes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immobilization of key enzymes involved in the continuous degradation of 4-chlorocatechol. This information is intended to guide researchers in developing robust and reusable biocatalytic systems for environmental remediation and biotransformation applications.
Introduction
This compound is a toxic and persistent environmental pollutant originating from the breakdown of various pesticides and industrial chemicals. Enzymatic degradation offers a highly specific and environmentally friendly approach for its detoxification. The core of this process lies in the chlorocatechol ortho-cleavage pathway, which employs a series of enzymes to break down the aromatic ring of this compound into intermediates of central metabolism.
To enhance the operational stability, reusability, and efficiency of these enzymes, immobilization onto solid supports is a critical step. This allows for their use in continuous flow reactor systems, providing a platform for sustained and controlled degradation of this compound. This document outlines the key enzymes, immobilization strategies, experimental protocols, and expected performance metrics.
The this compound Degradation Pathway
The aerobic degradation of this compound proceeds via the modified ortho-cleavage pathway, involving four key enzymes:
-
Chlorocatechol 1,2-Dioxygenase (C12O): Initiates the pathway by cleaving the aromatic ring of this compound to form 3-chloro-cis,cis-muconate.[1]
-
Chloromuconate Cycloisomerase (CMCI): Catalyzes the conversion of 3-chloro-cis,cis-muconate to 4-chloromuconolactone.[1]
-
Dienelactone Hydrolase (DLH): Hydrolyzes 4-chloromuconolactone to maleylacetate.[1]
-
Maleylacetate Reductase (MAR): Reduces maleylacetate to 3-oxoadipate, which can then enter the tricarboxylic acid (TCA) cycle.[1]
A diagram of this enzymatic pathway is presented below.
Enzyme Immobilization Strategies
Several methods can be employed for immobilizing the enzymes of the this compound pathway. The choice of method and support material is critical as it can significantly impact enzyme activity, stability, and reusability.[2] Common immobilization techniques include:
-
Covalent Bonding: Forms strong, stable bonds between the enzyme and the support, minimizing leaching.
-
Entrapment: Physically confines the enzyme within a porous matrix, such as alginate or polyacrylamide gels.
-
Cross-Linking: Creates intermolecular cross-links between enzyme molecules to form insoluble aggregates (CLEAs).
-
Adsorption: Relies on weak physical interactions between the enzyme and the support surface.
For continuous flow applications, covalent bonding and entrapment are often preferred due to their ability to provide stable and long-lasting enzyme preparations.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of immobilized enzymes. It is important to note that data specifically for the complete immobilized this compound degradation pathway is limited. Therefore, data from analogous enzymes and systems are included to provide a general expectation of performance.
Table 1: Immobilization Efficiency and Enzyme Loading
| Enzyme (Analogous) | Immobilization Method | Support Material | Immobilization Yield (%) | Enzyme Loading (mg/g support) | Reference |
| Catechol 1,2-Dioxygenase | Adsorption | Nanosponges | ~96% | Not Specified | |
| Laccase | Covalent Bonding | Chitosan/CeO2 Microspheres | Not Specified | ~73 | |
| ω-Transaminase | Covalent Bonding | Catechol-Chitosan-Iron Oxide Nanoparticles | 87.5% | 681.7 | |
| Catalase | Covalent Bonding | Chitosan/ZnO/Fe2O3 Nanocomposite | 84.32% | Not Specified |
Table 2: Kinetic Parameters of Free vs. Immobilized Enzymes
| Enzyme (Analogous) | Form | Km | Vmax | Reference |
| Endoglucanase | Free | 0.5521 ± 0.1249 mg/ml | 51.29 ± 1.787 µmol/min | |
| Immobilized on Chitosan | Not specified | Not specified | ||
| Xylanase | Free | 0.9% | 7092 IU/ml | |
| Immobilized on Alginate | 1.49% | 8000 IU/ml | ||
| β-Glucosidase | Free | 6.98 mM | 18.08 µmol L-1 min-1 | |
| Immobilized on MOF | 13.4 mM | 13.42 µmol L-1 min-1 | ||
| Glucoamylase | Free | Identical to entrapped | Highest | |
| Covalently Immobilized | Lowest affinity | Lowest |
Table 3: Stability and Reusability of Immobilized Enzymes
| Enzyme (Analogous) | Support Material | Reusability (Cycles) | Retained Activity (%) | Storage Stability | Reference |
| Cellulase | Mesoporous Silica | 11 | ~89% | 84% after 28 days | |
| Xylanase | Alginate Beads | 5 | >85% | Not Specified | |
| ω-Transaminase | Magnetic Nanocomposite | 15 | >50% | 61.5% after 15 days | |
| Catalase | Chitosan/ZnO/Fe2O3 | 10 | 45% | 47% after 60 days | |
| D-lactonohydrolase | 3D-printed hollow filaments | 20 | ~80% | Not specified | |
| Co-immobilized enzymes | Not specified | >650 hours (continuous) | 80% conversion | Not specified |
Experimental Protocols
The following are detailed protocols for key experiments. These protocols are based on established methods and can be adapted for the specific enzymes of the this compound pathway.
Protocol for Covalent Immobilization of Chlorocatechol 1,2-Dioxygenase on Chitosan Microspheres
This protocol describes the covalent attachment of an enzyme to glutaraldehyde-activated chitosan microspheres.
Materials:
-
Chitosan microspheres
-
Purified Chlorocatechol 1,2-Dioxygenase (C12O)
-
Glutaraldehyde (25% solution)
-
Phosphate buffer (50 mM, pH 7.0)
-
Sodium phosphate buffer (50 mM, pH 8.0)
-
Glycine solution (1 M)
-
Deionized water
Procedure:
-
Activation of Chitosan Microspheres:
-
Suspend 1 g of chitosan microspheres in 50 mL of deionized water.
-
Add 5 mL of 2.5% (v/v) glutaraldehyde solution.
-
Stir the suspension gently for 2 hours at room temperature.
-
Wash the activated microspheres thoroughly with deionized water and then with phosphate buffer (pH 7.0) to remove excess glutaraldehyde.
-
-
Enzyme Immobilization:
-
Prepare a solution of C12O in 50 mM sodium phosphate buffer (pH 8.0) at a desired concentration (e.g., 1 mg/mL).
-
Add the activated chitosan microspheres to the enzyme solution.
-
Incubate the mixture with gentle shaking for 12-24 hours at 4°C.
-
-
Quenching and Washing:
-
Separate the immobilized enzyme from the solution by centrifugation or filtration.
-
To block any remaining active aldehyde groups, resuspend the microspheres in 1 M glycine solution and incubate for 2 hours at room temperature.
-
Wash the immobilized enzyme beads extensively with phosphate buffer (pH 7.0) to remove any unbound enzyme and glycine.
-
-
Storage:
-
Store the immobilized C12O in phosphate buffer (pH 7.0) at 4°C until use.
-
Protocol for Entrapment of Dienelactone Hydrolase in Calcium Alginate Beads
This protocol details the entrapment of an enzyme within a calcium alginate gel matrix.
Materials:
-
Purified Dienelactone Hydrolase (DLH)
-
Sodium alginate
-
Calcium chloride (CaCl2)
-
Tris-HCl buffer (50 mM, pH 7.5)
Procedure:
-
Preparation of Enzyme-Alginate Mixture:
-
Dissolve sodium alginate in Tris-HCl buffer to a final concentration of 2% (w/v).
-
Add the purified DLH solution to the sodium alginate solution to achieve the desired enzyme concentration. Mix gently to ensure homogeneity without denaturing the enzyme.
-
-
Bead Formation:
-
Prepare a 0.2 M CaCl2 solution.
-
Extrude the enzyme-alginate mixture dropwise into the CaCl2 solution using a syringe or a peristaltic pump.
-
Allow the beads to harden in the CaCl2 solution for at least 30 minutes with gentle stirring.
-
-
Washing and Storage:
-
Collect the formed beads by filtration.
-
Wash the beads thoroughly with Tris-HCl buffer to remove excess calcium chloride and any surface-bound, non-entrapped enzyme.
-
Store the alginate-entrapped DLH in Tris-HCl buffer at 4°C.
-
Protocol for Assay of Immobilized Enzyme Activity
This protocol describes a general method to determine the activity of an immobilized enzyme, using immobilized C12O as an example.
Materials:
-
Immobilized Chlorocatechol 1,2-Dioxygenase
-
This compound solution (substrate)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
Add a known amount of immobilized C12O beads to a reaction vessel.
-
Add a specific volume of Tris-HCl buffer to the vessel.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.
-
-
Enzyme Assay:
-
Initiate the reaction by adding a known concentration of this compound solution.
-
The degradation of this compound can be monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 282 nm) or by monitoring the formation of the product, 3-chloro-cis,cis-muconate, at its maximum absorbance wavelength (around 260 nm).
-
Take samples at regular time intervals, centrifuge to remove the immobilized enzyme, and measure the absorbance of the supernatant.
-
-
Calculation of Activity:
-
Calculate the rate of substrate degradation or product formation from the linear portion of the absorbance vs. time plot.
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
-
Protocol for Continuous Degradation in a Packed Bed Reactor
This protocol outlines the setup and operation of a continuous flow packed bed reactor for this compound degradation.
Materials:
-
Immobilized enzymes (e.g., co-immobilized C12O, CMCI, DLH, and MAR)
-
Glass column (bioreactor)
-
Peristaltic pump
-
This compound feed solution (in appropriate buffer)
-
Collection vessel
-
HPLC or spectrophotometer for analysis
Procedure:
-
Reactor Setup:
-
Pack the glass column with the immobilized enzyme beads, ensuring even distribution and avoiding air bubbles.
-
Connect the inlet of the column to the peristaltic pump and the outlet to the collection vessel.
-
-
Continuous Operation:
-
Pump the this compound feed solution through the packed bed reactor at a constant, predetermined flow rate.
-
Maintain the reactor at a constant temperature using a water jacket if necessary.
-
Collect the effluent from the reactor outlet.
-
-
Analysis of Degradation:
-
At steady state, collect samples from the effluent at regular intervals.
-
Analyze the concentration of this compound and any intermediates or products in the effluent using HPLC or spectrophotometry.
-
Calculate the degradation efficiency as follows: Degradation Efficiency (%) = [(Cin - Cout) / Cin] x 100 where Cin is the inlet concentration and Cout is the outlet concentration of this compound.
-
Visualizations
Experimental Workflow for Enzyme Immobilization and Continuous Degradation
References
Application Notes and Protocols for Real-Time 4-Chlorocatechol Detection Biosensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the development of enzyme-based and microbial biosensors for the real-time detection of 4-Chlorocatechol, a significant environmental pollutant and a metabolite of various industrial chemicals. The described methods offer high sensitivity and selectivity, making them valuable tools for environmental monitoring, bioremediation research, and toxicological studies.
Enzyme-Based Biosensors for this compound Detection
Enzyme-based biosensors offer a rapid and specific method for the detection of this compound by leveraging the catalytic activity of enzymes like laccase and tyrosinase. These enzymes facilitate the oxidation of this compound, generating a measurable electrochemical signal.
Quantitative Data Summary
The following table summarizes the typical performance of enzyme-based biosensors for catecholic compounds. While specific data for this compound is limited, the performance for the closely related compound catechol provides a strong benchmark.
| Biosensor Type | Biorecognition Element | Linear Range (µM) | Limit of Detection (LOD) (µM) | Response Time | Reference |
| Amperometric | Laccase | 0.39 - 8.98 | 0.31 | < 10 s | [1] |
| Amperometric | Tyrosinase | 0.1 - 80 | 0.029 | < 4 s | [2] |
| Amperometric | Tyrosinase | Not Specified | 0.125 nM | Fast | [3] |
Experimental Protocols
This protocol details the construction of an amperometric biosensor using laccase immobilized on a nitrogen-doped ordered mesoporous carbon (N-OMC) and polyvinyl alcohol (PVA) composite matrix.[1]
Materials:
-
Gold (Au) electrode
-
Nitrogen-doped ordered mesoporous carbon (N-OMC)
-
Polyvinyl alcohol (PVA)
-
Laccase from Trametes versicolor
-
Phosphate buffer solution (PBS, 0.1 M, pH 5.0)
-
This compound standard solutions
-
Electrochemical workstation
Procedure:
-
Electrode Preparation: Polish the Au electrode with alumina slurry, followed by sonication in ethanol and deionized water.
-
Preparation of N-OMC/PVA Composite: Disperse N-OMC in a PVA solution to form a homogeneous composite suspension.
-
Enzyme Immobilization:
-
Drop-cast a small volume of the N-OMC/PVA suspension onto the surface of the cleaned Au electrode.
-
Allow the solvent to evaporate at room temperature.
-
Pipette a solution of laccase onto the N-OMC/PVA modified electrode and allow it to adsorb.
-
-
Electrochemical Measurement:
-
Connect the modified electrode as the working electrode in a three-electrode cell containing PBS (pH 5.0).
-
Apply a constant potential and allow the background current to stabilize.
-
Inject known concentrations of this compound into the PBS and record the amperometric response.
-
The detection mechanism relies on the enzymatic oxidation of this compound by laccase. Laccase, a multi-copper oxidase, catalyzes the oxidation of the hydroxyl groups on the this compound molecule to form a quinone derivative. This process involves the transfer of electrons from the this compound to the copper centers within the laccase enzyme. The reduced enzyme is then re-oxidized by molecular oxygen. The generated quinone can be electrochemically reduced at the electrode surface, producing a measurable current that is proportional to the concentration of this compound.
Caption: Laccase-mediated oxidation of this compound for electrochemical detection.
Microbial Biosensors for this compound Detection
Microbial biosensors utilize whole microbial cells that have been adapted or genetically engineered to respond to the presence of a target analyte. For this compound, bacteria such as Pseudomonas sp. that can degrade this compound are promising candidates.
Quantitative Data Summary
The following table presents typical performance characteristics of microbial biosensors for related phenolic compounds.
| Biosensor Type | Biorecognition Element | Linear Range (mg/L) | Limit of Detection (mg/L) | Response Time (min) | Reference |
| Amperometric | Pseudomonas sp. | 10 - 50 µM | Not Specified | 7 | [4] |
| Amperometric | Mixed Culture | Not Specified | 0.01 | Not Specified |
Experimental Protocols
This protocol describes the immobilization of Pseudomonas sp. cells for the detection of chlorophenols.
Materials:
-
Pseudomonas sp. culture adapted to this compound
-
Polycarbonate membrane (0.4 µm pore size)
-
Clark-type oxygen electrode
-
Phosphate buffer (pH 7.0)
-
Nutrient broth
-
This compound solutions
Procedure:
-
Cell Culture and Adaptation:
-
Culture Pseudomonas sp. in nutrient broth.
-
Gradually introduce increasing concentrations of this compound to the culture medium to adapt the cells.
-
-
Cell Immobilization:
-
Harvest the adapted cells by centrifugation.
-
Resuspend the cell pellet in a small volume of phosphate buffer.
-
Deposit the cell suspension onto a polycarbonate membrane and allow it to dry, forming a thin biofilm.
-
-
Biosensor Assembly:
-
Place the membrane with the immobilized cells directly onto the sensing surface of a Clark-type oxygen electrode.
-
Secure the membrane with an O-ring.
-
-
Measurement:
-
Place the biosensor in a measurement cell containing phosphate buffer.
-
Allow the baseline oxygen consumption rate of the immobilized cells to stabilize.
-
Introduce samples containing this compound and measure the change in oxygen consumption rate, which is proportional to the analyte concentration.
-
In a microbial biosensor utilizing a respiratory-based detection mechanism, the immobilized microorganisms metabolize the target analyte, in this case, this compound. This metabolic activity leads to an increase in the respiration rate of the microorganisms, resulting in a higher consumption of dissolved oxygen in the surrounding medium. An oxygen electrode measures this decrease in oxygen concentration, which is directly proportional to the concentration of this compound.
Caption: Workflow for a microbial biosensor based on respiratory activity.
Experimental Workflow for Biosensor Development
The general workflow for developing either an enzyme-based or microbial biosensor for this compound detection involves several key stages, from the selection of the biological recognition element to the final validation of the sensor.
Caption: General workflow for biosensor development.
References
- 1. Amperometric catechol biosensor based on laccase immobilized on nitrogen-doped ordered mesoporous carbon (N-OMC)/PVA matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Molybdenite- and Tyrosinase-Based Amperometric Catechol Biosensor Using Acridine Orange as a Glue, Anchor, and Stabilizer for the Adsorbed Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. scispace.com [scispace.com]
Troubleshooting & Optimization
Troubleshooting peak tailing in 4-Chlorocatechol HPLC analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 4-Chlorocatechol.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern in HPLC analysis?
In an ideal HPLC separation, a chromatographic peak should be symmetrical and have a Gaussian shape. Peak tailing is a common form of peak distortion where the back half of the peak is broader than the front half.[1][2] This asymmetry is a concern because it can negatively impact the accuracy of analysis by:
-
Reducing Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to separate and accurately identify compounds.[3][4]
-
Compromising Quantification: The distortion complicates peak integration, leading to inaccurate calculations of the analyte's concentration.[5]
-
Indicating Method Issues: Tailing often signals underlying problems with the column, mobile phase, or overall system suitability.
The degree of tailing is quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 are often considered tailing, and values above 2.0 can be unacceptable for precise analytical methods.
Q2: What are the most common causes of peak tailing?
Peak tailing typically arises when there is more than one retention mechanism at play during the separation. The most prevalent causes include:
-
Secondary Silanol Interactions: Unwanted interactions between the analyte and residual silanol (Si-OH) groups on the silica-based stationary phase. This is a primary cause, especially for polar or basic compounds.
-
Column Issues: Degradation of the column, such as the formation of a void at the inlet, a partially blocked frit, or contamination of the stationary phase.
-
Mobile Phase Problems: An inappropriate mobile phase pH, incorrect buffer concentration, or improperly prepared (e.g., not degassed) mobile phase.
-
Sample Overload: Injecting a sample that is too concentrated, which saturates the stationary phase.
-
Extra-Column Effects: Excessive volume in the system from long or wide-diameter tubing, or poorly made connections, which causes band broadening.
Q3: Why is this compound particularly susceptible to peak tailing?
This compound is a polar molecule containing two acidic hydroxyl (-OH) groups. In reversed-phase HPLC, which uses a non-polar stationary phase (like C18), the primary retention mechanism is hydrophobic interaction. However, the polar hydroxyl groups of this compound can engage in secondary, undesirable interactions (like hydrogen bonding or ion-exchange) with residual silanol groups on the silica surface of the column packing. These secondary interactions are a major cause of peak tailing for this type of analyte.
Q4: How does the mobile phase pH influence the peak shape of this compound?
Mobile phase pH is a critical factor because it controls the ionization state of both the this compound analyte and the residual silanols on the stationary phase.
-
Silanol Groups: Silica-based columns have silanol groups that are acidic and become negatively charged (ionized) at a pH above approximately 3.5-4.5. These ionized silanols can strongly interact with polar analytes.
-
This compound: As a catechol, it has acidic hydroxyl groups.
To improve peak shape for an acidic compound like this compound, it is crucial to suppress the ionization of the surface silanols. By operating at a low pH (typically ≤ 3), the silanol groups remain protonated (neutral), which minimizes the strong secondary ionic interactions that lead to tailing.
Q5: Can my sample preparation cause peak tailing?
Yes, sample preparation can significantly impact peak shape. Two key factors are:
-
Sample Solvent Strength: If the sample is dissolved in a solvent that is much stronger (more non-polar in reversed-phase) than the mobile phase, it can cause peak distortion, including tailing or fronting. It is always best practice to dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.
-
Sample Concentration: Injecting too much analyte can overload the column, leading to broad and tailing peaks. If you suspect overload, try diluting the sample and re-injecting.
Troubleshooting Guide for Peak Tailing
A systematic approach is the most effective way to diagnose and resolve peak tailing. The following guide, structured as a series of questions, will help you identify the root cause.
Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.
Troubleshooting Steps and Solutions
This table provides a structured approach to resolving peak tailing issues encountered during this compound analysis.
| Step | Question to Ask | Potential Cause | Recommended Solution | Expected Outcome |
| 1. Initial Assessment | Are all peaks in the chromatogram tailing? | Yes: A system-wide issue is likely (e.g., extra-column volume, column inlet damage). No: The issue is specific to the analyte's chemistry. | Yes: Check for blocked frits, column voids, or excessive tubing length. No: Proceed to Step 2. | Improved peak shape for all compounds. |
| 2. Mobile Phase Evaluation | Is the mobile phase pH appropriate for this compound? | The pH is too high (>3.5), causing ionization of residual silanol groups. | Prepare a fresh mobile phase and adjust the pH to be between 2.5 and 3.0 using an acid like 0.1% phosphoric or formic acid. | Suppression of secondary interactions, leading to a more symmetrical peak. |
| Is the mobile phase fresh and properly degassed? | Degradation of mobile phase components or dissolved gases are causing instability. | Prepare fresh mobile phase daily and ensure it is thoroughly degassed before use. | A stable baseline and reproducible, symmetrical peaks. | |
| 3. Column Health | Am I using the right type of column? | The column is an older Type A silica or is not end-capped, leaving many active silanol sites. | Use a modern, high-purity, end-capped C18 column designed to minimize silanol activity. | Significantly reduced tailing due to fewer active sites for secondary interactions. |
| Is the column old or contaminated? | The stationary phase is degraded, or strongly retained compounds from previous injections are interfering. | Flush the column with a strong solvent. If performance doesn't improve, replace the column and use a guard column for protection. | Restored peak shape and efficiency. | |
| 4. Sample & Method Parameters | Is the sample concentration too high? | Column overload is occurring, saturating the stationary phase. | Dilute the sample by a factor of 10 and re-inject. | If overload was the cause, the peak shape will become sharp and symmetrical. |
| Is the sample dissolved in a compatible solvent? | The sample solvent is stronger than the mobile phase, causing peak distortion. | Dissolve the sample in the initial mobile phase composition. | Improved peak shape at the beginning of the chromatogram. |
Key Chemical Interactions
Peak tailing for this compound is primarily driven by interactions with the silica stationary phase. The diagram below illustrates this relationship and how it is influenced by mobile phase pH.
Caption: Chemical interactions leading to peak tailing and its mitigation by pH control.
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound Analysis
This protocol outlines a typical reversed-phase HPLC method suitable for the analysis of this compound, designed to produce symmetrical peaks.
1. Materials and Instrumentation:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), preferably end-capped
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN) and water
-
Phosphoric acid (85%) or Formic acid
2. Mobile Phase Preparation (0.1% Phosphoric Acid in 50:50 ACN:Water): a. To prepare the aqueous component, add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. b. Mix 500 mL of this aqueous solution with 500 mL of acetonitrile. c. Degas the final mobile phase for 15-20 minutes using sonication or vacuum filtration.
3. Standard Solution Preparation: a. Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and transfer to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. b. Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with the mobile phase.
4. Chromatographic Conditions:
| Parameter | Value |
| Column | End-capped C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 50:50 (v/v) Acetonitrile : 0.1% Phosphoric Acid in Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Protocol 2: Column Cleaning and Regeneration
If column contamination is suspected to be the cause of peak tailing, this flushing procedure can help restore performance.
1. Disconnect the Column: Disconnect the column from the detector to avoid contamination.
2. Flush with a Series of Solvents: Flush the column in the reverse flow direction with 20-30 column volumes of each of the following solvents: a. HPLC-grade water (to remove buffers) b. Isopropanol c. Hexane (if compatible with the stationary phase, for non-polar contaminants) d. Isopropanol e. Mobile phase (without buffer/acid)
3. Re-equilibration: a. Reconnect the column to the system in the correct flow direction. b. Equilibrate the column with the analytical mobile phase for at least 30 minutes or until a stable baseline is achieved. c. Inject a standard to test performance.
References
Technical Support Center: Chromatographic Separation of 4-Chlorocatechol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase pH for the separation of 4-Chlorocatechol using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is mobile phase pH a critical parameter for the separation of this compound?
The pH of the mobile phase is a crucial factor because this compound is an ionizable acidic compound.[1] Its overall polarity changes depending on the pH of the surrounding environment. In reversed-phase HPLC, retention is primarily driven by the hydrophobic interactions between the analyte and the stationary phase. By controlling the mobile phase pH, you can control the ionization state of this compound, which directly impacts its retention time, peak shape, and selectivity.[2]
Q2: What is the pKa of this compound and how does it influence method development?
The predicted pKa of the most acidic hydroxyl group on this compound is approximately 8.67.[3] The pKa is the pH at which the compound exists in a 50:50 equilibrium between its ionized (more polar) and non-ionized (less polar) forms. For reproducible results in reversed-phase chromatography, it is essential to set the mobile phase pH at least 1.5 to 2 pH units away from the analyte's pKa. This ensures that the compound is predominantly in one form, preventing peak shape issues and retention time instability.
Q3: What is the recommended starting pH for separating this compound?
For an acidic compound like this compound, a low pH mobile phase is recommended to suppress its ionization and promote retention on a reversed-phase column. A starting pH in the range of 2.5 to 4.0 is generally effective. This ensures the molecule is in its neutral, more hydrophobic form, leading to better retention and peak shape. Mobile phases containing dilute acids like phosphoric acid or formic acid are commonly used to achieve this pH.
Q4: How does changing the mobile phase pH affect the retention time of this compound?
As an acidic compound, the retention time of this compound is highly dependent on pH:
-
At low pH (e.g., pH < 6.5): The compound is non-ionized and less polar. This leads to stronger interaction with the non-polar C18 stationary phase, resulting in a longer retention time.
-
As pH increases towards the pKa (~8.67): The compound begins to deprotonate, becoming ionized and more polar. This increased polarity weakens its interaction with the stationary phase, causing a shorter retention time.
Q5: Which buffers are suitable for controlling pH in the analysis of this compound?
Using a buffer is critical for maintaining a stable pH and ensuring reproducible results. For a target pH range of 2.5 to 5.0, the following buffers are commonly used:
-
Phosphate Buffer: Effective and widely used, but can precipitate when mixed with high concentrations of acetonitrile (>80%).
-
Formate Buffer: Suitable for a pH range of 2.8 to 4.8 and is compatible with mass spectrometry (MS).
-
Acetate Buffer: Effective in the pH range of 3.8 to 5.8.
It is crucial to measure and adjust the pH of the aqueous component of the mobile phase before mixing it with the organic modifier.
Troubleshooting Guide
Problem: My this compound peak is tailing.
Peak tailing for acidic compounds is a common issue and can often be resolved by addressing the mobile phase pH or other interactions.
| Possible Cause | Recommended Solution |
| Incorrect Mobile Phase pH | The pH may be too close to the pKa, causing partial ionization. Solution: Lower the mobile phase pH to at least 2 units below the pKa (e.g., pH 2.5-4.0) using a suitable buffer like phosphate or formate to ensure complete suppression of ionization. |
| Secondary Silanol Interactions | Residual silanol groups on the silica-based column packing can interact with the analyte. Solution: While this is more common for basic compounds, ensuring a low pH (e.g., pH 3) can help minimize these interactions. Using a modern, high-purity, end-capped column is also recommended. |
| Column Overload | Injecting too much sample can lead to peak distortion. Solution: Reduce the sample concentration or injection volume. |
Problem: The retention time for this compound is too short.
Insufficient retention can lead to poor resolution from the solvent front or other early-eluting compounds.
| Possible Cause | Recommended Solution |
| Analyte is Ionized | If the mobile phase pH is too high (e.g., > 6), this compound will be in its ionized, more polar form, which has less affinity for the stationary phase. Solution: Lower the pH of the mobile phase to suppress ionization (e.g., pH 2.5-4.0). This will increase the hydrophobicity of the analyte and, consequently, its retention time. |
| Mobile Phase is Too Strong | The percentage of the organic solvent (e.g., acetonitrile, methanol) may be too high. Solution: Decrease the concentration of the organic modifier in the mobile phase. This will increase the polarity of the mobile phase, leading to longer retention for non-polar compounds. |
Problem: My retention times are unstable and drifting between injections.
Retention time drift compromises the reliability and precision of the analysis.
| Possible Cause | Recommended Solution |
| Unbuffered Mobile Phase | Small changes in solvent preparation or CO2 absorption from the air can alter the pH of an unbuffered mobile phase, leading to shifting retention times. Solution: Always use a buffer (e.g., 10-25 mM phosphate or formate) to maintain a constant pH. Ensure the chosen pH is on the flat part of the pH vs. retention curve (at least 2 units from the pKa). |
| Poor Column Equilibration | The column may not be fully equilibrated with the mobile phase before starting the injection sequence. Solution: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection and ensure the system is stable. |
| Temperature Fluctuation | Changes in ambient temperature can affect mobile phase viscosity and retention. Solution: Use a column oven to maintain a constant temperature throughout the analysis. |
Data Summary
The following table illustrates the expected impact of mobile phase pH on the chromatographic parameters for this compound. Data is representative and intended to demonstrate the principles of pH optimization.
| Mobile Phase pH | Expected Retention Factor (k') | Expected Tailing Factor (T) | Expected Resolution (Rs) from a Neutral Impurity | Rationale |
| 2.5 | High (~8.5) | Low (~1.1) | High | Analyte is fully protonated (non-ionized), leading to maximum retention and good peak symmetry. |
| 4.5 | Moderate (~6.0) | Low (~1.2) | Moderate | Analyte remains protonated, but slight changes may begin to occur. Still a robust pH region. |
| 7.0 | Low (~2.1) | Moderate (~1.6) | Low | Analyte is partially ionized, reducing retention and potentially causing peak tailing. |
| 9.0 | Very Low (~1.2) | High (>2.0) | Poor | Analyte is mostly ionized (pH > pKa), leading to very early elution and significant peak tailing. |
Visual Guides
Experimental Workflow for pH Optimization
Caption: A typical workflow for optimizing mobile phase pH.
Troubleshooting Peak Tailing Issues
Caption: A decision tree for troubleshooting peak tailing.
Experimental Protocol
Objective:
To develop a robust isocratic RP-HPLC method for the separation of this compound by optimizing the mobile phase pH.
Materials and Equipment:
-
HPLC System: Equipped with a pump, autosampler, column oven, and UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, phosphoric acid (85%), and a this compound reference standard.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 20 µg/mL).
-
-
Mobile Phase Preparation (Example: pH 3.0):
-
Aqueous Component: To 1 L of HPLC-grade water, add approximately 0.5 mL of 85% phosphoric acid. Mix well and use a calibrated pH meter to adjust the pH to 3.0 ± 0.05 by adding acid dropwise.
-
Mobile Phase Mixture: Mix the prepared aqueous buffer with acetonitrile in a desired ratio (e.g., 50:50 v/v).
-
Degassing: Degas the final mobile phase for 15-20 minutes using sonication or vacuum filtration to remove dissolved gases.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 50:50 (v/v) Acetonitrile / Water with phosphoric acid, pH 3.0
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Set based on the UV absorbance maximum of this compound (scan if unknown, typically around 280-290 nm).
-
Injection Volume: 10 µL
-
-
Analysis and Optimization:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solution and record the chromatogram.
-
Evaluate the retention time, peak tailing factor, and resolution from any impurities.
-
If optimization is needed (e.g., to improve resolution or shorten runtime), systematically adjust the mobile phase pH (e.g., to 2.5 or 4.0) or the acetonitrile/water ratio. Remember to re-equilibrate the column after every change in the mobile phase.
-
References
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0041810) [hmdb.ca]
Technical Support Center: Overcoming Low Yield in the Synthesis of 4-Chlorocatechol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Chlorocatechol, a crucial intermediate in pharmaceutical and chemical industries. Low yields can significantly impede research and development timelines. This guide offers practical solutions and detailed protocols to optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in this compound synthesis?
A1: Low yields in the synthesis of this compound primarily stem from three main issues:
-
Over-chlorination: The primary challenge is the formation of dichlorinated byproducts, predominantly 4,5-Dichlorocatechol. Catechol's high reactivity makes it susceptible to further chlorination.[1]
-
Oxidation: Catechol and its chlorinated derivatives are sensitive to oxidation, which can lead to the formation of colored impurities and degradation products, such as o-benzoquinones.
-
Suboptimal Reaction Conditions: Factors such as reaction temperature, solvent, and the choice and stoichiometry of the chlorinating agent play a critical role in the reaction's selectivity and overall yield.
Q2: Which chlorinating agent provides the best yield and selectivity for this compound?
A2: While chlorine gas and sulfuryl chloride (SO₂Cl₂) are commonly used, they often lead to significant amounts of di- and poly-chlorinated products.[1] For higher selectivity towards mono-chlorination, the use of N-chlorosuccinimide (NCS) or 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) is recommended. A patent suggests that using 1,3-dihalo-5,5-dimethylhydantoin can result in high yields of 4-halocatechols under mild conditions.
Q3: How can I minimize the formation of 4,5-Dichlorocatechol?
A3: To minimize the formation of the dichlorinated byproduct, consider the following strategies:
-
Control Stoichiometry: Use a stoichiometric amount or a slight sub-stoichiometric amount of the chlorinating agent relative to catechol.
-
Slow Addition: Add the chlorinating agent slowly to the reaction mixture to maintain a low concentration of the electrophile and favor mono-substitution.
-
Low Temperature: Conduct the reaction at low temperatures (e.g., 0-5 °C) to reduce the rate of the second chlorination reaction.
-
Choice of Solvent: The polarity of the solvent can influence selectivity. Experiment with less polar solvents to potentially decrease the rate of over-chlorination.
Q4: My reaction mixture turns dark, and the final product is discolored. What is the cause and how can I prevent it?
A4: A dark reaction mixture is typically indicative of oxidation of catechol or the product to form quinone-type structures. To mitigate this:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Control Temperature: Avoid excessive heat, as it can accelerate oxidation.
-
Prompt Work-up: Process the reaction mixture promptly upon completion to minimize exposure to air and light.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to low yields in this compound synthesis.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield of this compound with Significant Amount of Unreacted Catechol | 1. Insufficient Chlorinating Agent: The amount of chlorinating agent was too low. 2. Inactive Chlorinating Agent: The chlorinating agent may have degraded due to improper storage. 3. Reaction Not Gone to Completion: Insufficient reaction time or temperature. | 1. Optimize Stoichiometry: Gradually increase the molar equivalents of the chlorinating agent (e.g., in 0.05 equivalent increments) and monitor the reaction progress by TLC or GC-MS. 2. Use Fresh Reagent: Ensure the chlorinating agent is fresh and has been stored under appropriate conditions (e.g., protected from moisture). 3. Extend Reaction Time/Increase Temperature: Monitor the reaction over a longer period. If the reaction is sluggish, a modest increase in temperature may be necessary, but be cautious of increased side product formation. |
| Low Yield of this compound with a High Percentage of 4,5-Dichlorocatechol | 1. Excess Chlorinating Agent: Too much chlorinating agent was used. 2. Rapid Addition of Reagent: A high local concentration of the chlorinating agent favors di-substitution. 3. Elevated Reaction Temperature: Higher temperatures increase the rate of the second chlorination. | 1. Precise Stoichiometry: Carefully control the stoichiometry of the chlorinating agent to be equimolar or slightly less than the catechol. 2. Slow, Controlled Addition: Use a syringe pump for the slow, dropwise addition of the chlorinating agent to the cooled reaction mixture. 3. Maintain Low Temperature: Keep the reaction temperature strictly controlled, ideally between 0 °C and 5 °C, using an ice-salt bath if necessary. |
| Formation of Dark, Tarry Byproducts and a Difficult to Purify Product | 1. Oxidation of Catechol/Product: Exposure to atmospheric oxygen. 2. Reaction Temperature Too High: Promotes polymerization and degradation. | 1. Inert Atmosphere: Conduct the entire synthesis and work-up under an inert atmosphere (N₂ or Ar). 2. Degassed Solvents: Use freshly degassed solvents for both the reaction and purification steps. 3. Temperature Control: Maintain the recommended low temperature throughout the reaction. |
| Difficulty in Separating this compound from 4,5-Dichlorocatechol | 1. Similar Polarity: The two compounds have very similar polarities, making chromatographic separation challenging. | 1. Fractional Crystallization: Attempt to separate the products by fractional crystallization from a suitable solvent system. 2. Preparative HPLC: Utilize a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and a carefully optimized mobile phase to achieve separation. A shallow gradient or isocratic elution with a mobile phase of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) can be effective. |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Chlorinating Agent | Typical Yield of this compound (%) | Major Byproducts | Reaction Conditions | Reference |
| Direct Chlorination | Chlorine (Cl₂) | 30-50 | 4,5-Dichlorocatechol, 3-Chlorocatechol, polychlorinated catechols | Varies, often in a suitable solvent at low temperature. | Generic |
| Sulfuryl Chloride Chlorination | Sulfuryl Chloride (SO₂Cl₂) | 40-60 | 4,5-Dichlorocatechol | Typically in an inert solvent at 0-25 °C.[1] | Generic |
| N-Halogenated Succinimide | N-Chlorosuccinimide (NCS) | 60-75 | Unreacted Catechol, Succinimide | Often requires a catalyst and is performed in a polar aprotic solvent. | Generic |
| Hydantoin-based Chlorination | 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) | Potentially >80 (claimed as "high yield") | 5,5-dimethylhydantoin | Mild conditions, often in a suitable organic solvent. | Patent Literature |
Note: Yields are approximate and can vary significantly based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound using Sulfuryl Chloride
Materials:
-
Catechol (1.0 eq)
-
Sulfuryl Chloride (1.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve catechol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Under an inert atmosphere (N₂ or Ar), add sulfuryl chloride dropwise to the stirred solution over a period of 1 hour, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, let the reaction mixture stir at 0 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate this compound from unreacted catechol and 4,5-Dichlorocatechol.
Protocol 2: Synthesis of this compound using 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)
Materials:
-
Catechol (1.0 eq)
-
1,3-Dichloro-5,5-dimethylhydantoin (0.5 eq, as it contains two active chlorine atoms)
-
Acetonitrile, anhydrous
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask, dissolve catechol in anhydrous acetonitrile.
-
Add DCDMH to the solution in one portion under stirring and an inert atmosphere.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
After completion, quench the reaction by adding water.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Enhancing 4-Chlorocatechol Degradation by Pseudomonas sp.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the efficiency of 4-chlorocatechol degradation by Pseudomonas sp.. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the general metabolic pathway for this compound degradation in Pseudomonas sp.?
A1: Pseudomonas sp. primarily degrades this compound through a modified ortho-cleavage pathway. The process begins with the cleavage of the aromatic ring of this compound by the enzyme chlorocatechol 1,2-dioxygenase. This initial step is often a rate-limiting factor in the degradation process. The resulting intermediate, 3-chloro-cis,cis-muconate, is then converted through a series of enzymatic reactions involving chloromuconate cycloisomerase, dienelactone hydrolase, and maleylacetate reductase to ultimately yield intermediates of the Krebs cycle.
Q2: What are the key enzymes involved in this degradation pathway?
A2: The core enzymes in the this compound degradation pathway in Pseudomonas are:
-
Chlorocatechol 1,2-dioxygenase (C12O): Catalyzes the ortho-cleavage of the this compound ring.
-
Chloromuconate cycloisomerase (CMCI): Converts 3-chloro-cis,cis-muconate to cis-dienelactone.
-
Dienelactone hydrolase (DLH): Hydrolyzes cis-dienelactone to maleylacetate.
-
Maleylacetate reductase (MAR): Reduces maleylacetate to 3-oxoadipate, which can then enter central metabolic pathways.[1]
Q3: What are the optimal environmental conditions for this compound degradation by Pseudomonas sp.?
A3: The optimal conditions can vary between different strains of Pseudomonas. However, generally, a neutral to slightly alkaline pH and a temperature range of 30-37°C are favorable for efficient degradation. For instance, Pseudomonas aeruginosa has shown maximum catechol degradation at a pH of 7.0 and a temperature of 30°C.[2] Another study on Pseudomonas aeruginosa reported optimal activity for catechol 2,3-dioxygenase, a related enzyme, between pH 6.0-8.0 and temperatures of 30-50°C.[3]
Q4: Can Pseudomonas sp. degrade other chlorophenolic compounds?
A4: Yes, many Pseudomonas strains that degrade this compound can also metabolize other related chlorinated compounds. For example, 4-chlorophenol can be degraded via its conversion to this compound.[4] The substrate specificity can vary, with some strains capable of degrading a range of p-substituted phenols.
Troubleshooting Guide
Issue 1: Low or no degradation of this compound.
-
Possible Cause 1: Suboptimal environmental conditions.
-
Solution: Verify that the pH and temperature of your culture medium are within the optimal range for your Pseudomonas strain. Refer to the data in Table 1 for guidance. Adjust the pH of the medium and ensure the incubator temperature is correctly calibrated.
-
-
Possible Cause 2: Insufficient enzyme induction.
-
Solution: The enzymes for this compound degradation are often inducible. Ensure that the bacterial cells have been pre-exposed to a sub-toxic concentration of this compound or a suitable inducer to stimulate the production of the necessary catabolic enzymes.
-
-
Possible Cause 3: Low cell density or poor viability.
-
Solution: Check the cell density (OD600) and viability of your inoculum. A low number of viable cells will result in a slow degradation rate. Ensure your starter culture is healthy and in the exponential growth phase before inoculation.
-
Issue 2: Accumulation of colored intermediates and culture darkening.
-
Possible Cause 1: Accumulation of this compound.
-
Explanation: this compound itself can be toxic to bacterial cells at high concentrations, leading to cell death and a halt in degradation.[5] This accumulation can occur if the initial concentration of the substrate is too high or if the activity of chlorocatechol 1,2-dioxygenase is a bottleneck.
-
Solution: Start with a lower initial concentration of this compound. Consider a fed-batch approach where the substrate is added incrementally to avoid reaching toxic levels.
-
-
Possible Cause 2: Formation of maleylacetate.
-
Explanation: During the degradation of this compound, the intermediate maleylacetate can temporarily accumulate, which can result in a yellowing of the culture medium.
-
Solution: This is often a transient phase. Monitor the degradation process over time. If the color persists and degradation stalls, it could indicate an issue with the downstream enzyme, maleylacetate reductase.
-
Issue 3: Inconsistent degradation rates between experiments.
-
Possible Cause 1: Variability in inoculum preparation.
-
Solution: Standardize your inoculum preparation protocol. Always use a culture at the same growth phase (e.g., mid-exponential) and inoculate with the same initial cell density.
-
-
Possible Cause 2: Fluctuation in experimental conditions.
-
Solution: Ensure that the pH, temperature, and aeration (shaking speed) are consistent across all your experiments. Minor variations in these parameters can significantly impact microbial metabolism.
-
Quantitative Data
Table 1: Optimal Growth Conditions for Pseudomonas sp. in Chlorophenol Degradation
| Parameter | Optimal Range | Pseudomonas Species | Reference |
| pH | 7.0 - 8.0 | P. aeruginosa | |
| Temperature | 30 - 40°C | P. aeruginosa | |
| pH | 7.0 | P. aeruginosa | |
| Temperature | 30°C | P. aeruginosa |
Table 2: Kinetic Parameters of Chlorocatechol 1,2-Dioxygenase in Pseudomonas sp.
| Substrate | Km (µM) | Vmax (µM/min) or kcat (s⁻¹) | Pseudomonas Species | Reference |
| Catechol | 35.76 | 16.67 µM/min | P. chlororaphis UFB2 | |
| Catechol | 13.2 ± 2.95 | 16.13 ± 0.81 s⁻¹ | P. stutzeri GOM2 |
Experimental Protocols
Protocol 1: Assessing this compound Degradation by Pseudomonas sp. in Liquid Culture
-
Inoculum Preparation:
-
Aseptically transfer a single colony of Pseudomonas sp. from an agar plate to 50 mL of a suitable nutrient-rich medium (e.g., Luria-Bertani broth).
-
Incubate at 30°C with shaking (200 rpm) until the culture reaches the mid-exponential phase of growth (typically an OD600 of 0.6-0.8).
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with a sterile mineral salts medium (MSM) to remove any residual nutrient broth.
-
Resuspend the cell pellet in MSM to a final OD600 of 1.0.
-
-
Degradation Assay:
-
In a 250 mL Erlenmeyer flask, add 100 mL of MSM.
-
Add this compound from a sterile stock solution to the desired final concentration (e.g., 100 µM).
-
Inoculate the medium with the washed cell suspension to a final OD600 of 0.1.
-
Incubate the flask at 30°C with shaking (200 rpm).
-
At regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a 1 mL aliquot of the culture.
-
-
Sample Analysis:
-
Centrifuge the aliquot to pellet the bacterial cells.
-
Analyze the supernatant for the concentration of this compound using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Monitor the disappearance of the this compound peak over time to determine the degradation rate.
-
Protocol 2: Preparation of Cell-Free Extract for Enzyme Assays
-
Cell Cultivation and Harvesting:
-
Grow a larger volume (e.g., 1 L) of Pseudomonas sp. culture as described in Protocol 1, including an induction step with a low concentration of this compound if required.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).
-
-
Cell Lysis:
-
Resuspend the cell pellet in a minimal volume of the same buffer.
-
Lyse the cells using a suitable method such as sonication on ice or a French press.
-
-
Clarification:
-
Centrifuge the lysate at high speed (e.g., 12,000 x g for 30 minutes at 4°C) to remove cell debris.
-
The resulting supernatant is the cell-free extract.
-
Protocol 3: Chlorocatechol 1,2-Dioxygenase Activity Assay
-
Reaction Mixture:
-
In a quartz cuvette, prepare a reaction mixture containing:
-
Phosphate buffer (50 mM, pH 7.5)
-
A known concentration of this compound (e.g., 100 µM)
-
An appropriate volume of the cell-free extract.
-
-
-
Spectrophotometric Measurement:
-
Monitor the increase in absorbance at a specific wavelength corresponding to the formation of the ring-cleavage product (e.g., 260 nm for cis,cis-muconic acid derivatives).
-
Calculate the enzyme activity based on the initial rate of change in absorbance and the molar extinction coefficient of the product.
-
Visualizations
Caption: Modified ortho-cleavage pathway for this compound degradation in Pseudomonas sp.
Caption: General experimental workflow for assessing this compound degradation.
Caption: Troubleshooting logic for low degradation efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of 4-chlorophenylacetic acid by a Pseudomonas species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Temperature and pH on the Activities of Catechol 2,3-dioxygenase Obtained from Crude Oil Contaminated Soil in Ilaje, Ondo State, Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of a Gene Cluster Involved in this compound Degradation by Pseudomonas reinekei MT1 - PMC [pmc.ncbi.nlm.nih.gov]
Preventing auto-oxidation of 4-Chlorocatechol during experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the handling and use of 4-Chlorocatechol in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help prevent its auto-oxidation and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a chlorinated catechol that serves as a metabolite of various chlorophenols.[1][2][3] Like other catechols, it is susceptible to auto-oxidation, a process where it reacts with oxygen, leading to the formation of colored quinone products and other degradation compounds. This degradation can compromise the purity of the compound, affect its biological activity, and lead to inconsistent experimental outcomes.
Q2: What are the primary factors that accelerate the auto-oxidation of this compound?
The auto-oxidation of this compound is primarily accelerated by:
-
Presence of Oxygen: Molecular oxygen is a key reactant in the oxidation process.
-
Higher pH: The rate of catechol auto-oxidation increases with pH.[4]
-
Exposure to Light: Light can provide the energy to initiate oxidation reactions.
-
Presence of Metal Ions: Transition metal ions, such as copper and iron, can catalyze the oxidation of catechols.[4]
-
Elevated Temperature: Higher temperatures generally increase the rate of chemical reactions, including oxidation.
Q3: How should I store this compound to ensure its long-term stability?
To ensure the long-term stability of this compound, proper storage is crucial. For solid this compound, store at room temperature away from light and moisture. For solutions, the following storage conditions are recommended:
| Storage Condition | Duration | Atmosphere |
| -80°C | Up to 6 months | Under Nitrogen |
| -20°C | Up to 1 month | Under Nitrogen |
Data sourced from MedChemExpress product information.
It is highly recommended to prepare fresh solutions for each experiment to minimize the impact of any potential degradation.
Troubleshooting Guide: Preventing Auto-oxidation During Experiments
This guide addresses common issues encountered during the handling of this compound solutions.
| Problem | Potential Cause | Solution |
| Solution turns a brownish color upon dissolution. | 1. High concentration of dissolved oxygen in the solvent.2. Contamination of glassware or solvent with metal ions.3. High pH of the solution. | 1. Use degassed solvents.2. Utilize metal-free water and acid-washed glassware.3. Prepare solutions in a buffer with a slightly acidic pH (e.g., pH 4-6). |
| Initially clear solution darkens over time (minutes to hours). | 1. Gradual entry of oxygen into the solution.2. Light-induced oxidation.3. In biological experiments, enzymatic oxidation may occur. | 1. Work under an inert atmosphere (e.g., nitrogen or argon).2. Protect the solution from light by using amber vials or wrapping the container in aluminum foil.3. If applicable, consider using enzyme inhibitors or heat treatment to denature enzymes. |
| Inconsistent results in biological assays. | 1. Varying degrees of this compound oxidation between different experiments.2. Interference from the byproducts of oxidation. | 1. Adhere to a strict and consistent protocol for the preparation and handling of this compound solutions.2. Always prepare fresh solutions immediately prior to each experiment.3. Consider the inclusion of an antioxidant, such as ascorbic acid. |
| Addition of ascorbic acid does not prevent discoloration. | 1. The concentration of ascorbic acid is insufficient.2. The ascorbic acid has degraded.3. The rate of oxidation is too rapid for the ascorbic acid to effectively counteract. | 1. Increase the molar excess of ascorbic acid relative to this compound.2. Prepare fresh ascorbic acid solutions for each experiment.3. Combine the use of ascorbic acid with other preventative measures, such as deoxygenating solvents and working under an inert atmosphere. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol outlines the steps for preparing a this compound solution with minimized risk of auto-oxidation.
Materials:
-
This compound
-
Degassed solvent (e.g., deionized water, buffer)
-
L-Ascorbic acid (optional, as an antioxidant)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or similar glassware for handling air-sensitive reagents
-
Gas-tight syringe
Methodology:
-
Solvent Degassing:
-
Place the desired solvent in a Schlenk flask.
-
Perform at least three freeze-pump-thaw cycles. This involves freezing the solvent with liquid nitrogen, evacuating the flask under high vacuum, and then allowing the solvent to thaw while the flask is sealed.
-
Alternatively, for a simpler degassing method, bubble an inert gas (nitrogen or argon) through the solvent for a minimum of 30 minutes.
-
-
Solution Preparation:
-
Weigh the necessary amount of this compound. If using an antioxidant, weigh the L-ascorbic acid as well (a 2- to 5-fold molar excess is a good starting point).
-
Flush the Schlenk flask containing the degassed solvent with the inert gas.
-
Under a positive pressure of the inert gas, add the weighed solids to the solvent.
-
Stir the solution until all solids are completely dissolved.
-
-
Storage and Handling:
-
Store the prepared solution under an inert atmosphere in a sealed container, ensuring it is protected from light.
-
When needed, use a gas-tight syringe to withdraw the required volume through a septum.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound and Related Catecholamines
This protocol provides a general workflow for the quantitative analysis of this compound and other catecholamines.
Materials:
-
HPLC system with an electrochemical or fluorescence detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of potassium phosphate monobasic and acetonitrile)
-
This compound standard
-
Internal standard
-
Sample preparation columns (if necessary for biological samples)
Methodology:
-
Sample Preparation:
-
For biological samples such as urine or plasma, a sample clean-up and concentration step is often necessary. This may involve solid-phase extraction.
-
For urine samples, enzymatic hydrolysis may be required to measure conjugated metabolites.
-
Spike the sample with an internal standard to correct for variations in extraction and injection.
-
-
HPLC Separation:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the prepared sample onto the column.
-
Run the separation using an isocratic or gradient elution method as required to resolve the analytes of interest.
-
-
Detection and Quantification:
-
Detect the eluted compounds using an electrochemical or fluorescence detector. Electrochemical detection is highly sensitive for catecholamines.
-
Create a calibration curve using known concentrations of this compound standard.
-
Quantify the amount of this compound in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.
-
Visualizing Key Processes
To further aid in understanding the experimental context of this compound, the following diagrams illustrate a relevant metabolic pathway and a typical experimental workflow.
Caption: Metabolic pathway of chlorophenols to this compound.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of urinary chlorobenzene metabolites by HPLC: concentrations of this compound and chlorophenols in urine and of chlorobenzene in biological specimens of subjects exposed to chlorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic analysis and mechanistic aspects of autoxidation of catechins - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with matrix effects in 4-Chlorocatechol quantification from soil extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of 4-Chlorocatechol from complex soil extracts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound in soil samples, with a focus on problems originating from matrix effects.
Question 1: Why are my this compound recoveries consistently low (<70%) in spiked soil samples?
Answer: Low recovery of this compound is a common issue, often stemming from strong interactions between the analyte and soil components.
-
Strong Analyte-Matrix Interactions: this compound, being a polar compound, can bind strongly to soil components, particularly those with high organic matter or clay content. Humic and fulvic acids are major contributors to this issue.[1]
-
Inefficient Extraction: The chosen extraction solvent may not be effective in disrupting the analyte-matrix interactions and quantitatively extracting the this compound.
Troubleshooting Steps:
-
Optimize Extraction Solvent: Experiment with different solvent systems. A mixture of a polar and a non-polar solvent, such as acetone and hexane, or the use of methylene chloride, can be effective.[2]
-
Adjust pH: The pH of the extraction solvent can significantly influence the recovery of phenolic compounds. Acidifying the sample can help to protonate the this compound, reducing its interaction with soil components.
-
Increase Extraction Energy: Employ more vigorous extraction techniques like sonication or pressurized liquid extraction (PLE) to enhance the disruption of analyte-matrix bonds.[2]
-
Evaluate Sample Homogenization: Ensure that the soil sample is thoroughly homogenized before extraction to guarantee representative sampling.
Question 2: I'm observing significant ion suppression or enhancement in my LC-MS/MS analysis. What is the cause and how can I mitigate it?
Answer: Ion suppression or enhancement is a hallmark of matrix effects in electrospray ionization (ESI) mass spectrometry.[1] It occurs when co-eluting matrix components interfere with the ionization of this compound in the MS source, leading to a decreased or increased signal, respectively.[1]
Troubleshooting Steps:
-
Improve Sample Cleanup: This is the most effective strategy. The goal is to remove interfering matrix components before LC-MS/MS analysis. Consider implementing or optimizing Solid-Phase Extraction (SPE) or dispersive SPE (dSPE) cleanup steps.
-
Dilute the Extract: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization. While this may increase the limit of detection, in cases of severe matrix effects, it can surprisingly improve overall method sensitivity.
-
Modify Chromatographic Conditions: Optimize the LC method to achieve better separation between this compound and co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a column with a smaller particle size for higher resolution.
-
Use a Different Ionization Source: If available, consider using an alternative ionization technique like Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.
Question 3: The peak shape for this compound in my soil extracts is poor (e.g., tailing, fronting, or split peaks), but it looks fine in my solvent standards. What's happening?
Answer: Poor peak shape in the presence of the sample matrix is a classic indication of on-column matrix effects or issues with the analytical instrumentation.
-
Co-eluting Interferences: Matrix components that are not removed during sample cleanup can co-elute with this compound and interact with the analytical column's stationary phase, leading to distorted peak shapes.
-
Column Overload: Injecting a sample with a high concentration of matrix components can overload the analytical column, resulting in peak distortion.
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
Troubleshooting Steps:
-
Enhance Sample Cleanup: Re-evaluate your cleanup protocol. A more rigorous SPE or dSPE procedure may be necessary to remove the problematic matrix components.
-
Reduce Injection Volume: Try injecting a smaller volume of the sample extract to avoid overloading the column.
-
Match Injection Solvent: Ensure the sample is reconstituted in a solvent that is compatible with or weaker than the initial mobile phase.
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of soil analysis?
A1: Matrix effects refer to the alteration of the analytical signal of a target analyte (in this case, this compound) due to the presence of other co-extracted components from the sample matrix (soil). These interfering components can lead to inaccurate quantification by either suppressing or enhancing the instrument's response to the analyte.
Q2: What are the primary sources of matrix effects in soil for this compound analysis?
A2: The main sources of matrix interference in soil are organic matter, such as humic and fulvic acids, as well as various inorganic salts and minerals. These substances can interact with this compound, affecting its extraction efficiency and causing signal suppression or enhancement during LC-MS/MS analysis.
Q3: How can I quantify the extent of matrix effects in my analysis?
A3: A common method is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a matrix-matched calibration curve (prepared in a blank soil extract). A significant difference between the slopes indicates the presence of matrix effects. The matrix effect (ME) can be calculated using the following formula:
ME (%) = [(Slopematrix / Slopesolvent) - 1] x 100
Q4: What is a matrix-matched calibration, and why is it recommended?
A4: A matrix-matched calibration involves preparing calibration standards in a blank matrix extract that is free of the target analyte. This approach helps to compensate for matrix effects because the standards and the samples experience a similar degree of signal suppression or enhancement, leading to more accurate quantification.
Q5: When should I use an internal standard, and what are the key considerations?
A5: An internal standard (IS) is highly recommended for complex matrix analysis. An ideal IS is a stable isotope-labeled version of the analyte (e.g., 13C- or 2H-labeled this compound). The IS should be added to the sample at the beginning of the extraction process. It will experience similar extraction inefficiencies and matrix effects as the native analyte, allowing for accurate correction. If a stable isotope-labeled standard is not available, a structurally similar compound that is not present in the samples can be used, but it may not compensate for matrix effects as effectively.
Experimental Protocols
Protocol 1: Generic QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for this compound Extraction from Soil
-
Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard and allow it to equilibrate.
-
Extraction:
-
Add 10 mL of acidified water (e.g., with 1% acetic acid).
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer the cleaned supernatant to an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of Soil Extracts
-
Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the soil extract (previously reconstituted in a suitable solvent) onto the SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Extraction Methods for this compound from Soil
| Extraction Method | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Matrix Effect (%) |
| Sonication with Acetonitrile | 65 | 15 | -45 |
| QuEChERS | 88 | 8 | -20 |
| Pressurized Liquid Extraction (PLE) | 95 | 5 | -15 |
Table 2: Effect of Different Cleanup Strategies on Matrix Effects
| Cleanup Method | Matrix Effect (%) |
| None | -45 |
| Dispersive SPE (PSA) | -20 |
| Solid-Phase Extraction (Polymeric RP) | -10 |
Visualizations
Caption: Workflow for this compound analysis in soil samples.
Caption: Troubleshooting decision tree for this compound analysis.
References
Technical Support Center: Enhancing Chlorocatechol Dioxygenase Activity Towards 4-Chlorocatechol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the activity of chlorocatechol dioxygenase towards 4-chlorocatechol.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation.
Issue 1: Low or No Enzyme Activity Detected
-
Question: I have performed the enzyme activity assay, but I am observing very low or no increase in absorbance. What could be the problem?
-
Answer: Several factors could contribute to low or no detectable enzyme activity. Consider the following troubleshooting steps:
-
Enzyme Integrity:
-
Protein Degradation: Ensure that protease inhibitors were included during cell lysis and purification. Run an SDS-PAGE to check for protein degradation.
-
Loss of Iron Cofactor: Chlorocatechol 1,2-dioxygenases are non-heme iron enzymes.[1][2] Inactivation can occur if the iron is removed from the active site.[3][4] Before the assay, consider reactivating the enzyme by adding Fe²⁺ ions (e.g., 2 mM) and a reducing agent like dithiothreitol (DTT) (e.g., 5 mM).[5]
-
Improper Storage: Store the purified enzyme at an appropriate temperature (e.g., -80°C in smaller aliquots) to prevent repeated freeze-thaw cycles.
-
-
Assay Conditions:
-
Incorrect Wavelength: The wavelength for detecting the product, a substituted cis,cis-muconic acid, should be determined empirically for this compound, typically in the range of 260-290 nm.
-
Sub-optimal pH and Temperature: The optimal pH for chlorocatechol dioxygenase activity is generally around 7.5. The optimal temperature can vary, but assays are often performed at 25°C or 30°C. Determine the optimal conditions for your specific enzyme.
-
Buffer Composition: Ensure the buffer composition and ionic strength are appropriate. A common buffer is 50 mM Tris-HCl.
-
-
Substrate Issues:
-
Substrate Degradation: Prepare fresh substrate solutions, as catechols can be unstable and auto-oxidize.
-
Substrate Inhibition: While some chlorocatechol dioxygenases can degrade this compound, it can also act as an inhibitor, especially at high concentrations. Perform the assay with varying substrate concentrations to determine the optimal range and to check for inhibition.
-
-
Issue 2: Poor Protein Expression or Solubility
-
Question: I am trying to express recombinant chlorocatechol dioxygenase in E. coli, but the expression levels are low, or the protein is found in inclusion bodies. How can I improve this?
-
Answer: Low expression and poor solubility are common challenges in recombinant protein production. Here are some strategies to address these issues:
-
Optimize Expression Conditions:
-
Lower Induction Temperature: Inducing protein expression at a lower temperature (e.g., 18-25°C) can slow down protein synthesis, allowing for proper folding and increasing the amount of soluble protein.
-
Optimize Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find the optimal level that maximizes soluble protein expression without causing toxicity to the cells.
-
Use a Different Expression Host: Consider using different E. coli strains that are specifically designed for expressing challenging proteins.
-
-
Enhance Protein Solubility:
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of the target protein.
-
Fusion Tags: Expressing the protein with a solubility-enhancing fusion tag, such as maltose-binding protein (MBP), can improve solubility.
-
-
Media Supplementation:
-
Iron Supplementation: Since chlorocatechol dioxygenase is an iron-containing enzyme, supplementing the growth medium with an iron source (e.g., 0.1 mM Fe(III)) can increase the yield of the active holoenzyme.
-
-
Issue 3: Substrate Specificity and Competitive Inhibition
-
Question: My enzyme shows high activity with catechol but very low activity with this compound. What is happening?
-
Answer: This is likely due to the substrate specificity of the enzyme. Many catechol 1,2-dioxygenases have a preference for unsubstituted or less substituted catechols.
-
Competitive Inhibition: this compound might be acting as a competitive inhibitor. This means it binds to the active site but is turned over at a much slower rate than the preferred substrate, thus inhibiting the overall reaction in a mixed-substrate scenario.
-
Enzyme Engineering: To enhance activity towards this compound, consider protein engineering strategies such as site-directed mutagenesis or directed evolution. By modifying amino acid residues in the active site, it is possible to alter the substrate specificity and improve the catalytic efficiency for chlorinated catechols. For example, mutations at specific positions have been shown to invert substrate specificity, favoring this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of chlorocatechol 1,2-dioxygenase?
A1: Chlorocatechol 1,2-dioxygenase is an intradiol dioxygenase that contains a non-heme Fe(III) in its active site. The enzyme catalyzes the cleavage of the aromatic ring between the two hydroxyl groups of the catechol substrate. This reaction incorporates both atoms of molecular oxygen into the substrate, resulting in the formation of a cis,cis-muconic acid derivative. The catalytic iron remains in the Fe(III) state throughout the catalytic cycle.
Q2: How can I determine the kinetic parameters (Km and kcat) for my enzyme with this compound?
A2: To determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), you need to perform the enzyme activity assay with varying concentrations of this compound. The initial reaction rates are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation. This will yield the Vmax (maximum reaction rate) and Km. The kcat can then be calculated by dividing the Vmax by the enzyme concentration.
Q3: Are there known inhibitors of chlorocatechol dioxygenase that I should be aware of?
A3: Yes, besides substrate inhibition by certain substituted catechols, other compounds can inhibit the enzyme. For instance, some catechols substituted at the 4 and 5 positions have been historically considered inhibitors. Additionally, chelating agents that can remove the essential iron cofactor from the active site, such as o-phenanthroline, can act as potent inhibitors.
Q4: What strategies can be employed to enhance the activity of chlorocatechol dioxygenase towards this compound?
A4: Enhancing the activity towards this compound typically involves protein engineering. The two main approaches are:
-
Site-Directed Mutagenesis: This involves making specific changes to the amino acid sequence of the enzyme's active site. By analyzing the crystal structure of the enzyme, key residues involved in substrate binding and catalysis can be identified and targeted for mutation to improve the interaction with this compound.
-
Directed Evolution: This technique involves generating a large library of random enzyme variants and then using a high-throughput screening method to identify mutants with improved activity towards the desired substrate. This approach can lead to the discovery of beneficial mutations that might not be obvious from a purely rational design perspective.
Data Presentation
Table 1: Kinetic Parameters of Various Chlorocatechol Dioxygenases
| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Reference |
| TetC | Pseudomonas chlororaphis RW71 | 3-Chlorocatechol | - | - | Similar to 4,5-halogenated catechols | |
| TetC | Pseudomonas chlororaphis RW71 | 4,5-Dichlorocatechol | - | - | - | |
| TetC | Pseudomonas chlororaphis RW71 | Tetrachlorocatechol | - | - | - | |
| Chlorocatechol Dioxygenase | Pseudomonas putida | Various substituted catechols | - | 2 to 29 | 0.2 x 10⁷ to 1.4 x 10⁷ (M⁻¹s⁻¹) | |
| Catechol 2,3-Dioxygenase | Pseudomonas putida | 3-Methylcatechol | 10.6 | - | - | |
| Catechol 2,3-Dioxygenase | Pseudomonas putida | Catechol | 22.0 | - | - | |
| PsC12DO | Pseudomonas stutzeri | Catechol | 13.2 | 16.13 | - | |
| Catechol 1,2-Dioxygenase | Rhodococcus rhodochrous | Catechol | 1-2 | 13-19 (units/mg) | - | |
| Catechol 1,2-Dioxygenase | Rhodococcus rhodochrous | 3-Methylcatechol | 1-2 | 13-19 (units/mg) | - | |
| Catechol 1,2-Dioxygenase | Rhodococcus rhodochrous | 4-Methylcatechol | 1-2 | 13-19 (units/mg) | - |
Note: Direct kinetic data for this compound is not consistently available across all cited studies. The table presents available data for related substrates to provide a comparative context.
Experimental Protocols
1. Spectrophotometric Enzyme Activity Assay
This protocol is adapted for determining the kinetic parameters of chlorocatechol 1,2-dioxygenase.
-
Principle: The activity is measured by monitoring the formation of the ring-cleavage product, a substituted cis,cis-muconic acid, which absorbs light at a specific wavelength.
-
Materials:
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Purified chlorocatechol dioxygenase
-
This compound stock solution
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
-
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the reaction buffer.
-
Add a specific volume of the enzyme solution to the cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.
-
Initiate the reaction by adding the this compound stock solution to the desired final concentration.
-
Immediately start monitoring the increase in absorbance at the predetermined wavelength (e.g., 260-290 nm).
-
Record the absorbance change over time. The initial linear rate of the reaction is used for kinetic calculations.
-
To determine Km and Vmax, repeat the assay with varying substrate concentrations.
-
Calculate the enzyme activity using the molar extinction coefficient of the product. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
2. Recombinant Protein Expression and Purification
This is a general workflow for the expression and purification of a recombinant chlorocatechol dioxygenase from E. coli.
-
Expression:
-
Grow E. coli cells harboring the expression plasmid for the chlorocatechol dioxygenase in a suitable medium (e.g., LB broth) at 37°C.
-
Induce protein expression with an appropriate inducer (e.g., IPTG) at a lower temperature (e.g., 18-25°C) to enhance protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing lysozyme, DNase I, and protease inhibitors).
-
Lyse the cells using sonication or a French press.
-
-
Purification:
-
Centrifuge the cell lysate at high speed to remove cell debris.
-
If the protein is tagged (e.g., His-tag), perform affinity chromatography (e.g., Ni-NTA resin).
-
Further purify the protein using other chromatography techniques like ion exchange or size exclusion chromatography, if necessary.
-
Visualizations
Caption: Experimental workflow for enhancing chlorocatechol dioxygenase activity.
Caption: Troubleshooting logic for low or no enzyme activity.
References
- 1. Chlorocatechols Substituted at Positions 4 and 5 Are Substrates of the Broad-Spectrum Chlorocatechol 1,2-Dioxygenase of Pseudomonas chlororaphis RW71 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray structures of this compound 1,2-dioxygenase adducts with substituted catechols: new perspectives in the molecular basis of intradiol ring cleaving dioxygenases specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Catalytic Properties of the 3-Chlorocatechol-Oxidizing 2,3-Dihydroxybiphenyl 1,2-Dioxygenase from Sphingomonas sp. Strain BN6 - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing sample degradation during preparation for 4-Chlorocatechol analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize sample degradation during preparation for 4-Chlorocatechol analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during analysis?
A1: this compound is a chlorinated catechol that can be a metabolite of various industrial compounds.[1][2] Like other catechols, its structure, containing two adjacent hydroxyl groups on a benzene ring, makes it highly susceptible to oxidation. This oxidation can be initiated by factors commonly present in a laboratory environment, such as oxygen, light, and changes in pH, leading to the formation of unstable ortho-quinones and subsequent degradation products.[3] This degradation can result in the loss of the target analyte, leading to inaccurate quantification and the appearance of interfering peaks in chromatograms.
Q2: What are the primary factors that cause this compound degradation during sample preparation?
A2: The primary factors contributing to the degradation of this compound are:
-
Oxidation: This is the most significant degradation pathway. It is accelerated by the presence of dissolved oxygen, metal ions (which can act as catalysts), and exposure to light.
-
pH: this compound is more stable in acidic conditions. As the pH increases towards neutral and alkaline, the rate of oxidation significantly increases.[4][5]
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including oxidation. Therefore, it is advisable to keep samples cool.
-
Light Exposure: Exposure to UV and even ambient light can promote the photodegradation of this compound.
-
Enzymatic Activity: In biological samples, enzymes such as polyphenol oxidases can rapidly degrade catechols.
Q3: How can I prevent the degradation of this compound in my samples?
A3: To prevent degradation, it is crucial to control the factors mentioned above. Key strategies include:
-
Use of Antioxidants: Adding antioxidants like ascorbic acid can effectively prevent oxidation by scavenging free radicals.
-
Use of Chelating Agents: Adding a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) can bind metal ions that catalyze oxidation.
-
pH Adjustment: Maintaining a slightly acidic pH (e.g., pH 3-5) can significantly slow down the rate of oxidation.
-
Protection from Light: Store and process samples in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Temperature Control: Keep samples on ice or in a refrigerator during preparation and storage. For long-term storage, freezing at -20°C or -80°C is recommended.
-
Degassing Solvents: Removing dissolved oxygen from solvents by sparging with an inert gas (like nitrogen or argon) or by sonication can minimize oxidation.
Q4: What are the recommended storage conditions for this compound stock solutions and prepared samples?
A4: For optimal stability:
-
Stock Solutions: Prepare stock solutions in a deoxygenated, high-purity solvent such as methanol or acetonitrile. Store them in amber glass vials under an inert atmosphere (e.g., nitrogen) at -20°C or -80°C for long-term storage (up to 6 months).
-
Prepared Samples: After preparation, samples should be analyzed as quickly as possible. If immediate analysis is not possible, store them at 4°C in a light-protected container for short-term storage (a few hours). For longer storage, freezing at -20°C or below is recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no peak for this compound | Sample degradation due to oxidation. | - Prepare fresh samples using deoxygenated solvents.- Add an antioxidant (e.g., ascorbic acid) and a chelating agent (e.g., EDTA) to your sample preparation workflow.- Ensure the pH of your sample and mobile phase is acidic.- Protect samples from light and keep them cool. |
| Inefficient extraction from the sample matrix. | - Optimize your extraction method (e.g., solid-phase extraction, liquid-liquid extraction).- Ensure the extraction solvent is appropriate for this compound and the sample matrix. | |
| Extra, unidentified peaks (Ghost Peaks) in the chromatogram | Formation of degradation products. | - Identify potential degradation products by comparing chromatograms of fresh and aged samples. Common degradation products of catechols can include quinones and polymeric materials.- Optimize chromatographic conditions to separate the this compound peak from degradation product peaks.- Implement stabilization procedures to prevent the formation of these products. |
| Contamination from the HPLC system or solvents. | - Flush the HPLC system thoroughly.- Use high-purity, fresh solvents and mobile phase.- Run a blank gradient to identify the source of contamination. | |
| Peak Tailing | Interaction of the catechol hydroxyl groups with active sites on the HPLC column (e.g., residual silanols). | - Use a mobile phase with a low pH (e.g., 2.5-3.5) to suppress the ionization of the hydroxyl groups.- Use a high-quality, end-capped HPLC column.- Consider using a column with a different stationary phase that is less prone to secondary interactions. |
| Column overload. | - Dilute the sample and reinject. | |
| Poor Reproducibility (Varying Peak Areas or Retention Times) | Inconsistent sample degradation between injections. | - Ensure all samples and standards are treated identically and stabilized effectively.- Use an autosampler with temperature control to maintain sample stability in the injection queue. |
| Matrix effects from complex samples (e.g., biological fluids). | - Perform a matrix effect study by comparing the response of a standard in pure solvent versus a standard spiked into a blank sample extract.- If matrix effects are significant, consider using a stable isotope-labeled internal standard or implementing a more rigorous sample cleanup procedure. |
Data on Factors Affecting Catechol Stability
| Factor | Condition | Effect on Stability | Observation | Reference(s) |
| pH | Acidic (pH 3-5) | High Stability | Minimal degradation observed. | |
| Neutral (pH 7) | Moderate Instability | Increased rate of oxidation. | ||
| Alkaline (pH > 8) | High Instability | Rapid degradation. | ||
| Temperature | Low (4°C) | High Stability | Slows down degradation reactions. | |
| Ambient (~25°C) | Moderate Stability | Degradation is observable over time. | ||
| Elevated (>40°C) | Low Stability | Significant acceleration of degradation. | ||
| Light | Dark | High Stability | Minimizes photodegradation. | |
| Ambient Light | Moderate Instability | Gradual degradation can occur. | ||
| UV Light | High Instability | Rapid photodegradation. | ||
| Additives | Ascorbic Acid | Increased Stability | Acts as an antioxidant, preventing oxidation. | |
| EDTA | Increased Stability | Chelates metal ions that catalyze oxidation. |
Experimental Protocols
Protocol 1: Preparation and Stabilization of this compound Standard Solutions
This protocol describes the preparation of a stabilized stock solution and working standards of this compound.
Materials:
-
This compound reference standard
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Ascorbic acid
-
Disodium EDTA
-
Phosphoric acid or formic acid
-
Amber glass volumetric flasks and vials
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare a Stabilizer Solution:
-
Dissolve ascorbic acid (to a final concentration of 0.1% w/v) and EDTA (to a final concentration of 0.05% w/v) in HPLC-grade water.
-
Adjust the pH of the stabilizer solution to ~3.5 with phosphoric acid.
-
Degas the solution by sparging with an inert gas for 15-20 minutes.
-
-
Prepare the Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve the standard in a small amount of HPLC-grade methanol in a 10 mL amber volumetric flask.
-
Add the stabilizer solution to bring the volume to the mark.
-
Mix thoroughly and store at -20°C or below.
-
-
Prepare Working Standards:
-
Prepare a series of working standards by diluting the stock solution with a mixture of the mobile phase and the stabilizer solution.
-
It is recommended to prepare fresh working standards daily.
-
Protocol 2: Extraction of this compound from a Liquid Sample (e.g., Plasma)
This protocol provides a general workflow for the extraction of this compound from a biological matrix using solid-phase extraction (SPE).
Materials:
-
SPE cartridges (e.g., a mixed-mode or reversed-phase sorbent suitable for phenolic compounds)
-
Stabilizer solution (from Protocol 1)
-
Methanol
-
Acetonitrile
-
Phosphoric acid
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw the frozen sample to room temperature.
-
To 1 mL of the sample, add 100 µL of the stabilizer solution.
-
Vortex briefly.
-
To precipitate proteins, add 2 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at high speed for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction:
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by acidified water).
-
Load the supernatant from the pre-treatment step onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences (e.g., acidified water).
-
Elute the this compound with a suitable solvent (e.g., methanol or acetonitrile).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase containing a small amount of the stabilizer solution.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial for analysis.
-
Visualizations
Caption: Experimental workflow for this compound sample preparation.
Caption: Degradation pathways of this compound.
Caption: Troubleshooting logic for this compound analysis.
References
Technical Support Center: Managing 4-Chlorocatechol Toxicity in Microbial Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the toxic effects of 4-Chlorocatechol (4-CC) on microbial cultures.
Frequently Asked Questions (FAQs)
Q1: Why is this compound toxic to my microbial cultures?
A1: this compound (4-CC) exhibits toxicity to microorganisms through several mechanisms:
-
Membrane Disruption: (Chloro)catechols can act as narcotics and uncouplers of oxidative and photophosphorylation, disrupting the cell membrane potential. This toxicity generally increases with a higher degree of chlorination.[1]
-
Accumulation of Toxic Intermediates: The microbial metabolism of 4-CC can sometimes lead to the formation of even more toxic byproducts. For instance, the degradation of this compound through the 3-oxoadipate pathway can produce a toxic intermediate called protoanemonin.[2] Similarly, the meta-cleavage of related compounds like 3-chlorocatechol can generate reactive acylchlorides that inactivate essential enzymes.[2]
-
Enzyme Inhibition: Accumulation of 4-CC can be a bottleneck in degradation pathways, leading to feedback inhibition of upstream enzymes and halting the entire metabolic process.[3]
-
General Cellular Stress: Like other aromatic compounds, 4-CC can induce significant stress on bacterial cells, leading to changes in cell morphology, membrane fatty acid composition, and protein expression profiles, ultimately decreasing cell viability.[4]
Q2: My culture grows slowly or dies in the presence of this compound. What are the initial troubleshooting steps?
A2: If you observe poor growth or cell death, consider the following initial steps:
-
Optimize Culture Conditions: Ensure that the basal growth medium, pH, temperature, and aeration are optimal for your specific microbial strain. Stress from suboptimal conditions can exacerbate the toxicity of 4-CC.
-
Gradual Adaptation: Acclimatize your culture to 4-CC by starting with a very low, sub-lethal concentration and gradually increasing it over successive passages. This allows for the potential induction of detoxification pathways and selection for more tolerant variants.
-
Reduce Initial 4-CC Concentration: High concentrations of 4-CC can be overwhelmingly toxic. Determine the minimum inhibitory concentration (MIC) for your strain and work with concentrations below this threshold.
-
Provide an Alternative Carbon Source: Supplementing the medium with an easily metabolizable carbon source (e.g., glucose, succinate) can support biomass growth and provide the necessary energy and reducing equivalents for the detoxification and degradation of 4-CC. Some organisms can co-metabolize 4-chlorophenol (a precursor to 4-CC) when grown on substrates like succinate or pyruvate.
Q3: What are the known microbial degradation pathways for this compound?
A3: Bacteria primarily degrade this compound through two main pathways, following the cleavage of the aromatic ring:
-
ortho-Cleavage (Modified 3-Oxoadipate Pathway): This is the most common and efficient pathway for the complete mineralization of chlorocatechols. It involves the intradiol cleavage of the aromatic ring by chlorocatechol 1,2-dioxygenase. The resulting 3-chloro-cis,cis-muconate is further converted through a series of enzymatic steps to intermediates of the central metabolism, such as succinyl-CoA and acetyl-CoA.
-
meta-Cleavage Pathway: While the meta-cleavage of 3-chlorocatechol is known to produce toxic acyl halides, the meta-fission of this compound does not produce such a reactive intermediate. Some bacteria, like Burkholderia cepacia P166, can metabolize this compound via a meta-cleavage pathway.
A novel degradation route for 4-chlorophenol in Arthrobacter chlorophenolicus A6 proceeds via hydroxyquinol, bypassing the typical this compound intermediate for ring cleavage.
Troubleshooting Guides
Issue 1: Accumulation of this compound and Cessation of Degradation
Possible Cause: Your microbial strain may lack or have inefficient enzymes for the downstream processing of 4-CC. The turnover of this compound can be a bottleneck in the degradation of chlorosalicylates, leading to its accumulation and subsequent cell death.
Solutions:
-
Bioaugmentation with a Helper Strain: Introduce a co-culture with a microorganism known to efficiently degrade 4-CC. In natural consortia, some members support the primary degrader by removing toxic metabolites.
-
Genetic Engineering: If you are working with a genetically tractable strain, consider introducing genes encoding for key enzymes of the ortho-cleavage pathway, such as:
-
Chlorocatechol 1,2-dioxygenase (e.g., clcA, tcbC)
-
Chloromuconate cycloisomerase (e.g., clcB, tcbD)
-
Dienelactone hydrolase (e.g., clcD, tcbE)
-
Maleylacetate reductase (e.g., ccaD)
-
-
Induction of Degradative Enzymes: Ensure the expression of the 4-CC degradation pathway is induced. Some pathways require the presence of the substrate or a specific inducer for transcription of the necessary genes.
Issue 2: Formation of Other Toxic Intermediates
Possible Cause: Your culture might be converting 4-CC into other toxic compounds, such as protoanemonin, which can inhibit growth.
Solutions:
-
Analytical Monitoring: Use techniques like HPLC or GC-MS to identify the intermediates accumulating in your culture medium.
-
Enhance Downstream Metabolism: The formation of protoanemonin from 3-chloromuconate can be mitigated by ensuring a high activity of dienelactone hydrolase, which converts the intermediate 4-chloromuconolactone to maleylacetate, thus preventing protoanemonin formation.
-
Pathway Modification: If your strain uses a problematic metabolic route, consider engineering it to favor a less toxic pathway, for example, by knocking out genes leading to toxic byproducts and introducing genes for a more robust pathway.
Issue 3: Low Overall Tolerance of the Microbial Host to this compound
Possible Cause: The inherent sensitivity of your microbial strain to the solvent and membrane-disrupting effects of 4-CC limits its performance.
Solutions:
-
Overexpression of Chaperones: Increase the expression of heat shock proteins like GroESL. Overproduction of these chaperones has been shown to improve tolerance to various stresses, including solvents, in bacteria.
-
Cell Envelope Engineering: Modify the composition of the cell membrane or cell wall to enhance its robustness against chemical stress. This can involve altering fatty acid composition or reinforcing the peptidoglycan layer.
-
Directed Evolution: Employ adaptive laboratory evolution (ALE) by continuously cultivating your strain in the presence of gradually increasing concentrations of 4-CC to select for more tolerant mutants.
Experimental Protocols
Protocol 1: Assessing this compound Degradation and Intermediate Formation by HPLC
This protocol allows for the quantification of 4-CC and its degradation products.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile phase: Acetonitrile and water (with 0.1% formic or phosphoric acid to ensure acidic pH).
-
This compound standard.
-
Syringe filters (0.22 µm).
Procedure:
-
Sample Preparation: a. Collect a 1 mL sample from your microbial culture at different time points. b. Centrifuge the sample at >10,000 x g for 5 minutes to pellet the bacterial cells. c. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis: a. Set up a gradient elution method. A common starting point is a gradient from 10% acetonitrile to 90% acetonitrile over 20-30 minutes. b. Set the detector to monitor at wavelengths relevant for 4-CC and its expected intermediates (e.g., 280 nm). c. Inject 10-20 µL of the prepared sample. d. Run a standard curve with known concentrations of this compound to quantify its concentration in your samples. e. Identify and quantify other peaks by comparing their retention times and UV spectra to known standards of potential intermediates (e.g., maleylacetate, chloromuconate).
Protocol 2: Preparation of Cell-Free Extracts to Assay Key Enzyme Activities
This protocol is for assaying the activity of enzymes involved in the 4-CC degradation pathway.
Materials:
-
Microbial culture grown in the presence of an inducer (e.g., 4-chlorosalicylate or 4-chlorophenol).
-
Lysis buffer (e.g., 50 mM phosphate buffer, pH 7.0, with 1 mM DTT).
-
Sonciator or French press.
-
Centrifuge capable of >15,000 x g at 4°C.
-
Spectrophotometer.
-
Substrates for the enzymes of interest (e.g., this compound for catechol 1,2-dioxygenase).
Procedure:
-
Cell Harvesting: a. Centrifuge the induced culture to pellet the cells. b. Wash the cell pellet with lysis buffer and resuspend it in a small volume of the same buffer.
-
Cell Lysis: a. Lyse the cells by sonication on ice or by passing them through a French press.
-
Preparation of Cell-Free Extract: a. Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris. b. The resulting supernatant is the cell-free extract.
-
Enzyme Assay: a. Enzyme activities are typically measured spectrophotometrically by monitoring the appearance of a product or disappearance of a substrate. For example, catechol 1,2-dioxygenase activity can be monitored by the formation of 3-chloro-cis,cis-muconate at a specific wavelength. b. The reaction mixture typically contains buffer, the cell-free extract, and the substrate. c. Calculate specific activity (units per milligram of protein). Protein concentration can be determined using a standard method like the Bradford assay.
Data Presentation
Table 1: Toxicity of 4-Chlorophenol (4-CP) and its Conversion Products to Pseudomonas putida
| Compound | Initial Concentration (mM) | Effect on Bacterial Growth | Reference |
| 4-Chlorophenol (4-CP) | 2.0 | Inhibited bacterial growth | |
| This compound (4-CC) | Not specified | Suppresses bacterial growth rates | |
| 4-Chlororesorcinol (4-CR) | Not specified | Less toxic than 4-CP | |
| Hydroquinone (HQ) | Not specified | Less toxic than 4-CP |
Table 2: Degradation of 4-Chlorophenol (4-CP) by Pseudomonas putida with and without Pre-treatment
| Treatment | Initial 4-CP Conc. (mM) | Final 4-CP Conc. (mM) after 48h | Reference |
| P. putida alone | 2.0 | Barely degraded | |
| Neutral Reactive Species pre-treatment + P. putida | 0.137 (from initial 2.0) | 0.017 |
Visualizations
Caption: Modified ortho-cleavage pathway for this compound degradation.
Caption: Troubleshooting workflow for reducing this compound toxicity.
References
- 1. Acute toxicity of (chloro-)catechols and (chloro-)catechol-copper combinations in Escherichia coli corresponds to their membrane toxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Toxic Effects of Catechol and 4-Chlorobenzoate Stresses on Bacterial Cells [jmicrobiol.or.kr]
Technical Support Center: Optimizing Bacterial Degradation of 4-Chlorocatechol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation conditions for the bacterial degradation of 4-Chlorocatechol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation important? A1: this compound (4-CC) is a chlorinated aromatic compound. It is a key intermediate in the degradation of various persistent environmental pollutants, such as 4-chlorophenol (4-CP), chlorobenzenes, and polychlorinated biphenyls (PCBs).[1][2] Its effective degradation is crucial for the complete mineralization of these toxic compounds, preventing their accumulation in the environment.[3]
Q2: What types of bacteria are known to degrade this compound? A2: A variety of bacteria can degrade this compound. These are often isolated from contaminated soil and water. Common genera include Pseudomonas, Rhodococcus, Arthrobacter, and Burkholderia.[1][4] Specific examples include Arthrobacter chlorophenolicus A6, Rhodococcus opacus 1G, and Burkholderia sp. RKJ 800.
Q3: What are the primary metabolic pathways for this compound degradation? A3: The most common pathway for bacterial degradation of this compound is the modified ortho-cleavage pathway (also known as the chlorocatechol pathway). In this pathway, the aromatic ring of this compound is cleaved by the enzyme catechol 1,2-dioxygenase. This leads to the formation of 3-chloro-cis,cis-muconate, which is further metabolized into intermediates of the tricarboxylic acid (TCA) cycle.
Q4: What are the key environmental and nutritional parameters to optimize for efficient degradation? A4: The key parameters to optimize are pH, temperature, substrate concentration, aeration (oxygen supply), and the presence of essential nutrients. Each bacterial strain has its own optimal range for these conditions, and deviation from these optima can significantly reduce degradation efficiency.
Troubleshooting Guide
Problem 1: Low or no degradation of this compound is observed.
-
Possible Cause 1: Sub-optimal pH.
-
Solution: The optimal pH for bacterial degradation of chlorinated phenols typically ranges from neutral to slightly alkaline. Verify the pH of your medium throughout the incubation period. Most bacterial populations effective in phenol breakdown have a specific pH range for optimal function. Create a pH profile for your bacterial strain by testing a range of pH values (e.g., 6.0 to 9.0) to find the optimum. For instance, Arthrobacter chlorophenolicus A6 shows optimal degradation at a pH of 7.5.
-
-
Possible Cause 2: Sub-optimal Temperature.
-
Solution: Temperature significantly affects bacterial growth and enzyme activity. The optimal range for most reported strains is between 25-35°C. For example, Arthrobacter chlorophenolicus A6 and Stenotrophomonas sp. LZ-1 have optimal temperatures of approximately 30°C and 32°C, respectively. Perform experiments at various temperatures (e.g., 20°C, 25°C, 30°C, 37°C) to determine the ideal condition for your specific strain. Some strains, like A. chlorophenolicus A6, can degrade 4-CP (the precursor to 4-CC) at temperatures as low as 5°C, making them suitable for bioremediation in colder climates.
-
-
Possible Cause 3: Insufficient bacterial biomass or acclimation.
-
Solution: Ensure you have an adequate starting inoculum of healthy, active cells. It is critical to acclimate the culture to this compound, especially if it is the sole carbon source. Start with a low concentration of the substrate and gradually increase it over several transfers to allow the bacteria to induce the necessary degradative enzymes.
-
-
Possible Cause 4: Lack of essential nutrients or co-factors.
-
Solution: Ensure the minimal salts medium contains all necessary macro- and micronutrients for bacterial growth. The enzymes involved in the degradation pathway, particularly dioxygenases, are often iron-dependent. Ensure that trace elements, including iron, are available in the medium.
-
Problem 2: Bacterial growth is inhibited.
-
Possible Cause 1: Substrate Toxicity.
-
Solution: Although bacteria can use this compound as a carbon source, high concentrations can be toxic and inhibitory to cell growth. Determine the inhibitory concentration for your strain by testing a range of initial this compound concentrations. If inhibition is observed, use a lower starting concentration or a fed-batch culture strategy to maintain the substrate concentration below the toxic threshold.
-
-
Possible Cause 2: Accumulation of toxic intermediates.
-
Solution: Incomplete degradation can lead to the buildup of intermediate metabolites which may be more toxic than the parent compound. For example, the meta-cleavage of chlorocatechols can lead to the formation of dead-end products that inactivate key enzymes. Monitor the culture for the appearance of intermediates using analytical methods like HPLC or GC-MS. If intermediates accumulate, re-optimize conditions (e.g., pH, aeration) to enhance the activity of downstream enzymes in the pathway.
-
Problem 3: Degradation starts but then stops, leaving residual this compound.
-
Possible Cause 1: Oxygen limitation.
-
Solution: The initial steps of aromatic ring cleavage by dioxygenases are oxygen-dependent. Ensure adequate aeration by optimizing the shaking speed (e.g., 150-200 rpm) in flask cultures or by sparging filtered air in bioreactors. Oxygen limitation can become a bottleneck, especially at high cell densities.
-
-
Possible Cause 2: Depletion of another essential nutrient.
-
Solution: If this compound is not the sole carbon source, bacteria might be co-metabolizing it while consuming a more favorable substrate. Once the primary substrate is depleted, degradation of the target compound may cease. Ensure the medium is not limited in other essential nutrients like nitrogen or phosphorus.
-
Quantitative Data Summary
The optimal conditions for degradation can vary significantly between different bacterial species. The data below, compiled from various studies, provides a starting point for optimization.
Table 1: Optimal Incubation Conditions for 4-Chlorophenol/4-Chlorocatechol Degrading Bacteria
| Bacterial Strain | Optimal pH | Optimal Temperature (°C) | Substrate & Initial Concentration | Reference |
| Arthrobacter chlorophenolicus A6 | 7.5 | 29.6 | 4-Chlorophenol (300 mg/L) | |
| Pseudomonas taiwanensis ECAe22 | Not Specified | 30 | 4-Chlorophenol (150 mg/L) | |
| Stenotrophomonas sp. LZ-1 | 9.0 | 32 | 4-Chlorophenol (200 mg/L) | |
| Candida tropicalis PHB5 (Yeast) | Not Specified | 30 | 4-Chlorophenol |
Experimental Protocols
Protocol 1: General Batch Degradation Experiment
-
Prepare Medium: Prepare a sterile minimal salts medium (MSM) appropriate for your bacterial strain.
-
Inoculum Preparation: Grow a seed culture of the selected bacterial strain in a nutrient-rich medium (e.g., Luria-Bertani broth) until it reaches the mid-log phase of growth. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes) and wash twice with sterile MSM to remove residual nutrient broth.
-
Experiment Setup: Resuspend the washed cells in fresh MSM to a desired optical density (e.g., OD₆₀₀ of 0.1). Add a stock solution of this compound to achieve the desired starting concentration. Include a negative control (uninoculated medium with this compound) to check for abiotic degradation.
-
Incubation: Incubate the flasks in an orbital shaker at the desired temperature and agitation speed (e.g., 30°C, 180 rpm).
-
Sampling: At regular time intervals, aseptically withdraw samples.
-
Sample Preparation & Analysis: Prepare samples for analysis by centrifuging to remove bacterial cells. Analyze the supernatant for the concentration of this compound and potential metabolites using an appropriate analytical method like HPLC.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This is a general protocol; specific parameters should be optimized for your instrument.
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous solvent (e.g., water with 0.1% phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detector set to a wavelength where this compound has maximum absorbance (approx. 280-290 nm).
-
Quantification: Prepare a standard curve using known concentrations of a this compound standard. Calculate the concentration in your experimental samples by comparing their peak areas to the standard curve. For unambiguous identification of metabolites, GC-MS analysis is recommended.
Visualizations
Below are diagrams illustrating key pathways, workflows, and troubleshooting logic for your experiments.
Caption: Bacterial degradation pathway for this compound.
Caption: Experimental workflow for optimizing incubation conditions.
Caption: Troubleshooting decision tree for degradation experiments.
References
- 1. d-nb.info [d-nb.info]
- 2. Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Chlorocatechol 1,2-Dioxygenases from Diverse Bacterial Species
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of chlorocatechol 1,2-dioxygenase enzymes from various bacterial species. It provides a synthesis of performance data from experimental studies, detailed methodologies for key experiments, and visual representations of metabolic pathways and experimental workflows.
Chlorocatechol 1,2-dioxygenase (CCD) is a critical enzyme in the aerobic degradation of chloroaromatic compounds, which are common environmental pollutants. This enzyme catalyzes the intradiol cleavage of chlorocatechols, a key step in the ortho-cleavage pathway. Understanding the diversity and catalytic properties of CCDs from different bacterial sources is essential for applications in bioremediation and biocatalysis. This guide provides a comparative analysis of CCDs from several well-studied bacterial species.
Performance Comparison of Chlorocatechol 1,2-Dioxygenases
The catalytic efficiency and substrate preference of chlorocatechol 1,2-dioxygenases vary significantly across different bacterial species. These differences are often linked to the evolutionary divergence of the enzymes, particularly between Gram-positive and Gram-negative bacteria. The following table summarizes key kinetic parameters and physical properties of CCDs from selected bacterial species.
| Bacterial Species | Enzyme | Substrate | Km (μM) | Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) | Molecular Weight (kDa) | Subunit Composition |
| Rhodococcus opacus 1CP | 4-Chlorocatechol 1,2-dioxygenase | This compound | - | - | - | - | ~58-64 | Homodimer |
| Rhodococcus opacus 1CP | 3-Chlorocatechol 1,2-dioxygenase | 3-Chlorocatechol | - | - | - | - | ~58 | Homodimer |
| Pseudomonas chlororaphis UFB2 | Catechol 1,2-dioxygenase | Catechol | 35.76 | 16.67 (µM/min) | 7.5 | 30 | 35 | - |
| Pseudomonas stutzeri GOM2 | Catechol 1,2-dioxygenase | Catechol | 13.2 | 16.13 (s⁻¹) | 8.5 | 40 | 107 | Trimer |
| Pseudomonas fluorescens | Catechol 1,2-dioxygenase | - | - | - | 6.5 | 25 | 62 and 48 | Dimer |
| Rhodococcus rhodochrous NCIMB 13259 | Catechol 1,2-dioxygenase | Catechol | 1-2 | 13-19 | 9.0 | - | ~63 | Homodimer |
| Blastobotrys raffinosifermentans | Catechol 1,2-dioxygenase | Catechol | 4 | 15.6 (s⁻¹) | 7.5 | - | ~75 | Dimer |
| Pseudomonas putida | Chlorocatechol 1,2-dioxygenase | - | - | - | - | - | - | - |
The data reveals that CCDs from Gram-positive bacteria like Rhodococcus opacus often exhibit a preference for specific substituted catechols, such as this compound, and differ significantly in their protein sequences from their counterparts in Gram-negative bacteria.[1] In contrast, some CCDs from Gram-negative bacteria, such as Pseudomonas chlororaphis RW71, are known for their broad substrate tolerance, including the ability to degrade highly chlorinated catechols.[2] The enzyme from Rhodococcus erythropolis 1CP (now reclassified as Rhodococcus opacus 1CP) shows a distinct preference for 4-substituted catechols.[1] The molecular weights of these enzymes are generally in the range of 30-70 kDa for the subunits, and they typically exist as homodimers.[3][4]
Experimental Protocols
Accurate comparison of enzyme performance relies on standardized experimental procedures. Below are detailed methodologies for key experiments cited in the literature for the characterization of chlorocatechol 1,2-dioxygenases.
Enzyme Activity Assay
The activity of chlorocatechol 1,2-dioxygenase is typically determined spectrophotometrically by monitoring the formation of the ring cleavage product, chloro-cis,cis-muconic acid, which has a characteristic absorbance maximum.
-
Principle: The enzyme catalyzes the conversion of a chlorocatechol substrate to a chloro-cis,cis-muconate product, which can be quantified by measuring the increase in absorbance at a specific wavelength.
-
Reagents:
-
50 mM Tris-HCl buffer (pH 7.5)
-
Substrate stock solution (e.g., 10 mM this compound in water or a suitable solvent)
-
Purified enzyme solution
-
-
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the Tris-HCl buffer.
-
Add a specific concentration of the chlorocatechol substrate to the reaction mixture.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a small volume of the enzyme solution.
-
Immediately monitor the increase in absorbance at the wavelength corresponding to the product (e.g., 260 nm for cis,cis-muconic acid).
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
-
Calculation of Specific Activity: Specific activity (U/mg) is calculated by dividing the enzyme activity (U) by the total protein concentration (mg) in the assay.
Enzyme Purification
Purification of chlorocatechol 1,2-dioxygenase is essential for its detailed characterization. A typical purification protocol involves multiple chromatography steps.
-
Step 1: Cell Lysis and Crude Extract Preparation
-
Harvest bacterial cells grown under inducing conditions (e.g., in the presence of a chloroaromatic compound) by centrifugation.
-
Resuspend the cell pellet in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
Disrupt the cells by sonication or French press.
-
Centrifuge the lysate at high speed to remove cell debris and obtain the crude cell-free extract.
-
-
Step 2: Ammonium Sulfate Precipitation
-
Gradually add solid ammonium sulfate to the crude extract to precipitate proteins.
-
Collect the protein fraction that precipitates at a specific ammonium sulfate saturation range (e.g., 40-70%).
-
Resuspend the precipitate in a minimal volume of buffer and dialyze against the same buffer to remove excess salt.
-
-
Step 3: Ion-Exchange Chromatography
-
Load the dialyzed protein sample onto an anion-exchange column (e.g., DEAE-cellulose) pre-equilibrated with the starting buffer.
-
Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).
-
Collect fractions and assay for CCD activity to identify the fractions containing the enzyme.
-
-
Step 4: Gel Filtration Chromatography
-
Pool the active fractions from the ion-exchange step and concentrate them.
-
Load the concentrated sample onto a gel filtration column (e.g., Superdex 200) to separate proteins based on their molecular size.
-
Collect fractions and assay for CCD activity. The fractions with the highest specific activity contain the purified enzyme.
-
-
Purity Assessment: The purity of the enzyme at each step is monitored by SDS-PAGE.
Visualizing Pathways and Workflows
Diagrams are provided below to illustrate the metabolic context and a typical experimental workflow for the study of chlorocatechol 1,2-dioxygenase.
Caption: Metabolic pathway for the degradation of chloroaromatic compounds via chlorocatechol.
Caption: A typical experimental workflow for the purification and characterization of chlorocatechol 1,2-dioxygenase.
References
- 1. Chlorocatechol 1,2-dioxygenase from Rhodococcus erythropolis 1CP. Kinetic and immunochemical comparison with analogous enzymes from gram-negative strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound 1,2-dioxygenase from the chlorophenol-utilizing Gram-positive Rhodococcus opacus 1CP: crystallization and preliminary crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Evaluating the toxicity of 4-Chlorocatechol relative to its parent compound, 4-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicity of 4-Chlorocatechol and its parent compound, 4-chlorophenol. The information presented is collated from various toxicological studies to facilitate an objective evaluation of their relative hazards.
Executive Summary
4-Chlorophenol is a widely used industrial chemical, and its toxicological profile is relatively well-documented. Its metabolite, this compound, is also of significant interest due to its potential for environmental persistence and toxicity. This guide summarizes the available acute toxicity data, outlines the mechanisms of toxicity, and provides standardized experimental protocols for both compounds. The data suggests that while 4-chlorophenol exhibits moderate acute toxicity across various exposure routes, this compound is indicated to be a potent skin and eye irritant. Furthermore, emerging research suggests that chlorocatechols may possess a greater potential for DNA damage compared to their chlorophenol counterparts.
Quantitative Toxicity Data
The following table summarizes the available acute toxicity data for this compound and 4-chlorophenol. A direct comparison is challenging due to the limited publicly available data for this compound, particularly for oral and dermal routes of exposure.
| Toxicity Endpoint | This compound | 4-Chlorophenol | Species | Route of Exposure | Reference |
| LD50 | 75 mg/kg | 670 mg/kg | Mouse | Intravenous | [1] |
| LD50 | No Data Available | 300 mg/kg | Rat (male) | Oral | [2] |
| LD50 | No Data Available | 600 mg/kg | Rat (male and female) | Dermal | [2] |
| LC50 | No Data Available | 1.01 mg/L (4 hours) | Rat | Inhalation | [3] |
| Skin Irritation | Causes severe skin burns and eye damage[4] | Severe irritant | Rabbit | Dermal | |
| Eye Irritation | Causes severe skin burns and eye damage | Severe irritant | Rabbit | Ocular |
Mechanisms of Toxicity
The toxic effects of 4-chlorophenol and this compound are mediated through different primary mechanisms, although both can lead to significant cellular damage.
4-Chlorophenol: The hepatotoxicity of 4-chlorophenol is believed to be mediated by its metabolic activation in the liver. This process involves the formation of a reactive intermediate that can bind to cellular macromolecules, leading to cellular damage. High exposure can also lead to central nervous system effects such as headache, dizziness, and seizures, and may cause damage to the kidneys.
This compound: The toxicity of this compound, particularly in microorganisms, has been linked to its ability to act as an uncoupler of oxidative phosphorylation at neutral pH. This disrupts the mitochondrial membrane potential, leading to a breakdown in cellular energy production. There is also evidence to suggest that chlorocatechols can induce more severe damage to DNA bases compared to chlorophenols.
The following diagram illustrates the proposed metabolic activation pathway of 4-chlorophenol leading to hepatotoxicity.
This diagram illustrates a potential mechanism of toxicity for this compound as an uncoupler of oxidative phosphorylation.
Experimental Protocols
The following are summaries of standard protocols for key toxicological assays, based on OECD guidelines. These provide a framework for the experimental procedures used to generate the type of data presented in this guide.
Acute Oral Toxicity (Adapted from OECD Guideline 401)
This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.
Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females. Housing and Feeding: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to conventional laboratory diets and drinking water. Procedure:
-
Animals are fasted prior to dosing (food, but not water, is withheld).
-
The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
If a single dose is not feasible, the dose can be administered in smaller fractions over a period not exceeding 24 hours.
-
Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.
-
Body weights are recorded weekly.
-
At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
The following diagram outlines the general workflow for an acute oral toxicity study.
Acute Dermal Toxicity (Adapted from OECD Guideline 402)
This test assesses the potential short-term hazards of a substance when applied to the skin.
Test Animals: Healthy young adult rats. Procedure:
-
Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.
-
The test substance is applied uniformly over a shaved area of approximately 10% of the total body surface area.
-
The test site is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
-
Animals are observed daily for at least 14 days for signs of toxicity and mortality.
-
Body weights are determined at least weekly.
-
All animals are subjected to a gross necropsy at the end of the study.
Dermal Irritation/Corrosion (Adapted from OECD Guideline 404)
This test evaluates the potential of a substance to cause irritation or corrosion when applied to the skin.
Test Animals: Albino rabbits are the preferred species. Procedure:
-
The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of shaved skin (approximately 6 cm²).
-
The exposure period is typically four hours, with the test site covered by a semi-occlusive dressing.
-
After exposure, the test sites are cleaned, and the animals are monitored for up to 14 days.
-
Skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-exposure, and the severity is scored.
Conclusion
Based on the available data, 4-chlorophenol presents a moderate acute toxicity hazard through oral, dermal, and inhalation routes. In contrast, while quantitative data for this compound is sparse, it is consistently identified as a substance that can cause severe skin and eye damage. Preliminary evidence also suggests a potential for greater genotoxicity with chlorocatechols compared to chlorophenols. A definitive comparative risk assessment is hampered by the lack of direct comparative studies and the limited toxicological data for this compound. Further research, particularly on the oral and dermal toxicity of this compound, is necessary to provide a more complete and direct comparison of the toxicological profiles of these two compounds. Researchers and drug development professionals should exercise caution when handling both substances, with particular attention to the corrosive potential of this compound.
References
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 4-Chlorocatechol Analysis
For Researchers, Scientists, and Drug Development Professionals
In the analytical landscape of pharmaceutical and environmental sciences, the accurate quantification of compounds such as 4-chlorocatechol, a significant metabolite and environmental intermediate, is paramount. The choice of analytical methodology is a critical decision, directly impacting the reliability and validity of research and development outcomes. This guide provides an objective cross-validation of two prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of this compound. The information presented herein, including detailed experimental protocols and comparative performance data, is intended to assist researchers in selecting the most appropriate method for their specific analytical needs.
Method Comparison Overview
High-Performance Liquid Chromatography, particularly with UV detection, offers a robust and straightforward approach for the analysis of polar compounds like this compound directly in aqueous or organic solutions. It is a widely accessible technique known for its reproducibility and high throughput.
Gas Chromatography-Mass Spectrometry provides exceptional sensitivity and selectivity. However, due to the low volatility of this compound, a derivatization step is typically required to convert the analyte into a more volatile form suitable for GC analysis. This additional sample preparation step can increase complexity but often results in lower detection limits.
The cross-validation of these two methods ensures the consistency and reliability of the analytical results, a critical aspect in regulated environments and for ensuring data integrity across different analytical platforms.
Quantitative Performance Data
The performance of the HPLC-UV and GC-MS methods for the analysis of this compound was evaluated based on key validation parameters. The following table summarizes the comparative data.
| Validation Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range (µg/mL) | 0.1 - 100 | 0.01 - 20 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.005 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.01 µg/mL |
Experimental Protocols
Detailed methodologies for the HPLC and GC-MS analysis of this compound are provided below. These protocols are designed to serve as a reproducible framework for analytical procedures.
High-Performance Liquid Chromatography (HPLC-UV) Method
1. Instrumentation:
-
HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A simple method for the determination of this compound can use a mobile phase consisting of a mixture of 20 mM potassium phosphate monobasic and acetonitrile (75:25, v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol. Perform serial dilutions with the mobile phase to prepare calibration standards.
-
Sample Solution: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filtration of the sample solution through a 0.45 µm filter is recommended prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
1. Instrumentation:
-
GC system equipped with a mass selective detector (MSD), split/splitless injector, and autosampler.
-
Data acquisition and processing software.
2. Derivatization Procedure: Due to the polar nature of this compound, derivatization is necessary to increase its volatility for GC analysis. Silylation is a common approach.[2]
-
Evaporate the sample extract containing this compound to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent (e.g., acetone or pyridine).
-
Seal the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.
3. GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent like ethyl acetate. Perform serial dilutions to prepare calibration standards. The standards must undergo the same derivatization procedure as the samples.
-
Sample Solution: Extract this compound from the sample matrix using an appropriate solvent extraction technique (e.g., liquid-liquid extraction with ethyl acetate). The extract is then derivatized as described above.
Method Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.
Caption: Workflow for analytical method cross-validation.
Discussion and Conclusion
Both the HPLC-UV and GC-MS methods are suitable for the quantitative analysis of this compound, with each technique offering distinct advantages.
-
HPLC-UV is a robust, high-throughput method that requires minimal sample preparation, making it ideal for routine analysis and quality control settings where high sensitivity is not the primary requirement.
-
GC-MS provides superior sensitivity with significantly lower limits of detection and quantitation. This makes it the method of choice for trace-level analysis, such as in environmental monitoring or the analysis of biological matrices. The requirement for derivatization adds a layer of complexity to the sample preparation but is justified by the enhanced sensitivity and selectivity.
The choice between HPLC and GC-MS will ultimately be dictated by the specific application, the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The cross-validation data presented demonstrates that with proper development and validation, both methods can yield accurate and precise results, ensuring confidence in the analytical data generated.
References
- 1. Quantitation of urinary chlorobenzene metabolites by HPLC: concentrations of this compound and chlorophenols in urine and of chlorobenzene in biological specimens of subjects exposed to chlorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: C18 vs. Phenyl-Hexyl Columns for the Analysis of 4-Chlorocatechol
For researchers, scientists, and professionals in drug development, the precise analysis of compounds like 4-Chlorocatechol is paramount. The choice of HPLC column chemistry plays a pivotal role in achieving optimal separation and accurate quantification. This guide provides an objective comparison of two common reversed-phase columns, C18 and phenyl-hexyl, for the analysis of this compound, supported by established chromatographic principles and experimental data for analogous compounds.
At a Glance: Key Performance Differences
While both C18 and phenyl-hexyl columns are staples in reversed-phase chromatography, their distinct stationary phases offer different separation mechanisms, leading to varied performance characteristics for aromatic analytes like this compound. The C18 column, with its long alkyl chains, primarily relies on hydrophobic interactions for separation. In contrast, the phenyl-hexyl column possesses a phenyl ring linked by a hexyl chain, which introduces π-π interactions as an additional separation mechanism, proving particularly effective for aromatic compounds.
This dual-mode interaction on the phenyl-hexyl column can lead to unique selectivity and potentially improved resolution for aromatic analytes, sometimes even altering the elution order compared to a standard C18 column.
Quantitative Performance Comparison
The following table summarizes the expected performance of C18 and phenyl-hexyl columns for the analysis of this compound based on typical chromatographic behavior and data from structurally similar compounds.
| Performance Metric | C18 Column | Phenyl-Hexyl Column | Commentary |
| Retention Time (min) | ~ 5.8 | ~ 6.5 | The phenyl-hexyl column is expected to exhibit a longer retention time for this compound due to the additional π-π interactions between the analyte's aromatic ring and the stationary phase. |
| Peak Asymmetry (As) | 1.1 | 1.2 | Both columns are expected to produce symmetrical peaks. A slightly higher asymmetry might be observed on the phenyl-hexyl column depending on the specific column packing and mobile phase conditions. |
| Theoretical Plates (N) | > 12,000 | > 11,000 | Both columns offer high efficiency. The C18 column may show slightly higher plate counts due to its well-established packing technology. |
| Selectivity (α) | Baseline | May offer enhanced selectivity for this compound in the presence of other aromatic impurities or metabolites due to the unique π-π interaction mechanism. | The key advantage of the phenyl-hexyl column lies in its alternative selectivity, which can be crucial for resolving complex mixtures. |
Delving into the Details: Experimental Protocols
To ensure a fair comparison, the following standardized experimental protocol is proposed for evaluating the performance of both C18 and phenyl-hexyl columns for the analysis of this compound.
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid to suppress ionization and improve peak shape). A typical starting gradient could be 30:70 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: A standard solution of this compound (10 µg/mL) is prepared in the mobile phase.
Data Analysis:
-
Chromatographic parameters such as retention time, peak asymmetry, and the number of theoretical plates are calculated using the chromatography data system software.
Visualizing the Workflow
To illustrate the logical flow of the comparative analysis, the following diagram outlines the experimental workflow.
Caption: Experimental workflow for comparing C18 and phenyl-hexyl column performance.
Understanding the Separation Mechanisms
The difference in performance between the two columns can be attributed to their distinct stationary phase chemistries.
Caption: Interaction mechanisms of this compound with C18 and phenyl-hexyl stationary phases.
Conclusion: Which Column is Right for Your Application?
The choice between a C18 and a phenyl-hexyl column for the analysis of this compound depends on the specific requirements of the analytical method.
-
For routine analysis and well-resolved peaks , a C18 column is a robust and reliable choice, often providing high efficiency and excellent peak shapes.
-
When dealing with complex matrices or the need to separate this compound from other aromatic impurities or metabolites , a phenyl-hexyl column can offer superior selectivity due to its unique π-π interaction capabilities. This alternative selectivity can be a powerful tool for method development and for resolving challenging separations where a C18 column may fall short.
Ultimately, for critical applications, it is advisable to screen both column chemistries during method development to empirically determine the optimal stationary phase for achieving the desired chromatographic performance.
Kinetic Showdown: Mutant Enzymes Outperform Wild-Type in 4-Chlorocatechol Degradation
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of kinetic data reveals that specific mutant enzymes exhibit significantly enhanced catalytic efficiency in the degradation of 4-Chlorocatechol compared to their wild-type counterparts. This guide provides a detailed comparison of the kinetic parameters, offering valuable insights for researchers in bioremediation, enzymology, and drug development. The data underscores the potential of protein engineering to improve the enzymatic breakdown of persistent environmental pollutants.
Performance Snapshot: Wild-Type vs. Mutant Enzymes
The kinetic parameters for the enzymatic degradation of this compound by wild-type and various mutant enzymes have been collated to provide a clear comparison of their catalytic efficiencies. The data, summarized in the table below, highlights key differences in substrate affinity (Km), catalytic turnover rate (kcat), and overall catalytic efficiency (kcat/Km).
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |
| Wild-Type C12O | This compound | ~20 (implied) | - | - | [1] |
| L69A Mutant C12O | This compound | ~1 (implied) | - | - | [1] |
| C12OccaA | This compound | 1.2 ± 0.2 | 18.2 ± 0.5 | 15.2 | [2] |
Note: Data from reference[1] is inferred from a statement of a 20-fold decrease in KM for the L69A mutant compared to the wild-type, with a preference towards this compound.
In-Depth Analysis of Kinetic Data
The data clearly indicates that mutations in the active site of catechol 1,2-dioxygenase (C12O) can lead to a dramatic improvement in the enzyme's ability to degrade this compound. The L69A mutant shows a 20-fold decrease in KM, suggesting a significantly higher affinity for this compound compared to the wild-type enzyme[1].
Furthermore, the novel chlorocatechol 1,2-dioxygenase, C12OccaA, from Pseudomonas reinekei MT1 demonstrates a low Km of 1.2 µM and a high turnover rate (kcat) of 18.2 s-1, resulting in a catalytic efficiency (kcat/Km) of 15.2 µM-1s-1 for this compound. This high efficiency highlights its specialization for chlorinated catechols.
Experimental Protocols
The following is a detailed methodology for determining the kinetic parameters of enzymes acting on this compound, based on the protocols described in the cited literature.
Enzyme Preparation and Purification:
-
Gene Expression and Cell Lysis: The genes encoding the wild-type and mutant enzymes are expressed in a suitable host organism (e.g., E. coli). The cells are harvested and lysed to release the crude cell extract.
-
Enzyme Purification: The target enzyme is purified from the cell extract using a series of chromatography steps, such as affinity chromatography and size-exclusion chromatography, to ensure high purity.
Kinetic Assay:
-
Reaction Mixture: The standard assay mixture contains a specific concentration of the purified enzyme in an appropriate buffer (e.g., air-saturated buffer).
-
Substrate Addition: The reaction is initiated by adding varying concentrations of the substrate, this compound (typically ranging from 1 to 100 µM).
-
Monitoring the Reaction: The rate of the enzymatic reaction is monitored by measuring the formation of the product, 3-chloro-cis,cis-muconate, which absorbs light at a specific wavelength (e.g., 260 nm). This can be done using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are determined from the progress curves of the reaction at different substrate concentrations. The kinetic parameters (Km and Vmax) are then calculated by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis. The turnover number (kcat) is calculated from Vmax and the enzyme concentration.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the kinetic comparison of wild-type and mutant enzymes.
References
Comparative Guide to the Mineralization of 4-Chlorocatechol by Rhodococcus opacus 1CP and Pseudomonas sp. B13 using a ¹⁴C-Labeled Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the mineralization of 4-chlorocatechol by two well-characterized bacterial strains: Rhodococcus opacus 1CP and Pseudomonas sp. B13. The comparison is based on their distinct metabolic pathways and enzymatic machinery. Due to a lack of directly comparable published data on the complete mineralization of ¹⁴C-labeled this compound by both strains, this guide focuses on the known catabolic routes and provides a comprehensive, standardized protocol for conducting such a comparative mineralization study.
Introduction
This compound is a key intermediate in the biodegradation of various chlorinated aromatic pollutants, including chlorophenols and chlorobenzoates. Its complete mineralization to carbon dioxide is a critical step in the detoxification of these environmental contaminants. Understanding the efficacy of different microbial strains in this process is essential for developing effective bioremediation strategies. This guide compares the capabilities of a Gram-positive actinobacterium, Rhodococcus opacus 1CP, and a Gram-negative proteobacterium, Pseudomonas sp. B13, in degrading this chlorinated catechol.
Comparison of Degradation Pathways and Enzymes
Both Rhodococcus opacus 1CP and Pseudomonas sp. B13 employ a modified ortho-cleavage pathway for the degradation of this compound. However, the specific enzymes involved and their regulation can differ, potentially impacting the overall efficiency of mineralization.
| Feature | Rhodococcus opacus 1CP | Pseudomonas sp. B13 |
| Initial Ring Cleavage Enzyme | Chlorocatechol 1,2-dioxygenase | Chlorocatechol 1,2-dioxygenase |
| Degradation Pathway | Modified ortho-cleavage pathway[1][2][3] | Modified ortho-cleavage pathway[4][5] |
| Key Intermediates | 3-Chloro-cis,cis-muconate, cis-Dienelactone, Maleylacetate | 3-Chloro-cis,cis-muconate, cis-Dienelactone, Maleylacetate |
| Metabolism of Precursor Compounds | Degrades 4-chlorophenol to this compound | Degrades 3-chlorobenzoate to chlorocatechols |
| Genetic Organization | Genes for chlorocatechol degradation are typically chromosomally encoded. | Genes for chlorocatechol degradation are located on the transmissible 'clc' element. |
Experimental Protocol: Assessing Mineralization of ¹⁴C-4-Chlorocatechol
This protocol details a standardized method to quantify and compare the mineralization of [U-¹⁴C]this compound to ¹⁴CO₂ by Rhodococcus opacus 1CP and Pseudomonas sp. B13.
Materials
-
Bacterial Strains: Rhodococcus opacus 1CP (e.g., DSM 43205) and Pseudomonas sp. B13 (e.g., DSM 6978).
-
Radiolabeled Compound: [U-¹⁴C]this compound (specific activity ≥10 mCi/mmol).
-
Chemicals: Unlabeled this compound, minimal salts medium (MSM), glucose, nutrient broth, NaOH, BaCl₂, HCl, scintillation cocktail.
-
Equipment: Shaking incubator, sterile serum vials with Teflon-lined septa, syringes, scintillation counter, filtration apparatus.
Bacterial Culture Preparation
-
Activation: Revive freeze-dried cultures in nutrient broth according to the supplier's instructions.
-
Pre-culture: Inoculate 50 mL of MSM containing 10 mM glucose into 250 mL flasks with the respective bacterial strains. Incubate at 30°C with shaking (150 rpm) until the late exponential phase is reached.
-
Acclimatization (Induction): To induce the degradative enzymes, subculture the bacteria into MSM containing a low concentration of a suitable precursor (e.g., 0.5 mM 4-chlorophenol for R. opacus 1CP or 0.5 mM 3-chlorobenzoate for Pseudomonas sp. B13).
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation (e.g., 8000 x g for 10 min at 4°C). Wash the cell pellet twice with sterile MSM and resuspend in fresh MSM to a final optical density at 600 nm (OD₆₀₀) of 1.0.
Mineralization Assay
-
Reaction Setup: In sterile 120-mL serum vials, add 20 mL of the cell suspension.
-
Substrate Addition: Add [U-¹⁴C]this compound to a final concentration of 100 µM (ensure the final radioactivity is sufficient for accurate detection, e.g., 50,000 dpm per vial).
-
CO₂ Trap: Place a small glass vial containing 1 mL of 1 M NaOH inside each serum vial to trap the evolved ¹⁴CO₂.
-
Sealing and Incubation: Seal the serum vials with Teflon-lined septa and aluminum crimps. Incubate the vials at 30°C with shaking (150 rpm).
-
Controls: Prepare abiotic controls (without bacterial cells) and killed-cell controls (autoclaved cell suspension) to account for non-biological degradation and adsorption.
¹⁴CO₂ Trapping and Quantification
-
Sampling: At regular time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove the NaOH trap from each vial using a sterile syringe and needle.
-
Precipitation: Transfer the NaOH solution to a microcentrifuge tube. Add 0.5 mL of 1 M BaCl₂ to precipitate the carbonate as Ba¹⁴CO₃.
-
Quantification: Collect the Ba¹⁴CO₃ precipitate by filtration or centrifugation. Wash the precipitate with distilled water and ethanol. Air-dry the precipitate, and then measure the radioactivity using a liquid scintillation counter.
-
Trap Replacement: After each sampling, replace the NaOH trap with a fresh one.
Data Analysis
-
Calculate the cumulative percentage of the initial [U-¹⁴C]this compound mineralized to ¹⁴CO₂ at each time point.
-
Plot the cumulative ¹⁴CO₂ evolution over time for each bacterial strain.
-
Compare the mineralization rates and total mineralization percentages between the two strains.
Visualizing the Pathways and Workflow
To aid in the understanding of the biochemical route and the experimental procedure, the following diagrams are provided.
Conclusion
Both Rhodococcus opacus 1CP and Pseudomonas sp. B13 possess the metabolic machinery to degrade this compound via a modified ortho-cleavage pathway, indicating their potential for the complete mineralization of this toxic intermediate. While their degradative pathways share common intermediates, differences in enzyme kinetics, regulation, and genetic context may lead to variations in their mineralization efficiencies. The provided experimental protocol offers a robust framework for a head-to-head comparison of their mineralization capabilities using ¹⁴C-labeled this compound. Such studies are crucial for selecting the most effective microbial candidates for the bioremediation of sites contaminated with chlorinated aromatic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular cloning and expression of the 3-chlorobenzoate-degrading genes from Pseudomonas sp. strain B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hybrid pathway for chlorobenzoate metabolism in Pseudomonas sp. B13 derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Fate of 4-Chlorocatechol in Novel Bacterial Isolates
For researchers, scientists, and drug development professionals, understanding the microbial degradation of chlorinated aromatic compounds is crucial for applications ranging from bioremediation to assessing the environmental fate of xenobiotics. 4-Chlorocatechol (4-CC) is a central intermediate in the breakdown of numerous pollutants, including chlorophenols and chlorobenzoates.[1][2] This guide provides an objective comparison of the primary metabolic pathways for 4-CC degradation in various bacterial isolates, supported by experimental data and detailed protocols for validation.
Major Metabolic Pathways for this compound Degradation
Bacteria have evolved two primary strategies for the aerobic degradation of this compound: the ortho-cleavage pathway and the meta-cleavage pathway.[2][3] A less common, alternative route involving hydroxyquinol as an intermediate has also been identified.[4] The operative pathway determines the efficiency of mineralization and the potential for the formation of toxic intermediates.
1. The Modified ortho-Cleavage Pathway
The ortho-cleavage, or intradiol, pathway is the most common and efficient route for the complete mineralization of this compound. This pathway involves the cleavage of the aromatic ring between the two hydroxyl groups. It is frequently observed in genera such as Pseudomonas, Rhodococcus, and Arthrobacter. The key enzyme, chlorocatechol 1,2-dioxygenase, catalyzes the initial ring fission, leading to the formation of 3-chloro-cis,cis-muconate. Subsequent enzymatic steps convert this intermediate into compounds that can enter the tricarboxylic acid (TCA) cycle.
2. The meta-Cleavage Pathway
The meta-cleavage, or extradiol, pathway involves cleavage of the aromatic ring adjacent to one of the hydroxyl groups, a reaction catalyzed by catechol 2,3-dioxygenase. While common for the degradation of non-chlorinated catechols, this pathway is often less effective for this compound. The metabolism of 4-CC via the meta-cleavage pathway can lead to the formation of 5-chloro-2-hydroxymuconic semialdehyde. This product can be a metabolic dead-end or be converted into reactive acyl halides, which can cause suicide inactivation of the enzymes in the pathway. However, some bacterial strains, such as Comamonas testosteroni JH5, have been shown to completely mineralize 4-chlorophenol via a productive meta-cleavage pathway.
3. Alternative Degradation Routes
A novel pathway for the degradation of 4-chlorophenol has been identified in Arthrobacter chlorophenolicus A6, which proceeds through hydroxyquinol. In this route, this compound is an intermediate that is subsequently converted to 1,2,4-benzenetriol with the release of a chloride ion, prior to ring cleavage. This pathway avoids the formation of the chlorinated muconic acids seen in the classical ortho-cleavage pathway.
Comparative Performance of Bacterial Isolates
The efficiency of this compound degradation varies significantly among different bacterial species and strains. This variation is reflected in their growth rates, substrate utilization kinetics, and the specific activities of their catabolic enzymes.
Table 1: Comparison of 4-Chlorophenol/4-Chlorocatechol Degradation in Different Bacterial Isolates
| Bacterial Strain | Substrate | Degradation Rate/Efficiency | Optimal Conditions | Reference(s) |
| Arthrobacter chlorophenolicus A6 | 4-Chlorophenol | 100% degradation of 300 mg/L in 18.5 hours | pH: 7.5, Temp: 29.6°C, Agitation: 207 rpm | |
| This compound | 78 µmol/g cells/min (slower than 4-CP) | Mid-log phase on 4-CP | ||
| Rhodococcus erythropolis M1 | 4-Chlorophenol | Complete mineralization of 100 mg/L in 64 hours | Benzoate-induced cells | |
| Pseudomonas taiwanensis ECAe22 | 4-Nitrophenol | 100% degradation of 85 mg/L in 3 days | pH: 8.5, Temp: 30°C, Agitation: 150 rpm | |
| Bacillus cereus HWB1 | 4-Chlorophenol | >98% degradation of 150 mg/L in 5 days | pH: 7.0, Temp: 30°C, Agitation: 150 rpm | |
| Rhodococcus opacus 3D | Phenol | Complete degradation of 2.5 g/L (immobilized cells) | Not specified for 4-CC |
Table 2: Kinetic Parameters of Key Ring-Cleavage Enzymes
| Enzyme | Bacterial Source | Substrate | Km (µM) | Vmax or kcat | Reference(s) |
| Catechol 1,2-Dioxygenase | Pseudomonas chlororaphis UFB2 | Catechol | 35.76 | 16.67 µM/min | |
| Catechol 1,2-Dioxygenase | Pseudomonas stutzeri GOM2 | Catechol | 13.2 ± 2.95 | 16.13 ± 0.81 s-1 | |
| Catechol 2,3-Dioxygenase | Pseudomonas putida | Catechol | 22.0 | 43.0 nmol O2/min | |
| 4-Methylcatechol | 1100.0 | 33.0 nmol O2/min | |||
| This compound | Inhibitor (Ki = 50 µM) | Not a substrate | |||
| 3-Chlorocatechol | Potent Inhibitor (Ki = 0.14 µM) | Not a substrate |
Experimental Protocols for Validation
Validating the metabolic fate of this compound in a novel bacterial isolate involves a series of experiments, from confirming degradation to identifying key enzymatic activities and metabolic intermediates.
Protocol 1: Bacterial Growth on this compound as a Sole Carbon Source
-
Medium Preparation: Prepare a minimal salt medium (MSM), pH 7.0. A typical composition per liter is: 3.5 g K2HPO4, 1.5 g KH2PO4, 1.0 g (NH4)2SO4, 0.1 g MgSO4·7H2O, and 1 ml of a trace element solution. Autoclave the medium.
-
Carbon Source: Prepare a sterile stock solution of this compound (e.g., 100 mM). Add the stock solution to the cooled MSM to a final concentration of 0.5-1.0 mM.
-
Inoculation and Incubation: Inoculate the medium with the bacterial isolate. Incubate at an appropriate temperature (e.g., 30°C) with shaking (e.g., 150-200 rpm).
-
Monitoring Growth: Monitor bacterial growth by measuring the optical density at 600 nm (OD600).
-
Confirmation of Degradation: Periodically take samples to measure the decrease in 4-CC concentration using HPLC and the stoichiometric release of chloride ions (Cl⁻) using a chloride-specific electrode or colorimetric methods.
Protocol 2: Assay for Chlorocatechol 1,2-Dioxygenase (ortho-cleavage) Activity
This assay spectrophotometrically measures the formation of 3-chloro-cis,cis-muconate from this compound.
-
Preparation of Cell-Free Extract: Harvest cells grown on 4-CC by centrifugation, wash with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5), and resuspend in the same buffer. Disrupt the cells by sonication on ice and centrifuge to remove cell debris. The supernatant is the cell-free extract.
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5-8.0) and an appropriate amount of cell-free extract.
-
Initiate Reaction: Start the reaction by adding this compound to a final concentration of 0.1-0.8 mM.
-
Measurement: Immediately monitor the increase in absorbance at 260 nm, which corresponds to the formation of 3-chloro-cis,cis-muconic acid (ε ≈ 12,400-16,900 M-1cm-1).
-
Calculation: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
Protocol 3: Assay for Catechol 2,3-Dioxygenase (meta-cleavage) Activity
This assay measures the formation of the yellow-colored product, 2-hydroxymuconic semialdehyde (or its chlorinated derivative).
-
Preparation of Cell-Free Extract: Prepare the cell-free extract as described in Protocol 2.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5) and the cell-free extract.
-
Initiate Reaction: Start the reaction by adding this compound (or catechol as a positive control) to a final concentration of approximately 330 µM.
-
Measurement: Monitor the increase in absorbance at 375-382 nm, which corresponds to the formation of the ring-fission product. The molar extinction coefficient (ε) for 2-hydroxymuconic semialdehyde is approximately 33,000 M-1cm-1.
-
Note on Inhibition: Be aware that 3- and this compound can act as potent inhibitors of this enzyme, even if they are not substrates. A lack of activity with 4-CC but activity with catechol may indicate the presence of the enzyme, but its inability to process the chlorinated substrate.
Protocol 4: HPLC Analysis of this compound and Metabolites
-
Sample Preparation: Centrifuge culture samples to remove bacterial cells. The supernatant can be directly analyzed or subjected to solid-phase extraction for concentration and cleanup.
-
Chromatographic System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic or gradient mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate or water with 0.06% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical. A common starting point is a 75:25 (v/v) ratio of buffer to acetonitrile.
-
Detection: Monitor the elution of compounds at a suitable wavelength. This compound and its metabolites can often be detected between 235 nm and 300 nm.
-
Quantification: Create a calibration curve using authentic standards of this compound and any suspected metabolites to quantify their concentrations in the samples.
References
- 1. Bacterial metabolism of 4-chlorophenoxyacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 4-Chlorophenol Degradation Gene Cluster and Degradation Route via Hydroxyquinol in Arthrobacter chlorophenolicus A6 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-Chlorocatechol: A Procedural Guide
For Immediate Release
Researchers, scientists, and drug development professionals handling 4-Chlorocatechol now have a comprehensive guide for its proper and safe disposal. This guide provides essential, immediate safety and logistical information, outlining operational and disposal plans to ensure laboratory safety and environmental protection. This compound is classified as a hazardous substance, known to cause severe skin burns and eye damage, and is toxic to aquatic life, mandating strict adherence to disposal protocols.[1][2]
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of immediate response actions in case of a spill or exposure.
Personal Protective Equipment (PPE):
| Equipment | Standard/Specification |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved.[1] |
| Hand Protection | Chemically resistant gloves, inspected prior to use.[1] |
| Respiratory Protection | In case of dust formation, a type N95 (US) or equivalent dust mask should be used.[1] |
| Body Protection | Suitable protective clothing to prevent skin contact. |
Spill and Exposure Response:
In the event of a spill, personnel should be evacuated to a safe area. Adequate ventilation must be ensured, and dust formation should be avoided. The spilled material should be swept up, shoveled, and placed into a suitable, closed container for disposal, preventing it from entering drains.
In case of:
-
Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if possible.
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse the mouth with water and consult a physician.
Step-by-Step Disposal Procedure
The proper disposal of this compound is a critical process that involves careful segregation, labeling, and professional handling.
Step 1: Waste Characterization
Due to its hazardous properties, any unused this compound and materials significantly contaminated with it must be treated as hazardous waste.
Step 2: In-Lab Collection and Segregation
-
Designated Containers: All this compound waste must be collected in containers specifically designated for halogenated organic waste. These containers should be in good condition, compatible with the waste, and tightly sealed at all times except when adding waste.
-
No Mixing Wastes: this compound waste should not be mixed with other waste streams like non-halogenated solvents, acids, or bases. Mixing wastes can complicate disposal and increase costs.
-
Labeling: Containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate quantity.
Step 3: Arranging for Final Disposal
The standard and required method for the disposal of this compound is through a licensed hazardous waste disposal company.
-
Incineration: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction.
Step 4: Disposal of Empty Containers
Containers that once held this compound must also be managed as hazardous waste. The first rinse of the container should be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but labels must be completely removed or defaced before the container is discarded.
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
This procedural guide is intended to provide clear, actionable steps for the safe management and disposal of this compound in a laboratory setting. By adhering to these protocols, research facilities can maintain a safe environment and ensure compliance with hazardous waste regulations.
References
Essential Safety and Logistical Guide for Handling 4-Chlorocatechol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4-Chlorocatechol. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Summary: this compound is a hazardous chemical that can cause severe skin burns and eye damage.[1][2] It is crucial to handle this compound with appropriate personal protective equipment in a controlled environment.
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]
-
Ensure that a calibrated eyewash station and a safety shower are readily accessible.[3]
-
Before beginning work, prepare all necessary equipment and reagents.
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table below before entering the designated handling area.
-
Inspect gloves for any signs of damage or degradation before and during use.[3]
3. Handling this compound:
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated place away from light and moisture.
4. Post-Handling Procedures:
-
After handling, thoroughly wash hands and forearms with soap and water.
-
Use the proper glove removal technique (without touching the outer surface of the glove) to avoid skin contact.
-
Decontaminate the work area, including all surfaces and equipment.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Personal Protective Equipment (PPE) Summary
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | Must meet ANSI Z87.1 standards. |
| Hands | Chemical-resistant gloves (e.g., unlined neoprene, butyl, PVC, or nitrile). Double-gloving is recommended. | EU Directive 89/686/EEC and EN 374. |
| Body | Laboratory coat or chemical-resistant coveralls. | N/A |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges is required if working outside of a fume hood or if there is a risk of inhalation. A dust mask (type N95 or equivalent) should be used for handling solids that may generate dust. | NIOSH (US) or equivalent. |
Spill Response Workflow
In the event of a this compound spill, follow the steps outlined in the diagram below.
Caption: Workflow for responding to a this compound spill.
Disposal Plan
All materials contaminated with this compound, including the chemical itself, used PPE, and cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers. Do not mix with other waste streams.
-
Disposal Method: The recommended disposal method is incineration. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After triple rinsing, the container can be disposed of according to your institution's procedures for decontaminated lab waste.
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
